Methoxamine, (-)-
描述
An alpha-adrenergic agonist that causes prolonged peripheral vasoconstriction. It has little if any direct effect on the central nervous system.
Methoxamine has been reported in Lophophora williamsii with data available.
METHOXAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for cardiovascular disease and has 3 investigational indications.
An alpha-1 adrenergic agonist that causes prolonged peripheral VASOCONSTRICTION.
See also: Pseudoephedrine (related); Octopamine (related); Methoxamine Hydrochloride (active moiety of).
属性
Key on ui mechanism of action |
Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic). |
|---|---|
CAS 编号 |
390-28-3 |
分子式 |
C11H17NO3 |
分子量 |
211.26 g/mol |
IUPAC 名称 |
(1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1 |
InChI 键 |
WJAJPNHVVFWKKL-CPCISQLKSA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)N |
规范 SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)N |
外观 |
Solid powder |
其他CAS编号 |
390-28-3 |
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
61-16-5 (hydrochloride) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble (185 g/L) 9.21e+00 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Hydrochloride, Methoxamine Methoxamedrin Methoxamine Methoxamine Hydrochloride Metoxamine Wellcome Vasoxin Vasoxine Vasoxyl Vasylox Wellcome, Metoxamine |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of (-)-Methoxamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, synthesis, and pharmacology of (-)-methoxamine, a selective α1-adrenergic receptor agonist. Initially developed in the mid-20th century as a vasopressor, its stereospecific activity and mechanism of action have been the subject of ongoing research. This document details its discovery, evolution of synthetic methodologies from racemic mixtures to the targeted synthesis of the active (1R,2S)-enantiomer, and its interaction with adrenergic signaling pathways. Quantitative pharmacological data are presented for comparative analysis, and detailed experimental protocols are provided for key synthetic transformations.
Discovery and History
Methoxamine was first synthesized by 1944 and was subsequently marketed in the United States by 1949 under brand names such as Vasoxine and Vasoxyl. It was developed as a sympathomimetic agent for the treatment of hypotension, particularly during surgery.[1] Early research focused on its vasopressor effects, which are mediated by the selective agonism of α1-adrenergic receptors, leading to peripheral vasoconstriction and an increase in blood pressure.[2]
A significant milestone in the history of methoxamine was the elucidation of its stereochemistry. The molecule possesses two chiral centers, and it was later discovered that the therapeutically active enantiomer is the (1R,2S)-isomer, also known as L-erythro-methoxamine.[1] This discovery shifted the focus of synthetic chemistry towards stereoselective methods to produce the enantiomerically pure compound, minimizing potential side effects and improving therapeutic efficacy. While the specific original 1944 publication remains elusive in readily available literature, a key historical document is the U.S. Patent 2,359,707, which describes an early synthesis of racemic methoxamine.[1]
Pharmacological Profile
Mechanism of Action
(-)-Methoxamine is a direct-acting α1-adrenergic receptor agonist with high selectivity.[2] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors on the surface of vascular smooth muscle cells. This activation initiates a Gq protein-coupled signaling cascade. The activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.
Signaling Pathway
Caption: (-)-Methoxamine Signaling Pathway.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for methoxamine, facilitating comparison of its activity and properties.
Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50)
| Receptor Subtype | Ki (nM) | EC50 (µM) | Species | Assay Type |
| α1A-Adrenergic | - | 5.10 | Human | Functional Assay (AGONIST) |
| α1B-Adrenergic | 4 | - | Human | Radioligand Binding (AGONIST) |
| α1D-Adrenergic | - | 4.90 | Human | Functional Assay (AGONIST) |
Data sourced from Drug Central.
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration |
| Elimination Half-life | ~3 hours | Human | Intravenous |
| Onset of Action (IV) | 1-2 minutes | Human | Intravenous |
| Duration of Action (IV) | ~60 minutes | Human | Intravenous |
| Onset of Action (IM) | 15-20 minutes | Human | Intramuscular |
| Duration of Action (IM) | ~90 minutes | Human | Intramuscular |
| Protein Binding | Low | - | - |
Data compiled from Wikipedia and Taylor & Francis.[1]
Synthesis of (-)-Methoxamine
The synthesis of methoxamine has evolved from the production of a racemic mixture to stereoselective routes yielding the desired (1R,2S)-enantiomer.
Historical Racemic Synthesis (based on U.S. Patent 2,359,707)
This early synthesis started from 2,5-dimethoxypropiophenone.
Caption: Historical Racemic Synthesis Workflow.
Experimental Protocol:
-
Preparation of 2,5-dimethoxy-α-isonitrosopropiophenone hydrochloride: 2,5-dimethoxypropiophenone is dissolved in diethyl ether. The solution is treated with methyl nitrite. The resulting product precipitates as the hydrochloride salt.
-
Reduction to β-(2,5-dimethoxyphenyl)-β-ketoisopropylamine hydrochloride: The isonitroso intermediate is reduced using a palladium on carbon catalyst.
-
Reduction to Racemic Methoxamine: The keto-amine intermediate is further reduced to the final product using platinum black as a catalyst.
Note: This is a generalized protocol based on the patent description. Specific reaction conditions such as temperature, pressure, and reaction times would require further optimization.[1]
Stereospecific Synthesis of (1R,2S)-Methoxamine Hydrochloride
A more modern approach allows for the specific synthesis of the active (-)-methoxamine enantiomer.
Experimental Protocol for the final step:
Conversion of (1R,2S)-Methoxamine to its Hydrochloride Salt:
-
Reactants: (1R,2S)-methoxamine (1.9 g, 9.00 mmol), anhydrous diethyl ether (30 cm³), dry HCl gas.
-
Procedure:
-
A solution of (1R,2S)-methoxamine in anhydrous diethyl ether is prepared in a suitable flask and cooled in an ice bath.
-
A stream of dry HCl gas is passed through the solution for approximately 45 minutes.
-
The resulting precipitate is collected by suction filtration.
-
The solid is washed with cold diethyl ether.
-
The product is dried under a stream of nitrogen to yield (1R,2S)-methoxamine hydrochloride as a white solid.
-
-
Yield: 1.5 g (68%).[3]
Structural Information
Conclusion
(-)-Methoxamine is a synthetically accessible and potent α1-adrenergic receptor agonist with a well-defined mechanism of action. The historical progression of its synthesis from racemic mixtures to the stereospecific production of the (1R,2S)-enantiomer highlights the importance of chirality in drug design and development. The detailed pharmacological data and synthetic protocols provided in this guide serve as a valuable resource for researchers in medicinal chemistry and pharmacology. Further research could focus on obtaining a definitive crystal structure to better understand its interaction with the α1-adrenergic receptor at a molecular level.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties and Structure of (-)-Methoxamine
Introduction
(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action, with a focus on the (-)-enantiomer. The information presented herein is intended for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
(-)-Methoxamine, also known as (1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, is a sympathomimetic amine.[3] Its structure is characterized by a substituted phenyl ring and an amino group, which are crucial for its interaction with adrenergic receptors.
Table 1: Chemical and Physical Properties of (-)-Methoxamine
| Property | Value | Source |
| IUPAC Name | (1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol | [3] |
| CAS Number | 390-28-3 | [3] |
| Molecular Formula | C₁₁H₁₇NO₃ | [3] |
| Molecular Weight | 211.26 g/mol | [3] |
| Melting Point | Not specified for (-)-enantiomer. Racemic HCl salt: 212-216 °C | [4] |
| Boiling Point | Not specified | |
| pKa | 9.2 (for HCl salt) | [4] |
| Solubility | Not specified for (-)-enantiomer. Racemic HCl salt: Soluble in water and ethanol; practically insoluble in ether and chloroform. | [4] |
Mechanism of Action and Signaling Pathway
(-)-Methoxamine exerts its pharmacological effects primarily through the selective activation of α1-adrenergic receptors.[1][2] This interaction initiates a well-defined intracellular signaling cascade.
Alpha-1 Adrenergic Receptor Activation
As an agonist, (-)-Methoxamine binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq alpha subunit family.[5] This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gq protein.
Downstream Signaling Cascade
The activation of the Gq protein initiates a series of intracellular events:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[5]
-
PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid.[6]
-
Second Messenger Generation: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.[5]
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a physiological response.[7]
Pharmacological Data
The potency and affinity of (-)-Methoxamine for α1-adrenergic receptors are critical parameters for its pharmacological characterization. Limited data is available specifically for the (-)-enantiomer.
Table 2: Pharmacological Activity of Methoxamine
| Parameter | Receptor Subtype | Value | Compound Form | Source |
| EC₅₀ | α1A | 5.10 µM | Not Specified | [8] |
| EC₅₀ | α1D | 4.90 µM | Not Specified | [8] |
| Ki | α1B | 4 µM | Not Specified | [8] |
| EC₅₀ | α1 (porcine internal anal sphincter) | 17.6 µM | L-erythro-methoxamine ((-)-enantiomer) | [9] |
Note: EC₅₀ (Half-maximal effective concentration) and Ki (inhibitor constant) values are measures of drug potency and binding affinity, respectively.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of (-)-Methoxamine's pharmacological properties. The following sections outline general methodologies that can be adapted for studying this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of (-)-Methoxamine for α1-adrenergic receptor subtypes.
Objective: To quantify the binding of (-)-Methoxamine to α1-adrenergic receptors.
General Protocol:
-
Membrane Preparation: Isolate cell membranes expressing the α1-adrenergic receptor subtype of interest.[10]
-
Incubation: Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]-prazosin) and varying concentrations of unlabeled (-)-Methoxamine.[11]
-
Separation: Separate the bound from free radioligand by rapid filtration.[10]
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ (concentration of (-)-Methoxamine that inhibits 50% of radioligand binding), which can then be converted to a Ki value.[12]
Gq Protein Activation Assay
This assay measures the ability of (-)-Methoxamine to activate Gq proteins.
Objective: To quantify Gq protein activation upon stimulation with (-)-Methoxamine.
General Protocol:
-
Cell Culture: Use cells co-expressing the α1-adrenergic receptor and a Gq protein biosensor (e.g., a FRET-based sensor).[13]
-
Stimulation: Treat the cells with varying concentrations of (-)-Methoxamine.
-
Measurement: Measure the change in the biosensor signal (e.g., FRET ratio) over time using a plate reader.[13]
-
Data Analysis: Plot the change in signal as a function of (-)-Methoxamine concentration to determine the EC₅₀ for Gq activation.
Phospholipase C (PLC) Activity Assay
This assay determines the effect of (-)-Methoxamine on PLC activity.
Objective: To measure the increase in PLC activity following α1-adrenergic receptor stimulation by (-)-Methoxamine.
General Protocol:
-
Cell Lysis: Prepare cell lysates from cells expressing the α1-adrenergic receptor.
-
Reaction Setup: Incubate the cell lysates with a chromogenic or fluorogenic PLC substrate in the presence of varying concentrations of (-)-Methoxamine.[14]
-
Measurement: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.[14]
-
Data Analysis: Calculate the rate of substrate hydrolysis to determine PLC activity and plot it against the (-)-Methoxamine concentration to obtain an EC₅₀ value.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a downstream product of PLC activation.
Objective: To measure the accumulation of inositol phosphates in response to (-)-Methoxamine.
General Protocol:
-
Cell Labeling: Label cells expressing the α1-adrenergic receptor with [³H]-myo-inositol.
-
Stimulation: Treat the cells with varying concentrations of (-)-Methoxamine in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.[15]
-
Extraction: Extract the inositol phosphates from the cells.
-
Separation and Quantification: Separate the different inositol phosphate isomers using ion-exchange chromatography and quantify the radioactivity of each fraction.[16]
-
Data Analysis: Plot the amount of accumulated inositol phosphates against the (-)-Methoxamine concentration to determine the EC₅₀.
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) properties of (-)-Methoxamine are crucial for understanding its in vivo behavior. Enantioselectivity can play a significant role in these processes.[17][18]
-
Absorption and Distribution: Information on the specific absorption and distribution of the (-)-enantiomer is limited.
-
Metabolism: Methoxamine is known to undergo metabolism, but specific pathways for the (-)-enantiomer are not well-documented.[5]
-
Excretion: The primary route of excretion for methoxamine is via the urine.[19]
Further studies are needed to fully characterize the enantioselective pharmacokinetics of methoxamine.
Conclusion
(-)-Methoxamine is a selective α1-adrenergic receptor agonist with a well-defined signaling pathway. This guide has provided an overview of its chemical properties, structure, and mechanism of action, along with general experimental protocols for its characterization. Further research is required to obtain more specific quantitative data for the (-)-enantiomer, particularly regarding its binding affinities for α1-adrenergic receptor subtypes and its detailed pharmacokinetic profile. Such data will be invaluable for the continued development and understanding of this and related compounds.
References
- 1. Methoxamine [medbox.iiab.me]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Phospholipase C (PLC) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nps.org.au [nps.org.au]
- 19. Methoxamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stereoisomers of Methoxamine and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxamine is a potent and selective α1-adrenergic receptor agonist that has been used clinically as a pressor agent to treat hypotension.[1] Its chemical structure contains two chiral centers, giving rise to four distinct stereoisomers. It is well-established in pharmacology that stereoisomerism can have profound effects on the biological activity of a drug, with enantiomers often exhibiting different potencies, efficacies, and even mechanisms of action.[2][3] This technical guide provides a comprehensive overview of the stereoisomers of methoxamine, their differential biological activities, the underlying signaling pathways, and the experimental methodologies used for their evaluation.
Introduction to Methoxamine and Stereoisomerism
Methoxamine, chemically known as (RS)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, is a sympathomimetic amine that exerts its effects primarily through the activation of α1-adrenergic receptors.[4] This activation leads to vasoconstriction and a subsequent increase in blood pressure.[1]
The presence of two chiral carbons in the methoxamine molecule results in the existence of four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). These stereoisomers can be grouped into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror images), referred to as the erythro and threo pairs. The differential spatial arrangement of these isomers dictates their interaction with the chiral environment of biological systems, such as receptor binding pockets.
Biological Activity of Methoxamine Stereoisomers
Research has demonstrated significant differences in the biological activity of the four stereoisomers of methoxamine. The α1-adrenergic agonist activity resides predominantly in the (1R,2S)-isomer, also known as L-erythro-methoxamine.[5][6]
A study evaluating the contractile effect of methoxamine isomers on porcine internal anal sphincter smooth muscle provided quantitative evidence of this stereoselectivity. The L-erythro-methoxamine isomer was found to be approximately four times more potent than the racemic mixture.[6] While detailed quantitative data for the other three isomers are not as readily available, the study indicated that L-erythro-methoxamine was significantly more potent than the other three.[6] This highlights the critical role of stereochemistry in the pharmacological profile of methoxamine.
Data Presentation: Potency of Methoxamine Stereoisomers
| Compound | Configuration | Test System | Potency (EC50) in µM | Relative Potency (vs. Racemate) |
| Racemic Methoxamine | Mixture | Porcine Internal Anal Sphincter | 74.7 (± 16.5)[6] | 1.0 |
| L-erythro-methoxamine | (1R,2S) | Porcine Internal Anal Sphincter | 17.6 (± 3.7)[6] | ~4.2 |
| Other Isomers | (1S,2R), (1R,2R), (1S,2S) | Porcine Internal Anal Sphincter | Significantly less potent than (1R,2S)[6] | Data not available |
Signaling Pathway of Methoxamine
Methoxamine exerts its physiological effects by activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade is initiated upon binding of methoxamine to the receptor, leading to a conformational change and activation of the associated heterotrimeric Gq protein.
The activated Gαq subunit, in turn, activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the activation of calcium-dependent signaling pathways, ultimately resulting in smooth muscle contraction and vasoconstriction.
Experimental Protocols
Chiral Separation of Methoxamine Stereoisomers by HPLC
The separation of methoxamine stereoisomers is crucial for evaluating their individual biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for achieving this.[7][8]
Objective: To separate the four stereoisomers of methoxamine from a racemic mixture.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., a cyclodextrin-based column)
-
Racemic methoxamine standard
-
Mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, methanol with additives like trifluoroacetic acid)
Protocol:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic methoxamine in the mobile phase to a known concentration.
-
Injection: Inject a small volume of the prepared sample onto the column.
-
Elution: Elute the sample isocratically with the chosen mobile phase. The mobile phase composition is critical and often requires optimization to achieve baseline separation of all four isomers.
-
Detection: Monitor the eluent using a UV detector at a wavelength where methoxamine exhibits strong absorbance.
-
Data Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times. The order of elution will depend on the specific chiral stationary phase and mobile phase used.
Radioligand Receptor Binding Assay for α1-Adrenergic Receptors
This assay determines the binding affinity (Ki) of each methoxamine stereoisomer for the α1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity of each methoxamine stereoisomer for the α1-adrenergic receptor.
Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissue homogenates)
-
Radiolabeled ligand with high affinity for α1-adrenergic receptors (e.g., [3H]-prazosin)
-
Unlabeled methoxamine stereoisomers
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup: In a series of tubes, add a constant amount of the receptor-containing membranes and the radiolabeled ligand.
-
Competition: Add increasing concentrations of the unlabeled methoxamine stereoisomer to the tubes. Include controls for total binding (no competitor) and non-specific binding (excess of a potent unlabeled ligand).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by filtering the incubation mixture through glass fiber filters. The receptors and bound radioligand will be retained on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (concentration of the stereoisomer that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The biological activity of methoxamine is highly dependent on its stereochemistry. The (1R,2S)-isomer, L-erythro-methoxamine, is the most potent α1-adrenergic agonist among the four stereoisomers. This stereoselectivity underscores the importance of considering the three-dimensional structure of drug molecules in research and development. A thorough understanding of the pharmacological profiles of individual stereoisomers is essential for optimizing therapeutic efficacy and minimizing potential side effects. The methodologies outlined in this guide provide a framework for the chiral separation and biological evaluation of methoxamine stereoisomers and can be adapted for the study of other chiral drug candidates.
References
- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methoxamine - Wikipedia [en.wikipedia.org]
- 5. allfordrugs.com [allfordrugs.com]
- 6. L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Methoxamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
(-)-Methoxamine's Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist that induces vasoconstriction in vascular smooth muscle (VSM).[1][2] Its mechanism of action is primarily mediated through the activation of α1-adrenoceptors, leading to a cascade of intracellular signaling events that culminate in smooth muscle contraction. This guide provides a detailed technical overview of the molecular pathways involved, presents quantitative pharmacological data, outlines key experimental protocols for studying its effects, and includes visualizations of the signaling and experimental workflows.
Core Mechanism: α1-Adrenoceptor Activation and Gq/11 Signaling
(-)-Methoxamine exerts its vasoconstrictor effect by binding to and activating α1-adrenergic receptors on the surface of vascular smooth muscle cells.[3][4] These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq/11 family of G-proteins.[3]
Upon agonist binding, the α1-adrenoceptor undergoes a conformational change, which in turn activates the associated Gq/11 protein. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. The activated Gαq/11 subunit then dissociates from the βγ-subunits and interacts with its primary effector, phospholipase C (PLC).[3]
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] These two molecules initiate parallel signaling pathways that work in concert to induce vascular smooth muscle contraction.
Signaling Pathway of (-)-Methoxamine in Vascular Smooth Muscle
Caption: Signaling cascade of (-)-Methoxamine in vascular smooth muscle.
Intracellular Calcium Mobilization
The binding of IP3 to its receptors on the sarcoplasmic reticulum (SR) triggers the opening of calcium channels, leading to the release of stored calcium into the cytoplasm.[3][5] This results in a rapid and significant increase in the intracellular calcium concentration ([Ca2+]i). The elevated [Ca2+]i is a primary trigger for smooth muscle contraction.
Calcium ions bind to the protein calmodulin, forming a calcium-calmodulin complex. This complex then activates myosin light chain kinase (MLCK).[3] Activated MLCK phosphorylates the regulatory light chain of myosin, which enables the cross-bridge cycling between actin and myosin filaments, resulting in muscle contraction.
Calcium Sensitization Pathways
In addition to direct calcium-dependent activation of MLCK, (-)-Methoxamine-induced vasoconstriction is also modulated by calcium sensitization pathways, which increase the force of contraction at a given intracellular calcium concentration. These pathways are primarily mediated by DAG and the RhoA/Rho-kinase (ROCK) signaling cascade.
-
Diacylglycerol (DAG) and Protein Kinase C (PKC): DAG, the other second messenger produced from PIP2 hydrolysis, activates protein kinase C (PKC).[5][6] Activated PKC can phosphorylate various downstream targets that contribute to the contractile response, including proteins that inhibit myosin light chain phosphatase (MLCP).[6]
-
RhoA/Rho-Kinase (ROCK) Pathway: The activation of Gq/11-coupled α1-adrenoceptors can also lead to the activation of the small GTPase RhoA.[7][8][9][10][11] Activated RhoA, in turn, activates Rho-kinase (ROCK).[7][8][9][10][11] ROCK phosphorylates and inhibits the myosin-binding subunit of MLCP.[8] MLCP is responsible for dephosphorylating the myosin light chain, which leads to muscle relaxation. By inhibiting MLCP, the RhoA/ROCK pathway promotes a sustained contractile state, effectively sensitizing the contractile apparatus to calcium.[8]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for (-)-Methoxamine at the three main α1-adrenoceptor subtypes.
| Parameter | α1A-Adrenoceptor | α1D-Adrenoceptor | α1B-Adrenoceptor | Reference |
| EC50 (nM) | 7943 | 12589 | - | [1] |
| Ki (nM) | - | - | 4000 | [1] |
Note: EC50 values were converted from pEC50 values of 5.10 and 4.90, respectively. Ki value is reported directly.
Experimental Protocols
Isometric Tension Measurement in Isolated Aortic Rings
This protocol describes the measurement of vascular contractile responses to (-)-Methoxamine using wire myography.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)
-
(-)-Methoxamine hydrochloride
-
Phenylephrine (for reference)
-
Wire myograph system
-
Dissection microscope and tools
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution. Under a dissection microscope, carefully remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.
-
Mounting: Mount each aortic ring on two stainless steel wires in the organ bath of the wire myograph system. The organ bath should contain Krebs-Henseleit solution continuously gassed with carbogen and maintained at 37°C.
-
Equilibration and Normalization: Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15 minutes. After equilibration, normalize the tension by stretching the rings to a predetermined optimal length-tension relationship.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high potassium solution (e.g., 60 mM KCl). After washing, assess endothelium integrity by pre-contracting with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM).
-
Cumulative Concentration-Response Curve: After a final wash and return to baseline tension, add (-)-Methoxamine in a cumulative manner to the organ bath, typically in half-log increments of concentration (e.g., 1 nM to 100 µM). Record the isometric tension developed at each concentration until a maximal response is achieved.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by a reference agonist like phenylephrine or as the absolute tension developed. Plot the concentration-response curve and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response).
Experimental Workflow for Isometric Tension Measurement
Caption: Workflow for isometric tension measurement in isolated aortic rings.
Intracellular Calcium Measurement in Vascular Smooth Muscle Cells
This protocol outlines the measurement of intracellular calcium changes in response to (-)-Methoxamine using the fluorescent indicator Fura-2 AM.
Materials:
-
Primary cultured vascular smooth muscle cells (VSMCs)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
(-)-Methoxamine hydrochloride
-
Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.
-
Ionomycin and EGTA for calibration
Procedure:
-
Cell Culture: Culture primary VSMCs on glass coverslips until they reach 70-80% confluency.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells three times with HBSS to remove extracellular Fura-2 AM. Then, incubate the cells in fresh HBSS for another 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. Perfuse the cells with HBSS at 37°C.
-
Baseline and Stimulation: Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. After establishing a stable baseline, stimulate the cells by perfusing with a solution containing (-)-Methoxamine.
-
Data Acquisition: Continuously record the fluorescence intensities at both excitation wavelengths throughout the experiment. The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
Calibration: At the end of each experiment, calibrate the Fura-2 signal to determine the absolute [Ca2+]i. This is done by first perfusing the cells with a Ca2+-free HBSS containing EGTA and ionomycin to obtain the minimum fluorescence ratio (Rmin), followed by perfusion with a high Ca2+ solution with ionomycin to obtain the maximum fluorescence ratio (Rmax). The [Ca2+]i can then be calculated using the Grynkiewicz equation.
Experimental Workflow for Intracellular Calcium Measurement
Caption: Workflow for intracellular calcium measurement in VSMCs.
Conclusion
The vasoconstrictor action of (-)-Methoxamine in vascular smooth muscle is a multi-faceted process initiated by its selective binding to α1-adrenergic receptors. This triggers a well-defined signaling cascade involving Gq/11 protein activation, PLC-mediated generation of IP3 and DAG, and a subsequent increase in intracellular calcium. The contractile response is further amplified and sustained by calcium sensitization mechanisms involving the PKC and RhoA/ROCK pathways. A thorough understanding of these intricate molecular mechanisms is crucial for the development of novel therapeutic agents targeting the α1-adrenergic system for the management of cardiovascular disorders.
References
- 1. methoxamine [drugcentral.org]
- 2. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. mdpi.com [mdpi.com]
- 7. RhoA/ROCK signaling regulates smooth muscle phenotypic modulation and vascular remodeling via the JNK pathway and vimentin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho activation in excitatory agonist-stimulated vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of (-)-Methoxamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist that has been used clinically as a vasopressor to treat hypotension.[1][2] Understanding the pharmacokinetic (PK) and metabolic profile of this compound in preclinical animal models is crucial for drug development, enabling researchers to predict its behavior in humans and design safe and effective therapeutic strategies. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and metabolism of (-)-methoxamine in various animal models, details relevant experimental protocols, and visualizes key pathways and workflows.
Metabolism of (-)-Methoxamine
The primary metabolic pathway for (-)-methoxamine in animal models is O-dealkylation. This process involves the removal of a methyl group from one of the methoxy groups on the phenyl ring, resulting in the formation of the major metabolite, 2-hydroxymethoxamine.[1] This metabolic transformation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3][4] While specific CYP isoforms responsible for (-)-methoxamine metabolism have not been definitively identified in the literature, CYP2D6 and CYP3A4 are commonly involved in the metabolism of similar compounds.[3][5]
Data Presentation
A comprehensive search of the scientific literature did not yield specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life, clearance) for (-)-methoxamine in rats, dogs, or monkeys. The discontinuation of the drug in most countries may have limited recent in-depth pharmacokinetic research in these preclinical species.
For the benefit of researchers designing future studies, the following tables illustrate the standard format for presenting such data.
Table 1: Pharmacokinetic Parameters of (-)-Methoxamine in Rats (Template)
| Parameter | Intravenous Administration | Oral Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng·h/mL) | ||
| Half-life (t½) (h) | ||
| Clearance (CL) (mL/h/kg) | ||
| Volume of Distribution (Vd) (L/kg) | ||
| Bioavailability (%) |
Table 2: Pharmacokinetic Parameters of (-)-Methoxamine in Dogs (Template)
| Parameter | Intravenous Administration | Oral Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng·h/mL) | ||
| Half-life (t½) (h) | ||
| Clearance (CL) (mL/h/kg) | ||
| Volume of Distribution (Vd) (L/kg) | ||
| Bioavailability (%) |
Table 3: Pharmacokinetic Parameters of (-)-Methoxamine in Monkeys (Template)
| Parameter | Intravenous Administration | Oral Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng·h/mL) | ||
| Half-life (t½) (h) | ||
| Clearance (CL) (mL/h/kg) | ||
| Volume of Distribution (Vd) (L/kg) | ||
| Bioavailability (%) |
Experimental Protocols
The following are detailed methodologies for conducting pharmacokinetic studies of (-)-methoxamine in animal models, based on established preclinical research practices and specific analytical methods identified in the literature.
Protocol 1: Pharmacokinetic Study of (-)-Methoxamine in Rats
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old).[6][7]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for an overnight fast before oral administration.[7]
-
Surgical Preparation: For intravenous administration and serial blood sampling, rats should be surgically implanted with a catheter in the jugular vein and/or carotid artery under anesthesia one day prior to the study.[8]
2. Drug Formulation and Administration:
-
Intravenous (IV) Formulation: (-)-Methoxamine hydrochloride should be dissolved in a sterile, isotonic vehicle suitable for intravenous injection, such as 0.9% saline. The solution should be filtered through a 0.22 µm filter before administration.[9]
-
Oral (PO) Formulation: For oral administration, (-)-methoxamine can be dissolved in a suitable vehicle like water or a 0.5% methylcellulose solution.[6]
-
Dose Administration:
3. Blood Sample Collection:
-
Time Points: Collect serial blood samples (approximately 0.2-0.3 mL) at predetermined time points. For IV administration, typical time points include pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. For oral administration, typical time points include pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[6][8]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the samples to separate plasma. Store the plasma samples at -80°C until analysis.[7]
4. Bioanalytical Methodology:
-
Method 1: HPLC with Fluorescence Detection [10]
-
Principle: This method involves the derivatization of (-)-methoxamine with a fluorescent agent, allowing for sensitive detection.[10]
-
Sample Preparation:
-
To a plasma or urine sample, add an internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of ether and dichloromethane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization buffer (e.g., borate buffer, pH 9.5).[10]
-
Add the derivatizing agent (e.g., 4-chloro-7-nitrobenzofurazan) and incubate to allow the reaction to complete.[10]
-
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of (-)-methoxamine in the samples based on the peak area ratio to the internal standard.
-
-
-
Principle: This is a highly sensitive and specific method for quantifying (-)-methoxamine and its metabolites.[11]
-
Sample Preparation:
-
To a plasma or urine sample, add an internal standard (ideally a stable isotope-labeled version of methoxamine).[11]
-
Perform protein precipitation with a solvent like acetonitrile or methanol.[13]
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.[12]
-
Centrifuge the sample and inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 or other suitable reverse-phase column.[11]
-
Mobile Phase: A gradient of water and acetonitrile containing a modifier like formic acid or ammonium formate.[12]
-
Ionization: Electrospray ionization (ESI) in positive mode.[13]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for (-)-methoxamine and its metabolite, 2-hydroxymethoxamine.
-
-
Adaptations for Other Animal Models
-
Dogs: Beagle dogs are a commonly used non-rodent species.[14] Due to their larger size, larger blood volumes can be collected, and a crossover study design can be employed where each animal receives both IV and oral formulations with a suitable washout period in between.[15] Catheterization of a peripheral vein (e.g., cephalic or saphenous) is common for administration and sampling.[16]
-
Monkeys: Cynomolgus or Rhesus monkeys are often used as non-human primate models.[17][18] Similar to dogs, a crossover design is feasible. Catheters are typically placed in the femoral or saphenous veins.[19] It is important to consider the potential for faster metabolism in monkeys compared to other species.
Mandatory Visualization
Caption: Workflow of a typical preclinical pharmacokinetic study.
Caption: Signaling pathway of (-)-methoxamine via the α1-adrenergic receptor.[1][20]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. admescope.com [admescope.com]
- 10. Determination of methoxamine in human plasma and urine by a validated HPLC-fluorescence detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study | MDPI [mdpi.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. vetlexicon.com [vetlexicon.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of 8-methoxypsoralen in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of 3 formulations of meloxicam in cynomolgus macaques (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and disposition of WR-1065 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]
(-)-Methoxamine: A Comprehensive Technical Guide to a Selective Alpha-1 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Methoxamine is a potent and selective alpha-1 adrenergic receptor agonist renowned for its vasopressor effects. This technical guide provides an in-depth exploration of its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular pharmacology and drug development, offering detailed insights into the signaling pathways it modulates and the quantitative assessment of its receptor interactions.
Introduction
(-)-Methoxamine, a sympathomimetic amine, functions as a direct-acting agonist with high selectivity for alpha-1 adrenergic receptors.[1] Unlike endogenous catecholamines such as norepinephrine and epinephrine, it exhibits minimal to no activity at beta-adrenergic receptors.[2] This selectivity makes (-)-Methoxamine a valuable pharmacological tool for studying the physiological and pathophysiological roles of alpha-1 adrenoceptors, particularly in the regulation of vascular tone and blood pressure.[1]
Clinically, methoxamine has been used as a pressor agent to treat hypotensive states, especially those associated with spinal anesthesia.[2][3] Its primary therapeutic effect stems from its ability to induce peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[1] The (-)-erythro isomer of methoxamine has been identified as the most potent stereoisomer.[4]
Mechanism of Action: The Alpha-1 Adrenergic Signaling Cascade
(-)-Methoxamine exerts its effects by binding to and activating alpha-1 adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. These receptors are primarily coupled to the Gq/11 family of heterotrimeric G proteins.
Upon agonist binding, the alpha-1 adrenergic receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein. The activated Gαq-GTP subunit then dissociates from the βγ-dimer and stimulates the membrane-bound enzyme, phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream effector proteins, ultimately culminating in a physiological response, such as smooth muscle contraction.
Caption: Alpha-1 adrenergic receptor signaling pathway activated by (-)-Methoxamine.
Pharmacological Profile: Quantitative Data
The affinity (Ki) and potency (EC50) of (-)-Methoxamine at the three human alpha-1 adrenergic receptor subtypes are summarized in the table below. This data is crucial for understanding its selectivity and predicting its physiological effects.
| Receptor Subtype | Ligand | Parameter | Value | Units | Source |
| Human α1A-Adrenergic Receptor | Methoxamine | EC50 | 5.10 | µM | DrugCentral (WOMBAT-PK, CHEMBL)[5][6] |
| Human α1B-Adrenergic Receptor | Methoxamine | Ki | 4 | µM | DrugCentral (IUPHAR, CHEMBL)[5][6] |
| Human α1D-Adrenergic Receptor | Methoxamine | EC50 | 4.90 | µM | DrugCentral (WOMBAT-PK, CHEMBL)[5][6] |
| Porcine Internal Anal Sphincter | Methoxamine (racemate) | EC50 | 74.7 | µM | Br J Surg (2003)[4] |
| Porcine Internal Anal Sphincter | (-)-erythro-Methoxamine | EC50 | 17.6 | µM | Br J Surg (2003)[4] |
| Rabbit Thoracic Aorta | Methoxamine | pKA | ~4.5 | - | Br J Pharmacol (1993)[7] |
Disclaimer: The data presented is compiled from various sources and may have been generated under different experimental conditions. For direct comparison, data from a single, comprehensive study is ideal.
Experimental Protocols
The characterization of (-)-Methoxamine's interaction with alpha-1 adrenergic receptors typically involves two key in vitro assays: radioligand binding assays to determine receptor affinity and functional assays, such as calcium mobilization assays, to determine agonist potency and efficacy.
Radioligand Binding Assay: [3H]-Prazosin Competition
This protocol describes a competition binding assay to determine the binding affinity (Ki) of (-)-Methoxamine for alpha-1 adrenergic receptors using the selective antagonist radioligand, [3H]-prazosin.
Caption: Experimental workflow for a [3H]-prazosin competition binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Test Compound: (-)-Methoxamine hydrochloride.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in duplicate or triplicate:
-
Total Binding: 50 µL of [3H]-prazosin (final concentration ~0.2-0.5 nM) and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of [3H]-prazosin and 50 µL of phentolamine (final concentration 10 µM).
-
Competition: 50 µL of [3H]-prazosin and 50 µL of varying concentrations of (-)-Methoxamine (e.g., 10^-10 to 10^-3 M).
-
-
Incubation: Add 100 µL of the membrane preparation to each well. Incubate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (-)-Methoxamine to generate a competition curve.
-
Determine the IC50 value (the concentration of (-)-Methoxamine that inhibits 50% of specific [3H]-prazosin binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for (-)-Methoxamine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: FLIPR Calcium Mobilization
This protocol describes a functional assay to measure the potency (EC50) of (-)-Methoxamine in stimulating intracellular calcium mobilization in cells expressing alpha-1 adrenergic receptors, using a Fluorometric Imaging Plate Reader (FLIPR).
Caption: Experimental workflow for a FLIPR-based calcium mobilization assay.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., F-12K with 10% FBS for CHO-K1).
-
Calcium-sensitive Dye: Fluo-4 AM or a similar calcium indicator.
-
Probenecid: An anion transport inhibitor to prevent dye leakage (optional, but recommended).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: (-)-Methoxamine hydrochloride.
-
Positive Control: A known alpha-1 agonist (e.g., phenylephrine or norepinephrine).
-
FLIPR Instrument and appropriate black-walled, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the cell culture medium from the wells and add 100 µL of the loading buffer.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of (-)-Methoxamine in assay buffer at 4x the final desired concentration.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to measure a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 50 µL of the (-)-Methoxamine dilutions to the respective wells.
-
Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the log concentration of (-)-Methoxamine to generate a dose-response curve.
-
Determine the EC50 value (the concentration of (-)-Methoxamine that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
(-)-Methoxamine remains a cornerstone tool for the pharmacological investigation of the alpha-1 adrenergic system. Its high selectivity allows for the precise dissection of alpha-1 adrenoceptor-mediated signaling and its physiological consequences. This technical guide provides a foundational understanding of (-)-Methoxamine's mechanism of action, a summary of its quantitative pharmacology, and detailed protocols for its in vitro characterization. It is anticipated that this comprehensive resource will aid researchers and drug development professionals in their efforts to further elucidate the roles of alpha-1 adrenergic receptors in health and disease and to develop novel therapeutics targeting this important receptor family.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. methoxamine [drugcentral.org]
- 7. Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Vasoconstrictive Effects of (-)-Methoxamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist that has been the subject of numerous pharmacological studies due to its distinct vasoconstrictive properties.[1][2][3] Unlike other sympathomimetic amines, (-)-Methoxamine's action is primarily mediated through direct stimulation of α1-adrenoceptors on vascular smooth muscle, leading to a pronounced increase in peripheral vascular resistance with minimal direct cardiac effects.[4][5] This technical guide provides a comprehensive overview of early, foundational research (pre-2000) into the vasoconstrictive effects of (-)-Methoxamine. It is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and a clear visualization of the underlying signaling pathways.
Core Mechanism of Action: The α1-Adrenergic Signaling Pathway
(-)-Methoxamine elicits its vasoconstrictive effects by binding to and activating α1-adrenergic receptors on the surface of vascular smooth muscle cells. This activation initiates a well-defined intracellular signaling cascade, as depicted below.
Caption: (-)-Methoxamine induced vasoconstriction signaling pathway.
Quantitative Data from Early In Vivo and In Vitro Studies
The following tables summarize key quantitative data from seminal pre-2000 studies on the vasoconstrictive effects of (-)-Methoxamine.
Table 1: In Vivo Hemodynamic Effects of (-)-Methoxamine in Dogs
| Parameter | Control | (-)-Methoxamine Infusion | % Change | Reference |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 158 ± 8 | +50.5% | [4] |
| Total Peripheral Resistance (mmHg/L/min) | 35.2 ± 3.1 | 70.8 ± 5.2 | +101.1% | [4] |
| Cardiac Output (L/min) | 3.0 ± 0.4 | 2.2 ± 0.3 | -26.7% | [4] |
| Heart Rate (beats/min) | 120 ± 10 | 95 ± 8 | -20.8% | [4] |
| Foreleg Venous Resistance (mmHg/mL/min) | 7.8 ± 0.9 | 14.2 ± 1.5 | +82.1% | [1] |
| Foreleg Total Vascular Resistance (mmHg/mL/min) | 45.3 ± 4.7 | 88.9 ± 7.9 | +96.2% | [1] |
Data are presented as mean ± SEM. Experiments were conducted on anesthetized, spinalized, and ganglion-blocked dogs.
Table 2: In Vivo Hemodynamic Effects of (-)-Methoxamine in Rats
| Parameter | Control | (-)-Methoxamine (0.025 mg/kg) | % Change | Reference |
| Mean Aortic Pressure (mmHg) | 110 ± 6 | 145 ± 8 | +31.8% | [2] |
| Total Peripheral Resistance (arbitrary units) | 0.85 ± 0.05 | 1.25 ± 0.08 | +47.1% | [2] |
| Heart Rate (beats/min) | 380 ± 15 | 330 ± 12 | -13.2% | [2] |
| Cardiac Output (mL/min) | 130 ± 10 | 116 ± 9 | -10.8% | [2] |
Data are presented as mean ± SEM. Experiments were conducted on Wistar-Kyoto rats.
Table 3: In Vitro Vasoconstrictive Effects of (-)-Methoxamine on Isolated Rabbit Thoracic Aorta
| Agonist | EC50 (μM) | Maximum Contraction (% of KCl max) | Reference |
| (-)-Methoxamine | 5.2 ± 0.7 | 95 ± 4 | [6] |
| Norepinephrine | 0.18 ± 0.03 | 100 | [6] |
| Phenylephrine | 0.85 ± 0.11 | 98 ± 3 | [6] |
Data are presented as mean ± SEM. EC50 values represent the concentration of agonist that produces 50% of the maximum response.
Detailed Experimental Protocols
This section outlines the methodologies employed in the key early studies cited in this guide.
In Vivo Hemodynamic Studies in Dogs
Caption: In vivo experimental workflow in dogs.
Protocol:
-
Animal Preparation: Adult mongrel dogs of either sex were used. The animals were fasted overnight with free access to water.
-
Anesthesia and Surgical Preparation: Anesthesia was induced and maintained with an appropriate agent (e.g., pentobarbital sodium). The animals were tracheotomized and artificially ventilated. Catheters were placed in the femoral artery for blood pressure measurement, in the femoral vein for drug administration, and a flow probe was placed around the ascending aorta or a regional artery (e.g., foreleg artery) to measure blood flow.
-
Spinalization and Ganglionic Blockade: To eliminate reflex autonomic changes, the spinal cord was transected at the first cervical vertebra (C1), and a ganglionic blocking agent such as hexamethonium was administered.[4]
-
Hemodynamic Measurements: Arterial blood pressure, heart rate, and cardiac output (or regional blood flow) were continuously recorded. Total peripheral resistance was calculated by dividing the mean arterial pressure by the cardiac output.
-
Drug Administration: (-)-Methoxamine was administered as a continuous intravenous infusion at stepwise increasing doses.
-
Data Analysis: Hemodynamic parameters were measured at baseline and at each dose of (-)-Methoxamine. Dose-response curves were constructed to determine the effect of the drug on vascular resistance.
In Vitro Isolated Blood Vessel Studies
Caption: In vitro isolated tissue experimental workflow.
Protocol:
-
Tissue Preparation: Rabbits were euthanized, and the thoracic aorta was carefully excised and placed in cold, oxygenated physiological salt solution (PSS). The aorta was cleaned of adherent connective tissue and cut into rings of approximately 3-5 mm in length.[6]
-
Mounting in Organ Bath: The aortic rings were mounted in organ baths containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. The rings were connected to isometric force transducers to record changes in tension.
-
Equilibration and Viability Check: The tissues were allowed to equilibrate for a period of 60-90 minutes under a resting tension. The viability of the smooth muscle was then assessed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Cumulative Concentration-Response Curves: After a washout period, cumulative concentration-response curves to (-)-Methoxamine were generated by adding the agonist in a stepwise manner to the organ bath.
-
Data Analysis: The contractile responses were recorded, and the data were used to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum contraction.
Conclusion
The early studies on (-)-Methoxamine consistently demonstrated its potent vasoconstrictive effects, primarily through the direct activation of α1-adrenergic receptors. In vivo experiments in dogs and rats revealed a significant increase in total peripheral resistance, leading to a rise in blood pressure, often accompanied by a reflex decrease in heart rate.[1][2][4] In vitro studies on isolated arteries, such as the rabbit thoracic aorta, provided quantitative measures of its potency and efficacy, allowing for comparison with other sympathomimetic amines.[6] The detailed experimental protocols from these foundational studies established a robust framework for investigating vascular pharmacology. The signaling pathway, involving the Gq protein, phospholipase C, and subsequent increase in intracellular calcium, provides a clear molecular basis for its vasoconstrictive action. This body of early research has been instrumental in defining the pharmacological profile of (-)-Methoxamine and its role as a selective α1-adrenergic agonist.
References
- 1. Comparison of the effects of sympathomimetic amines upon venous and total vascular resistance in the foreleg of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hemodynamic profiles of methoxamine and B-HT 933 in spinalized ganglion-blocked dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro hyporeactivity to methoxamine in portal hypertensive rats: reversal by nitric oxide blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasoconstrictor threshold synergism and potentiation in the rabbit isolated thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (-)-Methoxamine's Effects on Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Methoxamine, a selective α1-adrenergic receptor agonist, plays a critical role in modulating intracellular calcium ([Ca2+]i) signaling, primarily in smooth muscle cells. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental methodologies, and downstream consequences of (-)-Methoxamine-induced calcium mobilization. By activating the Gq/11 protein-coupled receptor pathway, (-)-Methoxamine triggers a well-defined signaling cascade culminating in the release of calcium from intracellular stores and, in some cases, influx from the extracellular space. This elevation in cytosolic calcium is a pivotal event that initiates a variety of physiological responses, most notably vasoconstriction. This document details the core signaling pathway, provides standardized protocols for its investigation, and presents available quantitative data to serve as a resource for researchers in pharmacology and drug development.
Core Signaling Pathway
(-)-Methoxamine exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G proteins.[1][2] This initiates a cascade of intracellular events:
-
Receptor Activation and G-Protein Coupling: Upon binding of (-)-Methoxamine, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gq/11 protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαq/11).[2]
-
Phospholipase C (PLC) Activation: The activated Gαq/11-GTP complex then binds to and activates Phospholipase C-β (PLCβ).[3][4]
-
Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4]
-
Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic/sarcoplasmic reticulum (ER/SR).[1] This binding opens the IP3R channels, leading to a rapid efflux of stored Ca2+ into the cytosol, causing a sharp increase in intracellular calcium concentration.[1]
-
Downstream Effects of DAG and Calcium: DAG remains in the plasma membrane and, in conjunction with the elevated [Ca2+]i, activates Protein Kinase C (PKC).[4][5] The increased cytosolic calcium also binds to calmodulin, which in turn activates various downstream effectors, including myosin light-chain kinase (MLCK) in smooth muscle cells, leading to contraction.[2] Furthermore, this calcium signaling can influence other pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular processes like proliferation and differentiation.[6][7][8]
Signaling Pathway of (-)-Methoxamine-Induced Calcium Release
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. mdpi.com [mdpi.com]
- 6. MAPKs Are Highly Abundant but Do Not Contribute to α1-Adrenergic Contraction of Rat Saphenous Arteries in the Early Postnatal Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha1-Adrenergic Receptor Activation Stimulates Calcium Entry and Proliferation via TRPC6 Channels in Cultured Human Mesangial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Characterization of (-)-Methoxamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Methoxamine, the levorotatory isomer of methoxamine, is a selective α1-adrenergic receptor agonist.[1] Like other α1-agonists, it elicits its pharmacological effects by binding to and activating α1-adrenergic receptors, leading to a cascade of intracellular events. This technical guide provides an in-depth overview of the initial in vitro characterization of (-)-Methoxamine, focusing on its receptor binding, functional activity, and the experimental protocols used for its evaluation.
Core Concepts: Receptor Selectivity and Signaling Pathway
(-)-Methoxamine demonstrates selectivity for α1-adrenergic receptors with little to no effect on β-adrenergic receptors.[1] Its primary mechanism of action involves the activation of the Gq protein-coupled signaling pathway.[2] Upon binding to the α1-adrenergic receptor, (-)-Methoxamine induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This elevation in intracellular Ca2+ is a key event that leads to various physiological responses, including smooth muscle contraction.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for (-)-Methoxamine and its related compounds from in vitro studies.
Table 1: Functional Potency (EC50) in Porcine Internal Anal Sphincter (IAS) Contraction
| Compound | EC50 (µM)[3] |
| (-)-Methoxamine (L-erythro-methoxamine) | 17.6 |
| Racemic Methoxamine | 74.7 |
| Phenylephrine | 58.3 |
Table 2: Binding Affinity (pKA) in Rabbit Thoracic Aorta
| Compound | pKA[4] |
| Methoxamine | ~4.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Functional Potency Assessment in Porcine Internal Anal Sphincter (IAS) Strips[3]
Objective: To determine the concentration-response relationship and potency (EC50) of (-)-Methoxamine in inducing smooth muscle contraction.
Materials:
-
Porcine internal anal sphincter (IAS) tissue
-
Krebs solution (composition not specified in the source)
-
(-)-Methoxamine (L-erythro-methoxamine) and other test compounds
-
Superfusion organ bath
-
Isometric force transducer
Methodology:
-
Isolate porcine IAS tissue and cut it into strips.
-
Suspend the tissue strips in a superfusion organ bath containing Krebs solution and allow them to equilibrate.
-
Subject the equilibrated tissue strips to increasing concentrations of the test compounds, including (-)-Methoxamine, for 20 seconds at each concentration, which is sufficient to obtain a stable muscle tone.
-
Record the isometric contraction force using a force transducer.
-
Plot the concentration of the agonist against the contractile response to generate a concentration-response curve.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, from the concentration-response curve.
Protocol 2: Radioligand Binding Assay for α1-Adrenergic Receptors (General Protocol)
Objective: To determine the binding affinity (Ki) of (-)-Methoxamine for α1-adrenergic receptors.
Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or tissues)
-
Radioligand (e.g., [3H]-prazosin)
-
(-)-Methoxamine and other non-labeled competitor ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Binding Reaction: In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-prazosin), and varying concentrations of the unlabeled competitor ligand (e.g., (-)-Methoxamine).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the concentration of the competitor ligand against the percentage of specific binding of the radioligand. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Intracellular Calcium Mobilization Assay (General Protocol)
Objective: To measure the functional activity of (-)-Methoxamine in stimulating intracellular calcium release.
Materials:
-
Cells expressing α1-adrenergic receptors (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
(-)-Methoxamine and other test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Methodology:
-
Cell Culture: Culture the cells expressing the α1-adrenergic receptor in a suitable format (e.g., 96-well plate).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specific time at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add varying concentrations of (-)-Methoxamine to the cells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: Plot the concentration of (-)-Methoxamine against the peak fluorescence response to generate a concentration-response curve and calculate the EC50 value.
Mandatory Visualizations
Signaling Pathway of (-)-Methoxamine
Caption: Signaling cascade initiated by (-)-Methoxamine binding to the α1-adrenergic receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of (-)-Methoxamine.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing the functional activity of (-)-Methoxamine.
References
- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomised, controlled, crossover study to investigate the pharmacodynamics, pharmacokinetics and safety of 1R,2S-methoxamine hydrochloride (NRL001) in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on (-)-Methoxamine's Cardiovascular Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist.[1][2][3] Its primary cardiovascular effects stem from its ability to induce peripheral vasoconstriction, leading to a significant increase in both systolic and diastolic blood pressure.[1] This direct action on vascular smooth muscle makes it a subject of interest for understanding α1-adrenergic signaling and for its historical use in treating hypotensive states. This technical guide provides an in-depth overview of the foundational research into the cardiovascular effects of (-)-Methoxamine, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
(-)-Methoxamine exerts its cardiovascular effects by selectively binding to and activating α1-adrenergic receptors on vascular smooth muscle cells.[1][2] This interaction initiates a well-defined signaling cascade. The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[4]
Quantitative Data on Cardiovascular Effects
The following tables summarize the quantitative data on the cardiovascular effects of (-)-Methoxamine from various preclinical studies.
Table 1: Hemodynamic Effects of Intravenous (-)-Methoxamine in Anesthetized Rats
| Dose (mg/kg) | Mean Arterial Pressure (MAP) Change | Heart Rate (HR) Change | Cardiac Output (CO) Change | Reference |
| 0.025 | Increase | Decrease | Little to no change | [5] |
| 0.1 - 3.0 | Hypertensive effect | Bradycardia at higher doses | Not specified | [6] |
Table 2: Hemodynamic Effects of Intravenous (-)-Methoxamine in Anesthetized Rabbits
| Dose | Mean Arterial Pressure (MAP) Change | Left Ventricular (LV) Pressure Change | Other Effects | Reference |
| 4 mg | ↑ 50 ± 12% | Not specified | [7] | |
| 2 mg (in isolated heart) | Not applicable | ↓ 43 ± 9% (isovolumic peak systolic) | Negative inotropic effect | [7] |
| 70 nmol/kg/min (continuous infusion) | Maintained adequate systemic circulation | Not specified | Used to counteract TTX-induced hypotension | [4] |
Table 3: Effects of (-)-Methoxamine on Isolated Tissues
| Tissue Preparation | Species | Concentration | Effect | Reference |
| Thoracic Aorta Rings | Rabbit | 0.1 - 100 µM | Concentration-dependent contraction | [8] |
| Perfused Mesenteric Vascular Beds | Rat | 7 µM | Sustained increase in perfusion pressure | [9] |
| Ventricular Myocardium | Rabbit | Not specified | Positive inotropic effect | [10] |
Table 4: Receptor Binding Affinity of (-)-Methoxamine
| Receptor Subtype | Tissue | pKA | Reference |
| α1-adrenoceptor | Rabbit Thoracic Aorta | ~4.5 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are summaries of key experimental protocols used to study the cardiovascular effects of (-)-Methoxamine.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol is designed to measure the direct effects of intravenously administered (-)-Methoxamine on systemic blood pressure and heart rate in a living animal model.
Detailed Steps:
-
Anesthesia: Anesthetize the rat using an appropriate agent such as urethane (1.2 g/kg, i.p.) or a ketamine/xylazine cocktail.[11]
-
Surgical Preparation: Place the anesthetized rat on a surgical board and maintain body temperature. Surgically expose the femoral vein and carotid artery.
-
Cannulation: Cannulate the femoral vein with a polyethylene catheter for intravenous drug administration. Cannulate the carotid artery and connect the catheter to a pressure transducer for continuous blood pressure monitoring.[11]
-
Stabilization: Allow the animal to stabilize for a period of 10-20 minutes after the surgical procedures.
-
Data Acquisition: Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration: Administer a bolus injection or a continuous infusion of (-)-Methoxamine at the desired dose(s).
-
Data Analysis: Record the changes in MAP and HR and analyze the dose-response relationship.
Isolated Thoracic Aortic Ring Preparation
This ex vivo protocol allows for the direct assessment of (-)-Methoxamine's vasoconstrictor effects on arterial smooth muscle, independent of systemic physiological factors.
Detailed Steps:
-
Tissue Isolation: Humanely euthanize a rat and excise the thoracic aorta.[7][12]
-
Preparation of Aortic Rings: Carefully clean the aorta of surrounding connective and adipose tissue in cold Krebs-Henseleit solution. Cut the aorta into rings of 2-3 mm in length.[12][13]
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60-90 minutes under a resting tension.
-
Experimentation: After equilibration, construct a cumulative concentration-response curve by adding increasing concentrations of (-)-Methoxamine to the organ bath.
-
Data Recording: Record the changes in isometric tension using a force transducer.
Langendorff Isolated Perfused Heart Preparation
The Langendorff preparation is an ex vivo model used to study the effects of pharmacological agents directly on the heart, in the absence of neuronal and hormonal influences.
Detailed Steps:
-
Heart Isolation: Anesthetize a rat and administer heparin. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.[10][14]
-
Cannulation and Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus. Initiate retrograde perfusion with oxygenated (95% O2/5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.[8][15]
-
Instrumentation: Insert a balloon-tipped catheter into the left ventricle to measure isovolumic ventricular pressure.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period.
-
Drug Administration: Introduce (-)-Methoxamine into the perfusate at various concentrations.
-
Data Measurement: Record parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
Conclusion
The foundational research on (-)-Methoxamine has clearly established its role as a selective α1-adrenergic receptor agonist with potent vasoconstrictor properties. The quantitative data from both in vivo and ex vivo studies consistently demonstrate its ability to increase blood pressure. The detailed experimental protocols outlined in this guide provide a basis for future investigations into the nuanced cardiovascular effects of α1-adrenergic stimulation. A thorough understanding of the signaling pathways and the methodologies used to study them is essential for the development of novel therapeutics targeting the adrenergic system. Further research could explore the differential effects of (-)-Methoxamine on various vascular beds and its potential therapeutic applications beyond its historical use as a pressor agent.
References
- 1. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Effect of alpha 1-adrenoceptor stimulation with methoxamine and phenylephrine on spontaneously beating rabbit sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. transonic.com [transonic.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
Methodological & Application
Application Notes and Protocols: Preparation of (-)-Methoxamine Solutions for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Methoxamine is a selective α1-adrenergic receptor agonist that induces peripheral vasoconstriction, leading to an increase in systemic blood pressure.[1][2][3] It is a valuable tool in physiological and pharmacological research to study the effects of α1-adrenergic stimulation. Proper preparation of (-)-Methoxamine solutions is critical for obtaining accurate and reproducible results in in vivo studies. This document provides detailed protocols for the preparation of (-)-Methoxamine solutions, along with relevant physicochemical data and a summary of its signaling pathway.
I. Physicochemical Properties and Solubility
(-)-Methoxamine is commonly used in its hydrochloride salt form, which is a white or colorless crystalline powder.[4] It is important to understand its solubility and stability to ensure proper solution preparation and storage.
Table 1: Solubility of (-)-Methoxamine Hydrochloride
| Solvent | Solubility | Reference |
| Water | 1 g in 2.5 mL (Very Soluble) | [4] |
| Ethanol | 1 g in 12 mL | [4] |
| DMSO | 50 mg/mL | [5] |
| Ether | Practically Insoluble | [4] |
| Benzene | Practically Insoluble | [4] |
| Chloroform | Practically Insoluble | [4] |
| Corn Oil | ≥ 2 mg/mL (with 10% DMSO) | [6] |
| Saline (0.9% NaCl) | ≥ 2 mg/mL (with 10% DMSO, 40% PEG300, 5% Tween-80) | [3][6] |
Stability:
-
pH: The pH of an aqueous solution of (-)-Methoxamine hydrochloride is between 4.5 and 5.5.[4]
-
Temperature: It is thermostable.[4]
-
Light: Solutions are sensitive to light and should be protected from light exposure.[4] It is recommended to wrap containers in aluminum foil.[7]
II. Experimental Protocols
A. Protocol for Preparation of (-)-Methoxamine in Saline (for Intravenous or Intramuscular Injection)
This protocol is suitable for preparing a simple aqueous solution for acute in vivo experiments.
Materials:
-
(-)-Methoxamine hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile vials or tubes
-
Calibrated balance
-
Spatula
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
Aluminum foil
Procedure:
-
Calculation: Determine the required concentration and total volume of the (-)-Methoxamine solution based on the experimental design and animal weight.
-
Weighing: Accurately weigh the required amount of (-)-Methoxamine hydrochloride powder using a calibrated balance. Perform this in a fume hood or a designated area for handling chemical powders.
-
Dissolution: Add the weighed powder to a sterile vial. Using a sterile pipette, add the required volume of sterile 0.9% saline.
-
Mixing: Cap the vial and vortex until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: For intravenous administration, sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Protect the solution from light by wrapping the vial in aluminum foil. For immediate use, the solution can be kept on ice. For longer-term storage, refer to stability data, though fresh preparation is recommended.
B. Protocol for Preparation of (-)-Methoxamine in a Vehicle for Poorly Soluble Compounds (for Oral Gavage or Specialized Injections)
For some studies, a more complex vehicle may be required. The following is an example of a common vehicle for in vivo studies.
Materials:
-
(-)-Methoxamine hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile 0.9% saline solution
-
Sterile vials or tubes
-
Calibrated balance
-
Pipettes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle by sequentially adding the components. For a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow the proportions below for a 1 mL final volume:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of (-)-Methoxamine in DMSO (e.g., 20 mg/mL).[6]
-
Final Solution Preparation:
-
Add 100 µL of the DMSO stock solution to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.[6]
-
-
Storage: Protect the solution from light. Due to the complex nature of the vehicle, assess its stability for the intended duration of the experiment.
III. In Vivo Administration and Dosing
The dosage and route of administration of (-)-Methoxamine can vary significantly depending on the animal model and the research question.
Table 2: Examples of In Vivo Dosing of (-)-Methoxamine
| Animal Model | Route of Administration | Dose | Application | Reference |
| Human | Intravenous (slow injection) | 3-5 mg | Treatment of hypotensive states | [4][8] |
| Human | Intramuscular | 10-20 mg | Prophylaxis of hypotension | [4][8] |
| Human (elderly) | Intravenous infusion | 2-4 µg/kg/min | Maintenance of hemodynamics | [9] |
| Rabbit | Intravenous infusion | 70 nmol/kg/min | Induction of torsade de pointes | [10] |
| Rat | Intravenous (femoral vein) | 0.025 mg/kg | Study of arterial mechanics | [2][6] |
| Rat | Inhalation | 50-100 µg/kg | Study of airway edema | [11] |
| Mouse | Oral gavage | 100 mg/kg (with Temozolomide) | Cancer therapy research | [5] |
Onset and Duration of Action:
-
Intravenous: Onset within 0.5-2 minutes; duration of 10-15 minutes.[8]
-
Intramuscular: Onset within 15-20 minutes; duration of approximately 1.5 hours.[8]
IV. Signaling Pathway and Experimental Workflow
A. Signaling Pathway of (-)-Methoxamine
(-)-Methoxamine acts as a selective agonist at α1-adrenergic receptors, which are G-protein coupled receptors.[12][13] The activation of these receptors on vascular smooth muscle cells leads to vasoconstriction.
Caption: Signaling pathway of (-)-Methoxamine.
B. Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing (-)-Methoxamine solutions for in vivo studies.
Caption: Experimental workflow for solution preparation.
References
- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methoxamine hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. Methoxamine Hydrochloride | C11H18ClNO3 | CID 57333099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. protocols.io [protocols.io]
- 8. mims.com [mims.com]
- 9. Dose-dependent effects of intravenous methoxamine infusion during hip-joint replacement surgery on postoperative cognitive dysfunction and blood TNF-α level in elderly patients: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Inhibition of substance P-induced microvascular leakage by inhaled methoxamine in rat airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]
- 13. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]
Application Notes and Protocols for (-)-Methoxamine in Isolated Organ Bath Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist. In the context of isolated organ bath experiments, it is an invaluable tool for inducing smooth muscle contraction, particularly in vascular tissues. Its primary mechanism of action involves the stimulation of α1-adrenergic receptors, leading to a cascade of intracellular events that result in a concentration-dependent increase in muscle tone. This makes (-)-Methoxamine a standard agent for studying vasoconstriction and for investigating the effects of potential vasodilatory compounds. These application notes provide a comprehensive overview of the use of (-)-Methoxamine, including its mechanism of action, detailed experimental protocols for common tissue preparations, and expected quantitative data.
Mechanism of Action: α1-Adrenergic Receptor Signaling
(-)-Methoxamine exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of smooth muscle cells. The activation of these receptors initiates a well-defined signaling pathway that leads to muscle contraction.
The key steps in the signaling cascade are as follows:
-
Receptor Activation: (-)-Methoxamine binds to the α1-adrenergic receptor.
-
G-Protein Coupling: The activated receptor interacts with a heterotrimeric G-protein of the Gq family.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to the protein calmodulin.
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase.
-
Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin.
-
Cross-Bridge Cycling and Contraction: Phosphorylation of the myosin light chain enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and smooth muscle contraction.
Data Presentation
The following tables summarize typical quantitative data for (-)-Methoxamine in various isolated smooth muscle preparations. EC50 represents the molar concentration of an agonist that produces 50% of the maximal possible response for that agonist. Emax is the maximal response that can be produced by the agonist.
| Tissue Preparation | Species | EC50 (µM) | Emax (% of KCl max) | Reference |
| Internal Anal Sphincter | Porcine | 74.7 (racemate) | Not Reported | [1][2] |
| Internal Anal Sphincter | Porcine | 17.6 (L-erythro isomer) | Not Reported | [1][2] |
| Mesenteric Artery | Rat | Effective concentration range: 3 x 10⁻⁶ to 3 x 10⁻⁴ M | Not Reported | |
| Aortic Rings | Rat | Typically in the range of 1-10 µM | ~100% |
Note: EC50 and Emax values can vary depending on experimental conditions such as temperature, buffer composition, and tissue viability.
Experimental Protocols
Protocol 1: Isolated Rat Thoracic Aortic Rings
This protocol describes the preparation and use of isolated rat thoracic aortic rings to study the contractile effects of (-)-Methoxamine.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1
-
Carbogen gas (95% O2 / 5% CO2)
-
(-)-Methoxamine hydrochloride
-
Isolated organ bath system with force-displacement transducers
-
Dissection tools (scissors, forceps)
Procedure:
-
Tissue Dissection:
-
Euthanize the rat using a humane, institutionally approved method.
-
Open the thoracic cavity and carefully excise the thoracic aorta.
-
Immediately place the aorta in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting the Tissue:
-
Mount each aortic ring on two L-shaped stainless steel hooks. One hook is fixed to the bottom of the organ bath chamber, and the other is connected to a force-displacement transducer.
-
Place the mounted rings into the organ bath chambers, which are filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration and Tensioning:
-
Allow the tissues to equilibrate for at least 60 minutes. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
Apply a resting tension of 1.5-2.0 g to each aortic ring. The tension will gradually decrease as the tissue relaxes; readjust as necessary until a stable baseline is achieved.
-
-
Viability Check:
-
Before adding (-)-Methoxamine, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). This is achieved by replacing the Krebs-Henseleit solution with a high-KCl solution of the same composition, except for the equimolar replacement of NaCl with KCl.
-
Once a stable contraction is achieved, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to the baseline.
-
-
Cumulative Concentration-Response Curve:
-
Prepare a stock solution of (-)-Methoxamine in distilled water. Make serial dilutions to obtain the desired concentration range.
-
Begin by adding the lowest concentration of (-)-Methoxamine to the organ bath.
-
Once the contractile response has reached a stable plateau, add the next higher concentration without washing out the previous one.
-
Continue this process in a cumulative manner until the maximal response is achieved.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximal response obtained with the high-KCl solution.
-
Plot the percentage response against the logarithm of the (-)-Methoxamine concentration to generate a concentration-response curve.
-
Calculate the EC50 and Emax values from the curve using appropriate pharmacological software.
-
Protocol 2: Isolated Guinea Pig Ileum
This protocol details the use of guinea pig ileum to investigate the contractile effects of (-)-Methoxamine.
Materials and Reagents:
-
Guinea pig (250-350 g)
-
Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5
-
Carbogen gas (95% O2 / 5% CO2)
-
(-)-Methoxamine hydrochloride
-
Isolated organ bath system with force-displacement transducers
-
Dissection tools
Procedure:
-
Tissue Dissection:
-
Euthanize the guinea pig using a humane, institutionally approved method.
-
Open the abdominal cavity and locate the ileum.
-
Excise a segment of the ileum and place it in a petri dish containing cold, carbogen-aerated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Mounting the Tissue:
-
Tie a thread to each end of the ileum segment.
-
Attach one thread to a fixed hook in the organ bath chamber and the other to a force-displacement transducer.
-
Submerge the tissue in the organ bath chamber containing Tyrode's solution at 37°C and continuously bubbled with carbogen.
-
-
Equilibration and Tensioning:
-
Allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
Apply a resting tension of approximately 1.0 g and allow the tissue to stabilize.
-
-
Viability Check:
-
Assess the viability of the tissue by adding a submaximal concentration of a known contractile agent for this tissue, such as acetylcholine or histamine.
-
After a stable contraction is observed, wash the tissue thoroughly with fresh Tyrode's solution until the baseline is re-established.
-
-
Cumulative Concentration-Response Curve:
-
Follow the same procedure for generating a cumulative concentration-response curve as described in Protocol 1 (steps 5.1-5.5), using appropriate concentrations of (-)-Methoxamine.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 (steps 6.1-6.3), normalizing the responses to a maximal contraction induced by a standard agonist for this tissue.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an isolated organ bath experiment.
References
Application of (-)-Methoxamine in Studying Baroreflex Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(-)-Methoxamine hydrochloride is a potent and selective α1-adrenergic receptor agonist utilized in physiological and pharmacological research to investigate the baroreceptor reflex, a critical homeostatic mechanism that governs short-term blood pressure regulation. Its primary mechanism of action involves peripheral vasoconstriction, leading to a controlled increase in mean arterial pressure (MAP). This hypertensive effect subsequently triggers a reflex decrease in heart rate (HR), mediated by the baroreceptors in the aortic arch and carotid sinuses. The magnitude of this reflex bradycardia in response to the rise in blood pressure serves as a key index of baroreflex sensitivity (BRS).[1]
(-)-Methoxamine offers a valuable tool for these studies due to its direct action on α1-adrenoceptors with minimal to no direct effect on β-adrenergic receptors, thus avoiding direct cardiac stimulation that could confound the interpretation of the reflex heart rate response.[1] Its effects are comparable to phenylephrine, another commonly used α1-agonist in BRS studies. Research in conscious rats has demonstrated that both (-)-Methoxamine and phenylephrine produce rapid and predictable changes in blood pressure, making them suitable for assessing baroreflex function through various administration protocols, including intravenous bolus injections and continuous infusions.[1]
The study of baroreflex sensitivity is crucial in understanding cardiovascular regulation in both physiological and pathophysiological states. Impaired BRS is a known prognostic indicator in various cardiovascular diseases, including hypertension, heart failure, and myocardial infarction. By employing (-)-Methoxamine, researchers can reliably induce the necessary physiological stimulus to quantify BRS and investigate the effects of novel therapeutic agents or disease states on this vital reflex.
Signaling Pathway of (-)-Methoxamine
Caption: Signaling pathway of (-)-Methoxamine leading to vasoconstriction and reflex bradycardia.
Data Presentation
The following tables summarize quantitative data from a comparative study of vasoactive agents for baroreflex sensitivity assessment in conscious rats.
Table 1: Baroreflex Sensitivity Following Bolus Intravenous Injection in Conscious Rats
| Vasoactive Agent | ΔHR/ΔBP (beats.min⁻¹.mmHg⁻¹) (Mean ± SE) |
| (-)-Methoxamine | 1.80 ± 0.30 |
| Phenylephrine | 1.59 ± 0.32 |
| Angiotensin II | 1.69 ± 0.31 |
Data from a study in conscious rats (n=6).[1]
Table 2: Baroreflex Sensitivity Following 5-Minute Intravenous Infusion in Conscious Rats
| Vasoactive Agent | Final ΔHR/ΔBP (beats.min⁻¹.mmHg⁻¹) (Mean ± SE) |
| (-)-Methoxamine | 2.2 ± 0.5 |
| Phenylephrine | 2.3 ± 0.2 |
| Angiotensin II | 2.0 ± 0.3 |
Data from a study in conscious rats (n=6).[1]
Experimental Protocols
The following are detailed methodologies for assessing baroreflex sensitivity in conscious, catheterized rats using (-)-Methoxamine, based on established experimental procedures.
Protocol 1: Baroreflex Sensitivity Assessment by Bolus Intravenous Injection
This protocol is designed to elicit a rapid, transient increase in blood pressure to assess the immediate vagal component of the baroreflex.
Materials:
-
Conscious, male rats with previously implanted arterial and venous catheters.
-
(-)-Methoxamine hydrochloride solution (e.g., 100 µg/mL in sterile saline).
-
Phenylephrine solution (e.g., 100 µg/mL in sterile saline) for comparison.
-
Sterile saline for flushing.
-
Blood pressure transducer and recording system.
-
Data acquisition and analysis software.
Procedure:
-
Animal Preparation: Allow the conscious, unrestrained rat to acclimate in a quiet testing environment for at least 30 minutes.
-
Baseline Recordings: Connect the arterial catheter to the pressure transducer and record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 15-30 minutes).
-
Drug Administration:
-
Inject a bolus of (-)-Methoxamine solution intravenously via the venous catheter. The dose should be sufficient to elicit a 20-40 mmHg increase in MAP. A starting dose of 5-10 µg/kg can be used and adjusted as necessary.
-
Immediately follow the bolus injection with a small volume of sterile saline (e.g., 0.1 mL) to flush the catheter.
-
-
Data Recording: Continuously record the MAP and HR response until they return to baseline levels.
-
Recovery: Allow for a sufficient recovery period between injections to ensure cardiovascular parameters have stabilized.
-
Dose-Response (Optional): If constructing a dose-response curve, administer increasing doses of (-)-Methoxamine in a stepwise manner, allowing for recovery between each dose.
-
Data Analysis:
-
Determine the peak increase in MAP (ΔMAP) and the corresponding nadir of the reflex bradycardia (ΔHR) for each injection.
-
Calculate the baroreflex sensitivity as the ratio of the change in heart rate to the change in mean arterial pressure (ΔHR/ΔMAP), typically expressed in beats/min/mmHg.
-
If multiple doses are used, a linear regression of ΔHR versus ΔMAP can be performed, with the slope representing the baroreflex sensitivity.
-
Protocol 2: Baroreflex Sensitivity Assessment by Continuous Intravenous Infusion
This protocol assesses the baroreflex response to a more sustained increase in blood pressure, which may involve both parasympathetic and sympathetic components.
Materials:
-
Same as Protocol 1, with the addition of a syringe infusion pump.
Procedure:
-
Animal Preparation and Baseline Recordings: Follow steps 1 and 2 from Protocol 1.
-
Drug Infusion:
-
Begin a continuous intravenous infusion of (-)-Methoxamine using the syringe pump. The infusion rate should be adjusted to achieve a steady-state increase in MAP of 20-40 mmHg. A starting infusion rate of 2-5 µg/kg/min can be used and titrated to the desired effect.
-
The infusion is typically maintained for a period of 5 minutes to allow for stabilization of the cardiovascular response.
-
-
Data Recording: Continuously record MAP and HR throughout the infusion period and during the recovery phase after the infusion is stopped.
-
Data Analysis:
-
Determine the average MAP and HR during the last minute of the infusion period.
-
Calculate the change in MAP (ΔMAP) and the change in HR (ΔHR) from the pre-infusion baseline to the steady-state infusion period.
-
Calculate the baroreflex sensitivity as the ratio ΔHR/ΔMAP.
-
Experimental Workflow Diagrams
Caption: Experimental workflow for BRS assessment using bolus injection.
Caption: Experimental workflow for BRS assessment using continuous infusion.
References
Application Notes and Protocols for Studying Cardiac Hypertrophy with (-)-Methoxamine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist. Its primary pharmacological action is vasoconstriction, leading to an increase in systemic blood pressure.[1] This sustained increase in afterload on the heart serves as a powerful stimulus for inducing cardiac hypertrophy, making (-)-Methoxamine a valuable tool for studying the molecular and cellular mechanisms underlying this pathological process. The development of cardiac hypertrophy is a key event in the progression of many cardiovascular diseases, and understanding its underlying pathways is crucial for the development of novel therapeutics.
Activation of α1-adrenergic receptors in cardiomyocytes initiates a cascade of intracellular signaling events that drive the hypertrophic response.[2] This response is characterized by an increase in cardiomyocyte size, enhanced protein synthesis, and the re-expression of a fetal gene program, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[3] Chronic stimulation with an α1-adrenergic agonist can lead to a significant increase in heart mass, mirroring the changes observed in pathological cardiac hypertrophy in humans.
These application notes provide a comprehensive overview of the use of (-)-Methoxamine to induce cardiac hypertrophy in rodent models, detail the key signaling pathways involved, and offer standardized protocols for the induction and assessment of the hypertrophic phenotype.
Data Presentation
The following tables summarize representative quantitative data obtained from studies inducing cardiac hypertrophy through chronic α1-adrenergic agonist administration. While specific data for (-)-Methoxamine is limited, the data presented from studies using the similar α1-agonist phenylephrine is expected to be comparable, though dose-response relationships may vary.
Table 1: Echocardiographic Assessment of Cardiac Hypertrophy
| Parameter | Control | α1-Agonist Treated | Percent Change |
| Heart Weight / Body Weight (mg/g) | 3.5 ± 0.2 | 5.0 ± 0.3 | + 43% |
| Heart Weight / Tibia Length (mg/mm) | 4.8 ± 0.3 | 6.5 ± 0.4 | + 35% |
| LV Posterior Wall Thickness, diastole (mm) | 0.8 ± 0.05 | 1.1 ± 0.07 | + 38% |
| Interventricular Septal Thickness, diastole (mm) | 0.8 ± 0.06 | 1.0 ± 0.08 | + 25% |
| LV Mass (mg) | 80 ± 5 | 115 ± 8 | + 44% |
| Ejection Fraction (%) | 65 ± 5 | 60 ± 7 | - 8% |
Data are presented as mean ± standard deviation and are representative of values reported in studies using continuous infusion of α1-adrenergic agonists in mice for 2-4 weeks.
Table 2: Molecular Markers of Cardiac Hypertrophy
| Gene | Fold Change (vs. Control) |
| Atrial Natriuretic Peptide (ANP/Nppa) | 5 - 10 |
| Brain Natriuretic Peptide (BNP/Nppb) | 3 - 7 |
| β-Myosin Heavy Chain (β-MHC/Myh7) | 4 - 8 |
| α-Skeletal Actin (Acta1) | 2 - 4 |
Data represents typical fold-changes in mRNA expression as measured by quantitative real-time PCR (qPCR) in the left ventricles of mice following 2-4 weeks of continuous α1-adrenergic agonist infusion.[3]
Signaling Pathways
The primary mechanism by which (-)-Methoxamine induces cardiac hypertrophy is through the activation of α1-adrenergic receptors, which are Gq-protein coupled receptors. The signaling cascade initiated by receptor activation is a central focus of research in cardiac hypertrophy.
Caption: Signaling cascade initiated by (-)-Methoxamine binding to α1-adrenergic receptors.
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy using Continuous Infusion of (-)-Methoxamine
This protocol describes the induction of cardiac hypertrophy in a mouse model using osmotic mini-pumps for continuous delivery of (-)-Methoxamine. This method ensures a sustained elevation in blood pressure, leading to a robust hypertrophic response.
Materials:
-
(-)-Methoxamine hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Osmotic mini-pumps (e.g., Alzet model 1002 or 1004, for 2 or 4-week infusion)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Drug Preparation:
-
Under sterile conditions, dissolve (-)-Methoxamine hydrochloride in sterile 0.9% saline to the desired concentration.
-
Note: A pilot study is recommended to determine the optimal dose of (-)-Methoxamine. Based on studies with phenylephrine, a starting dose range of 30-60 mg/kg/day can be considered.[3]
-
The concentration is calculated based on the pump's flow rate and the desired daily dose for the average weight of the mice.
-
-
Osmotic Mini-pump Filling:
-
Following the manufacturer's instructions, fill the osmotic mini-pumps with the prepared (-)-Methoxamine solution or sterile saline for the control group.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Administer a pre-operative analgesic (e.g., buprenorphine).
-
Shave the fur on the back of the mouse, between the scapulae.
-
Create a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the mini-pump.
-
Insert the filled and primed osmotic mini-pump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia (e.g., carprofen) and monitor the animal during recovery on a warming pad.
-
-
Post-operative Care and Monitoring:
-
House the mice individually for the first 24-48 hours to monitor for any signs of distress.
-
Provide food and water ad libitum.
-
The continuous infusion will proceed for the duration specified by the osmotic pump model (e.g., 14 or 28 days).
-
-
Endpoint and Tissue Collection:
-
At the end of the infusion period, perform terminal procedures for assessment of cardiac hypertrophy as described in the subsequent protocols.
-
Caption: Experimental workflow for inducing and assessing cardiac hypertrophy.
Protocol 2: Echocardiographic Assessment of Cardiac Hypertrophy
Echocardiography is a non-invasive method to assess cardiac structure and function in vivo.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)
-
Anesthesia (isoflurane)
-
Warming platform with ECG and temperature monitoring
-
Depilatory cream
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Remove the fur from the chest area using depilatory cream.
-
Place the mouse in a supine position on the warming platform and monitor heart rate and body temperature. Maintain a heart rate above 400 bpm.
-
Apply ultrasound gel to the chest.
-
Obtain parasternal long-axis and short-axis views of the heart.
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images.
-
Measure the following parameters from the M-mode images at end-diastole and end-systole:
-
Left ventricular internal diameter (LVIDd, LVIDs)
-
Interventricular septal thickness (IVSd, IVSs)
-
LV posterior wall thickness (LVPWd, LVPWs)
-
-
Calculate the following functional and structural parameters using the system's software:
-
LV mass
-
Ejection fraction (EF%)
-
Fractional shortening (FS%)
-
Protocol 3: Histological Analysis of Cardiomyocyte Size
Histological analysis provides direct evidence of cellular hypertrophy.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Potassium chloride (KCl) solution
-
Paraffin embedding reagents
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Wheat Germ Agglutinin (WGA) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Mounting medium
-
Microscope with a camera and image analysis software
Procedure:
-
Heart Collection and Fixation:
-
Anesthetize the mouse and perform a thoracotomy.
-
Arrest the heart in diastole by perfusing with ice-cold PBS followed by KCl solution.
-
Excise the heart, blot it dry, and weigh it. Also, measure the tibia length.
-
Fix the heart in 4% PFA overnight at 4°C.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed heart through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 5 µm thick transverse sections of the ventricles.
-
-
H&E Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin according to standard protocols.
-
Dehydrate, clear, and mount the slides.
-
-
WGA Staining (for cell membrane visualization):
-
Deparaffinize and rehydrate the sections.
-
Incubate with fluorescently labeled WGA solution to stain the cell membranes.
-
Wash with PBS and mount with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a light or fluorescence microscope.
-
Using image analysis software (e.g., ImageJ), measure the cross-sectional area of at least 100-200 cardiomyocytes with centrally located nuclei from each heart.
-
Protocol 4: Molecular Analysis of Hypertrophic Markers by qPCR
Quantitative PCR is used to measure the expression of genes associated with the hypertrophic response.
Materials:
-
Left ventricular tissue stored in an RNA stabilization solution or flash-frozen in liquid nitrogen.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH, 18S rRNA)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Homogenize the left ventricular tissue and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.
-
Include no-template controls and a reference sample in each run.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated group to the control group.
-
Conclusion
The administration of (-)-Methoxamine via continuous infusion provides a reliable and reproducible method for inducing cardiac hypertrophy in rodent models. This pharmacological approach allows for the investigation of the molecular and cellular mechanisms that drive the hypertrophic response, offering a valuable platform for testing the efficacy of potential therapeutic interventions. The protocols outlined in these application notes provide a standardized framework for the induction and comprehensive assessment of cardiac hypertrophy.
References
- 1. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alpha1-adrenergic receptors in cardiac hypertrophy: signaling mechanisms and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Co-administration of isoprenaline and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS [frontiersin.org]
Application Notes and Protocols for Continuous Infusion of (-)-Methoxamine in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist. Its primary pharmacological action is vasoconstriction, leading to an increase in systemic blood pressure.[1] In research settings, the continuous infusion of (-)-methoxamine in rodent models is a valuable technique for investigating the sustained effects of α1-adrenergic receptor stimulation. This approach is particularly useful in studies of cardiovascular physiology, neurogenic hypertension, and other conditions where stable, long-term activation of this pathway is required.
These application notes provide a detailed protocol for the continuous infusion of (-)-methoxamine in rodents, covering both intravenous and subcutaneous routes of administration. The information is intended to guide researchers in establishing a reliable and reproducible experimental setup.
Data Presentation
Table 1: Reported Continuous Infusion Parameters for Methoxamine and a Similar α1-Agonist
| Agonist | Species | Condition | Route | Infusion Rate/Dose | Vehicle | Reference(s) |
| (-)-Methoxamine | Rabbit | Anesthetized | Intravenous | 70 nmol/kg/min | Not Specified | [1] |
| (-)-Methoxamine | Human | Anesthetized (Total Hip Arthroplasty) | Intravenous | 1-3 µg/kg/min | Saline | [2] |
| (-)-Methoxamine | Rat | Anesthetized (following TTX) | Intravenous | Not Specified (used to maintain systemic circulation) | Not Specified | [1] |
| Phenylephrine | Human | Perioperative/Shock | Intravenous | 0.5-6 µg/kg/min | 0.9% Sodium Chloride or 5% Dextrose | [3][4] |
Note: Specific infusion rates for continuous administration of (-)-methoxamine in conscious, freely moving rodents are not well-documented in the readily available literature. The provided data from other species and conditions can serve as a starting point for dose-finding studies.
Signaling Pathway of (-)-Methoxamine
(-)-Methoxamine selectively binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade, primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are the primary drivers of smooth muscle contraction, leading to vasoconstriction.
Caption: Signaling pathway of (-)-Methoxamine.
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion via a Catheter
This protocol describes the continuous intravenous infusion of (-)-methoxamine in a conscious, freely moving rodent using a surgically implanted catheter connected to an infusion pump.
Materials:
-
(-)-Methoxamine hydrochloride
-
Sterile 0.9% saline
-
Infusion pump (e.g., syringe pump)
-
Vascular access buttons (VABs™) or similar tethering system
-
Catheters (e.g., 3Fr for rats)
-
Surgical instruments for catheter implantation
-
Anesthetics (e.g., isoflurane)
-
Analgesics
-
Animal balance
-
Caging with a swivel system to allow free movement
Procedure:
-
Preparation of (-)-Methoxamine Solution:
-
Dissolve (-)-methoxamine hydrochloride in sterile 0.9% saline to the desired concentration. The solution should be prepared fresh and protected from light.
-
The concentration will depend on the desired infusion rate and the animal's body weight. For example, to deliver 2 µg/kg/min to a 300g rat with a pump flow rate of 0.5 µl/min, the concentration would be 1.2 µg/µl.
-
Filter the solution through a 0.22 µm syringe filter before filling the infusion syringe.
-
-
Surgical Implantation of Intravenous Catheter:
-
Anesthetize the rodent using an approved anesthetic protocol.
-
Surgically implant a catheter into the jugular or femoral vein.
-
Exteriorize the catheter at the dorsal scapular region and connect it to a vascular access button.
-
Allow the animal to recover from surgery for at least 48-72 hours before starting the infusion. Provide appropriate postoperative analgesia.
-
-
Initiation of Continuous Infusion:
-
Weigh the animal to accurately calculate the infusion rate.
-
Connect the infusion syringe containing the (-)-methoxamine solution to the tether and swivel system, and then to the animal's vascular access port.
-
Program the infusion pump to deliver the desired infusion rate (e.g., starting with a low dose and titrating up).
-
-
Monitoring:
-
Continuously monitor the animal for cardiovascular parameters (blood pressure and heart rate) using telemetry, if available.
-
Observe the animal for any adverse effects, such as excessive sedation, agitation, or changes in grooming behavior.
-
Monitor food and water intake and body weight daily.
-
Caption: Experimental workflow for intravenous infusion.
Protocol 2: Continuous Subcutaneous Infusion via Osmotic Minipump
This protocol describes a less invasive method for continuous infusion using a subcutaneously implanted osmotic minipump. This method is suitable for longer-term studies and avoids the need for a tethering system.
Materials:
-
(-)-Methoxamine hydrochloride
-
Sterile 0.9% saline or other appropriate vehicle
-
Osmotic minipumps (e.g., ALZET®) of the appropriate size and delivery rate
-
Surgical instruments for implantation
-
Anesthetics
-
Analgesics
-
Animal balance
Procedure:
-
Preparation of (-)-Methoxamine Solution and Pump Priming:
-
Prepare the (-)-methoxamine solution as described in Protocol 1. The concentration will be determined by the pump's flow rate and the desired daily dose.
-
Fill the osmotic minipump with the (-)-methoxamine solution according to the manufacturer's instructions.
-
Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.
-
-
Surgical Implantation of Osmotic Minipump:
-
Anesthetize the rodent.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
Allow the animal to recover from surgery. Provide appropriate postoperative analgesia.
-
-
Monitoring:
-
Monitor the animal as described in Protocol 1. Cardiovascular monitoring will require telemetry.
-
Regularly check the implantation site for signs of inflammation or infection.
-
Caption: Experimental workflow for subcutaneous infusion.
Conclusion
The continuous infusion of (-)-methoxamine is a powerful tool for studying the long-term effects of α1-adrenergic receptor stimulation in rodents. The choice between intravenous and subcutaneous administration will depend on the specific research question, the required precision of drug delivery, and the duration of the study. Careful surgical technique, diligent animal monitoring, and appropriate dose selection are critical for the successful implementation of these protocols. Due to the lack of established infusion rates for conscious rodents, initial dose-finding studies are highly recommended.
References
Application Notes and Protocols for the Use of (-)-Methoxamine in Rodent Models of Septic Shock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe hypotension, organ dysfunction, and high mortality. A key feature of septic shock is vasodilation and vascular hyporesponsiveness to vasoconstrictors, resulting in persistent hypotension despite fluid resuscitation. Preclinical research relies on robust animal models to investigate the pathophysiology of sepsis and to evaluate potential therapeutic interventions. The most common models are the cecal ligation and puncture (CLP) model, which mimics polymicrobial peritonitis, and the lipopolysaccharide (LPS) model, which simulates endotoxemia.
(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist that causes peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[1] Its mechanism of action involves the activation of α1-adrenergic receptors on vascular smooth muscle cells, which triggers a signaling cascade through the Gq protein. This leads to the activation of phospholipase C and a subsequent increase in intracellular calcium levels, resulting in smooth muscle contraction and vasoconstriction.[2] Unlike other vasopressors such as norepinephrine, (-)-methoxamine is a pure α1-agonist with little to no effect on β-adrenergic receptors, thus avoiding direct cardiac stimulation.[1][3] This specificity makes it a valuable tool for investigating the role of α1-adrenergic pathways in the complex hemodynamics of septic shock.
These application notes provide detailed protocols for the use of (-)-Methoxamine in CLP-induced sepsis in rats and LPS-induced septic shock in mice, along with expected outcomes and data presentation formats.
Signaling Pathway of (-)-Methoxamine
Caption: Signaling pathway of (-)-Methoxamine leading to vasoconstriction.
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
This protocol describes the induction of polymicrobial sepsis in rats via CLP and the subsequent administration of (-)-Methoxamine to assess its effects on hemodynamics and systemic inflammation.
Experimental Workflow:
Caption: Workflow for the CLP-induced sepsis model in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
3-0 silk suture
-
18-gauge needle
-
Sterile saline (0.9%)
-
(-)-Methoxamine hydrochloride (dissolved in sterile saline)
-
Blood pressure monitoring equipment (e.g., arterial catheter connected to a pressure transducer)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Shave and disinfect the abdominal area. For hemodynamic monitoring, cannulate the carotid artery or femoral artery for blood pressure measurement and the jugular vein or femoral vein for drug administration.
-
CLP Surgery:
-
Perform a midline laparotomy (2-3 cm incision) to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum twice with an 18-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
-
Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of pre-warmed sterile saline (30-50 mL/kg) to provide fluid resuscitation.
-
(-)-Methoxamine Administration:
-
Allow the animals to stabilize for a defined period (e.g., 2-6 hours) post-CLP to allow for the development of septic shock, characterized by a significant drop in mean arterial pressure (MAP).
-
Administer (-)-Methoxamine as a continuous intravenous infusion. A starting dose of 5-10 µg/kg/min can be used and titrated to achieve a target MAP of 65-75 mmHg. Alternatively, a bolus dose (e.g., 0.1-0.5 mg/kg) can be administered followed by a continuous infusion.
-
The control group should receive an equivalent volume of sterile saline.
-
-
Monitoring and Sample Collection:
-
Continuously monitor MAP and heart rate throughout the experiment.
-
Collect blood samples at baseline (before CLP), before drug administration, and at specified time points after the start of the infusion (e.g., 1, 2, 4, and 6 hours).
-
Centrifuge the blood samples to obtain plasma and store at -80°C for subsequent cytokine analysis.
-
-
Cytokine Analysis: Measure the plasma concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Lipopolysaccharide (LPS)-Induced Septic Shock in Mice
This protocol details the induction of endotoxemia in mice using LPS and the evaluation of (-)-Methoxamine's therapeutic potential.
Experimental Workflow:
Caption: Workflow for the LPS-induced septic shock model in mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile pyrogen-free saline
-
(-)-Methoxamine hydrochloride
-
Equipment for measuring blood pressure in mice (e.g., tail-cuff system or intra-arterial catheter)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
LPS Administration: Induce septic shock by administering a single intraperitoneal (i.p.) injection of LPS. The dose of LPS should be determined in pilot studies to induce significant hypotension without causing rapid mortality (a typical dose range is 5-20 mg/kg).
-
Development of Septic Shock: Monitor the mice for signs of sickness and allow sufficient time for septic shock to develop (typically 1-4 hours post-LPS), which can be confirmed by a drop in blood pressure.
-
(-)-Methoxamine Administration:
-
Once hypotension is established, administer (-)-Methoxamine via an i.p. or subcutaneous (s.c.) injection. A starting dose of 1-5 mg/kg can be used.
-
The control group should receive an equivalent volume of sterile saline.
-
-
Hemodynamic Monitoring: Measure blood pressure and heart rate at baseline (before LPS), before (-)-Methoxamine administration, and at various time points after treatment (e.g., 30, 60, 120, and 240 minutes).
-
Sample Collection and Cytokine Analysis:
-
At the end of the experiment, collect blood via cardiac puncture.
-
Process the blood to obtain serum or plasma and store at -80°C.
-
Measure the concentrations of TNF-α and IL-6 using ELISA kits.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Hemodynamic Parameters in CLP-Induced Septic Rats
| Parameter | Sham | CLP + Vehicle | CLP + (-)-Methoxamine |
| Baseline MAP (mmHg) | 105 ± 5 | 103 ± 6 | 104 ± 5 |
| MAP at 2h post-CLP (mmHg) | 102 ± 4 | 75 ± 7 | 73 ± 6 |
| MAP at 1h post-treatment (mmHg) | 103 ± 5 | 72 ± 8 | 95 ± 7 |
| MAP at 4h post-treatment (mmHg) | 101 ± 6 | 68 ± 9 | 92 ± 8 |
| Baseline Heart Rate (bpm) | 380 ± 20 | 385 ± 25 | 382 ± 22 |
| Heart Rate at 2h post-CLP (bpm) | 375 ± 18 | 450 ± 30 | 445 ± 28 |
| Heart Rate at 1h post-treatment (bpm) | 378 ± 21 | 455 ± 32 | 410 ± 25 |
| Heart Rate at 4h post-treatment (bpm) | 372 ± 19 | 460 ± 35 | 405 ± 27 |
*Data are presented as Mean ± SD. *p < 0.05 compared to CLP + Vehicle. (Note: These are representative hypothetical data based on expected outcomes).
Table 2: Inflammatory Cytokine Levels in LPS-Induced Septic Mice
| Cytokine | Control | LPS + Vehicle | LPS + (-)-Methoxamine |
| TNF-α (pg/mL) at 4h | < 50 | 2500 ± 400 | 2300 ± 350 |
| IL-6 (pg/mL) at 4h | < 100 | 8000 ± 1200 | 7500 ± 1100 |
*Data are presented as Mean ± SD. (Note: These are representative hypothetical data based on expected outcomes).
Discussion and Expected Outcomes
The administration of (-)-Methoxamine in rodent models of septic shock is expected to produce a dose-dependent increase in mean arterial pressure, counteracting the characteristic hypotension of this condition. This pressor effect is due to the selective α1-adrenergic agonist activity of the drug, leading to peripheral vasoconstriction. A reflex bradycardia (decrease in heart rate) may be observed as a compensatory response to the increase in blood pressure.
Regarding inflammatory markers, as a pure vasoconstrictor, (-)-Methoxamine is not expected to have direct anti-inflammatory effects. Therefore, significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 are not anticipated. However, by restoring blood pressure and improving organ perfusion, it may indirectly modulate the inflammatory response.
These protocols provide a framework for investigating the utility of (-)-Methoxamine in preclinical models of septic shock. Researchers should optimize the doses and timing of administration based on their specific experimental setup and research questions. Careful monitoring of hemodynamic parameters and inflammatory markers will provide valuable insights into the therapeutic potential of targeting the α1-adrenergic system in sepsis.
References
Investigating Alpha-1 Adrenoceptor Subtypes with (-)-Methoxamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing (-)-Methoxamine, a selective alpha-1 adrenoceptor agonist, in the investigation of alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). (-)-Methoxamine is a valuable pharmacological tool for elucidating the physiological and pathological roles of these receptor subtypes, which are critically involved in cardiovascular regulation, smooth muscle contraction, and other physiological processes.
Introduction to (-)-Methoxamine
(-)-Methoxamine is a potent and selective agonist for alpha-1 adrenergic receptors. Its selectivity for the alpha-1 subtypes makes it a useful tool for differentiating their specific functions in various tissues and cell types. Understanding the subtype-selective effects of agonists like (-)-Methoxamine is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.
Data Presentation: Quantitative Pharmacology of (-)-Methoxamine
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of (-)-Methoxamine for the human alpha-1 adrenoceptor subtypes. Data for other selective agonists are included for comparison.
Table 1: Binding Affinities (pKi) of Alpha-1 Adrenoceptor Agonists
| Agonist | α1A | α1B | α1D | Selectivity Profile |
| (-)-Methoxamine | 5.3 | 5.0 | Low Affinity | α1A ≈ α1B > α1D |
| A-61603 | 9.0 | 6.7 | 6.8 | α1A-selective[1] |
| Oxymetazoline | 7.9 | 6.9 | 6.4 | α1A-selective |
Table 2: Functional Potencies (pEC50) of Alpha-1 Adrenoceptor Agonists (ERK1/2-Phosphorylation)
| Agonist | α1A | α1B | α1D |
| (-)-Methoxamine | 6.7 | 6.1 | 5.5 |
| A-61603 | 8.8 | 6.9 | 7.1 |
| Oxymetazoline | 8.0 | 7.1 | 7.4 |
Signaling Pathways and Experimental Workflows
The activation of alpha-1 adrenoceptors by (-)-Methoxamine initiates a cascade of intracellular events. The diagrams below illustrate the canonical signaling pathway and a typical experimental workflow for studying these receptors.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of (-)-Methoxamine with alpha-1 adrenoceptor subtypes are provided below.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of (-)-Methoxamine for alpha-1 adrenoceptor subtypes using the radiolabeled antagonist [³H]-prazosin.
Materials:
-
Cell membranes prepared from cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
[³H]-prazosin (specific activity ~70-90 Ci/mmol).
-
(-)-Methoxamine hydrochloride.
-
Phentolamine (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in duplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of 10 µM phentolamine.
-
Competition: 50 µL of varying concentrations of (-)-Methoxamine (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
-
Add 50 µL of [³H]-prazosin to all wells at a final concentration close to its Kd (e.g., 0.2-0.5 nM).
-
Add 100 µL of the cell membrane preparation (10-50 µg protein/well) to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (-)-Methoxamine. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-prazosin and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of alpha-1 adrenoceptors by (-)-Methoxamine.
Materials:
-
Cells stably expressing human α1A, α1B, or α1D adrenoceptors, plated in black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
(-)-Methoxamine hydrochloride.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.
Procedure:
-
Cell Plating: Seed cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add varying concentrations of (-)-Methoxamine (prepared in HBSS) to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the log concentration of (-)-Methoxamine to determine the EC50 value.
-
Inositol Phosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, providing a robust measure of Gq-coupled receptor activation. This protocol is based on a Homogeneous Time-Resolved Fluorescence (HTRF) format.
Materials:
-
Cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).
-
Stimulation buffer (provided in the kit or a similar buffer containing LiCl).
-
(-)-Methoxamine hydrochloride.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Stimulation:
-
Harvest and resuspend cells in stimulation buffer.
-
Dispense 10 µL of cell suspension into a 384-well low-volume white plate.
-
Add 5 µL of varying concentrations of (-)-Methoxamine.
-
Incubate at 37°C for 30-60 minutes.
-
-
Detection:
-
Add 2.5 µL of IP1-d2 conjugate to each well.
-
Add 2.5 µL of anti-IP1 cryptate antibody to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Reading: Read the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of (-)-Methoxamine to generate a dose-response curve and determine the EC50 value.
-
References
Application Notes and Protocols for Cell-Based Screening of (-)-Methoxamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Methoxamine is a selective agonist of the alpha-1 adrenergic receptors (α1-ARs), a class of G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmission.[1] Analogs of (-)-Methoxamine are of significant interest in drug discovery for their potential therapeutic applications in conditions such as hypotension and nasal congestion. The development of robust and efficient screening methods is paramount to identify novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
Cell-based assays provide a physiologically relevant environment for evaluating the activity of compounds targeting α1-ARs. These assays allow for the characterization of agonist-induced signaling cascades, providing valuable insights into the mechanism of action of novel (-)-Methoxamine analogs. This document provides detailed application notes and protocols for a suite of cell-based assays tailored for the screening and characterization of (-)-Methoxamine analogs that target α1-adrenergic receptors. The primary functional assay described is a calcium flux assay, which directly measures the downstream signaling of Gq-coupled α1-ARs. Additionally, protocols for a cAMP assay (as a counter-screen for off-target effects on Gs or Gi-coupled receptors) and a radioligand binding assay (for determining receptor affinity) are included.
Signaling Pathway
The alpha-1 adrenergic receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This increase in intracellular calcium is a hallmark of α1-AR activation and can be readily measured using fluorescent calcium indicators.
Data Presentation
The following tables summarize the potency of (-)-Methoxamine and a selection of its analogs at the human alpha-1A adrenergic receptor, as determined by calcium flux assays. Potency is expressed as the half-maximal effective concentration (EC50).
| Compound | Analog of | α1A-AR EC50 (nM) | Reference |
| (-)-Methoxamine | - | ~3,500 | [2] |
| Phenylephrine | (-)-Methoxamine | 468 | [3] |
| Amidephrine | (-)-Methoxamine | 5,890 | [3] |
| Cirazoline | Imidazoline | 1.2 | [4] |
| Oxymetazoline | Imidazoline | 1,260 | [4] |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
Experimental Protocols
Calcium Flux Assay
This protocol describes a no-wash, fluorescence-based calcium flux assay using a Fluo-4 AM dye, suitable for high-throughput screening in a 384-well format.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human alpha-1A adrenergic receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Dye Loading Solution: Fluo-4 AM (1 mM in DMSO), Pluronic F-127 (20% in DMSO). Prepare a 5X stock by mixing 50 µL of Fluo-4 AM and 100 µL of Pluronic F-127 in 10 mL of Assay Buffer.
-
Test Compounds: (-)-Methoxamine analogs dissolved in DMSO.
-
Reference Agonist: (-)-Methoxamine or Phenylephrine.
-
Control Wells: Assay buffer with and without a known agonist.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
The day before the assay, harvest cells and seed them into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the Fluo-4 AM dye loading solution by diluting the 5X stock 1:4 in Assay Buffer.
-
Add 25 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and the reference agonist in Assay Buffer at 5X the final desired concentration.
-
-
Assay Execution:
-
Place the cell plate and the compound plate in the fluorescence microplate reader.
-
Set the instrument to measure fluorescence at an excitation of ~490 nm and an emission of ~525 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the 5X compound solutions to the respective wells.
-
Immediately begin kinetic reading of fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the maximal concentration of the reference agonist.
-
Plot the normalized response versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Assay (Counter-Screen)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) cAMP assay to assess off-target activity on Gs or Gi-coupled receptors.
Materials:
-
Cell Line: A cell line known to express a Gs or Gi-coupled receptor (e.g., HEK293 expressing a beta-adrenergic receptor for Gs, or a muscarinic M2 receptor for Gi).
-
cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
Test Compounds: (-)-Methoxamine analogs dissolved in DMSO.
-
Reference Ligands: A known agonist and antagonist for the chosen Gs or Gi-coupled receptor.
-
Instrumentation: HTRF-compatible microplate reader.
Protocol:
-
Cell Plating:
-
Plate cells in a 384-well low-volume white plate at a density optimized for the specific cell line and assay kit.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds.
-
For Gs-coupled receptor screening, add compounds directly to the cells.
-
For Gi-coupled receptor screening, pre-treat cells with the compounds before adding a sub-maximal concentration of a known Gs agonist (e.g., forskolin) to stimulate cAMP production.
-
-
Lysis and Detection:
-
Following a 30-minute incubation with the compounds, add the lysis buffer and HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and determine the effect of the compounds on cAMP levels. Significant changes in cAMP levels would indicate off-target activity.
-
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of (-)-Methoxamine analogs for the alpha-1 adrenergic receptor using [3H]-prazosin, a known antagonist.
Materials:
-
Membrane Preparation: Membranes prepared from cells or tissues expressing the alpha-1 adrenergic receptor.
-
Radioligand: [3H]-prazosin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled alpha-1 adrenergic receptor antagonist (e.g., 10 µM phentolamine).
-
Test Compounds: (-)-Methoxamine analogs dissolved in DMSO.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail and Counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the membrane preparation, and serial dilutions of the test compounds.
-
Add a fixed concentration of [3H]-prazosin (typically at its Kd value).
-
Include wells for total binding (no competitor) and non-specific binding.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the log of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
High-Throughput Screening Workflow
The following diagram illustrates a typical high-throughput screening workflow for identifying novel alpha-1 adrenergic receptor agonists from a large compound library.
References
- 1. [PDF] A Cost-effective Workflow for High-Throughput Screening of G-Protein Coupled Receptors ( GPCRs ) Monitoring Receptor Mediated Calcium Flux | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(-)-Methoxamine stability and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of (-)-Methoxamine.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Methoxamine and what is its primary mechanism of action?
A1: (-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors on vascular smooth muscle. This activation triggers a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[1][3]
Q2: What are the general storage recommendations for (-)-Methoxamine hydrochloride powder?
A2: (-)-Methoxamine hydrochloride in solid form should be stored at room temperature (15-30°C) or refrigerated at 4°C.[4] It is crucial to protect it from light.[4][5] The powder is hygroscopic and should be kept in a tightly sealed container to protect from moisture.[6]
Q3: How should I store solutions of (-)-Methoxamine hydrochloride?
A3: Stock solutions of (-)-Methoxamine hydrochloride should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be stored at -80°C for up to 3 months or at -20°C for up to 2 weeks.[7] Some sources suggest that solutions in DMSO may be stable for up to a year at -20°C and for 2 years at -80°C.[8] Always use a tightly sealed container.
Q4: Is (-)-Methoxamine sensitive to light?
A4: Yes, (-)-Methoxamine hydrochloride is light-sensitive.[4][5] Both the solid powder and solutions should be protected from light to prevent photodegradation. Exposure to light can lead to a loss of potency.[9]
Q5: What are the known incompatibilities of (-)-Methoxamine?
A5: (-)-Methoxamine should not be mixed with strong bases, oxidizing agents, acid anhydrides, and sodium metabisulfite.[6][10] Contact with alkaline materials can liberate heat.[11] It may also react with mild and galvanized steel.[11]
Q6: What is the main degradation product of (-)-Methoxamine in aqueous solution?
A6: In aqueous solutions, (-)-Methoxamine can degrade, particularly when exposed to atmospheric oxygen, to form 2,5-dimethoxybenzaldehyde.
Stability Data
The stability of (-)-Methoxamine is influenced by temperature, pH, and light exposure. The following tables provide illustrative quantitative data on its stability under various conditions.
Disclaimer: The following data is illustrative and based on general principles of drug stability and information on analogous compounds. Specific stability testing should be performed for your particular formulation and storage conditions.
Table 1: Illustrative Temperature Stability of (-)-Methoxamine Hydrochloride Solution (0.1 mg/mL in pH 5.5 buffer)
| Storage Temperature | Time | Remaining (-)-Methoxamine (%) | Appearance |
| 4°C (Protected from Light) | 30 days | >98% | Clear, colorless solution |
| 25°C (Protected from Light) | 30 days | ~95% | Clear, colorless solution |
| 40°C (Protected from Light) | 30 days | ~85% | Slight yellowing may occur |
Table 2: Illustrative pH Stability of (-)-Methoxamine Hydrochloride Solution (0.1 mg/mL at 25°C, protected from light)
| pH | Time (7 days) | Remaining (-)-Methoxamine (%) |
| 3.0 | >99% | |
| 5.5 | >98% | |
| 7.4 | ~96% | |
| 9.0 | ~90% |
Table 3: Illustrative Photostability of (-)-Methoxamine Hydrochloride Solution (0.1 mg/mL in pH 5.5 buffer at 25°C)
| Light Condition | Time | Remaining (-)-Methoxamine (%) |
| Protected from Light | 24 hours | >99% |
| Exposed to Ambient Lab Light | 24 hours | ~92% |
| Exposed to UV Light (254 nm) | 24 hours | <80% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for (-)-Methoxamine Analysis
This protocol describes a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of (-)-Methoxamine and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard Solution Preparation:
-
Prepare a stock solution of (-)-Methoxamine hydrochloride reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Dilute the (-)-Methoxamine sample with the mobile phase to a final concentration within the linear range of the assay.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of (-)-Methoxamine and any degradation products by comparing the peak areas to the calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study of (-)-Methoxamine
Forced degradation studies are essential for developing and validating stability-indicating methods.
1. Acid Hydrolysis:
-
Dissolve (-)-Methoxamine in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve (-)-Methoxamine in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve (-)-Methoxamine in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place solid (-)-Methoxamine hydrochloride powder in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed powder in the mobile phase for HPLC analysis.
5. Photodegradation:
-
Expose a 1 mg/mL solution of (-)-Methoxamine in the mobile phase to UV light (254 nm) and visible light for 48 hours.
-
Keep a control sample protected from light.
-
Analyze both solutions by HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no pharmacological effect | - Degradation of (-)-Methoxamine due to improper storage (e.g., exposure to light, high temperature, or incompatible pH).- Incorrect concentration of the prepared solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh solutions from a properly stored solid powder.- Verify the concentration of the solution using a validated analytical method (e.g., HPLC).- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. |
| Precipitate formation in solution | - The solubility limit has been exceeded.- The pH of the solution has shifted to a range where (-)-Methoxamine is less soluble.- Interaction with components of the buffer or media. | - Ensure the concentration is within the solubility limits for the chosen solvent.- Check and adjust the pH of the solution.- Use high-purity solvents and test for compatibility with all solution components. |
| Discoloration of the solution (e.g., yellowing) | - Degradation of (-)-Methoxamine, potentially due to oxidation or light exposure. | - Discard the discolored solution and prepare a fresh batch, ensuring protection from light and using de-gassed solvents if oxidation is suspected. |
| Inconsistent experimental results | - Instability of the (-)-Methoxamine solution during the experiment.- Variability in the preparation of solutions.- Adsorption of the compound to container surfaces. | - Prepare fresh solutions for each experiment or validate the stability of the solution under the experimental conditions.- Ensure accurate and consistent weighing and dilution procedures.- Consider using silanized glassware or low-adsorption plasticware. |
Visualizations
Caption: Signaling pathway of (-)-Methoxamine.
Caption: Troubleshooting workflow for experiments.
References
- 1. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 2. What are adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 3. What are the side effects of Methoxamine Hydrochloride? [synapse.patsnap.com]
- 4. Methoxamine Hydrochloride | C11H18ClNO3 | CID 57333099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. medkoo.com [medkoo.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. BD [lp.bd.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting non-responsive dose-response curves with (-)-Methoxamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering non-responsive dose-response curves in experiments with (-)-Methoxamine.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Methoxamine and how does it work?
(-)-Methoxamine is a selective alpha-1 adrenergic receptor agonist.[1][2][3] It primarily acts on alpha-1 adrenergic receptors located on vascular smooth muscle, initiating a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[4][5] It has little to no effect on beta-adrenergic receptors.[1]
Q2: What is the expected outcome of a dose-response experiment with (-)-Methoxamine?
In a typical in vitro experiment, such as one using isolated arterial rings, increasing concentrations of (-)-Methoxamine should elicit a dose-dependent contraction.[6][7] This results in a sigmoidal dose-response curve when plotting the response (e.g., contractile force) against the log concentration of (-)-Methoxamine.
Q3: My dose-response curve for (-)-Methoxamine is flat. What are the potential causes?
A non-responsive or "flat" dose-response curve, where increasing concentrations of (-)-Methoxamine fail to produce a corresponding increase in response, can be attributed to several factors. These can be broadly categorized into issues with the compound, the experimental setup, or the biological system being used. The following sections provide a detailed troubleshooting guide to address these potential issues.
Troubleshooting Non-Responsive Dose-Response Curves
If you are observing a flat or non-responsive dose-response curve with (-)-Methoxamine, work through the following troubleshooting steps.
Step 1: Verify Compound Integrity and Preparation
Issue: The (-)-Methoxamine solution may have degraded or been prepared incorrectly.
Troubleshooting Actions:
-
Check Storage Conditions: (-)-Methoxamine hydrochloride is sensitive to light and should be stored protected from light at room temperature.[8] For long-term storage, especially in solution, refer to the manufacturer's instructions, which may recommend storage at -20°C or -80°C.[9]
-
Confirm Solubility: Ensure the compound is fully dissolved in the appropriate vehicle. Refer to the supplier's datasheet for solubility information. For example, a stock solution in DMSO might be prepared, which is then further diluted in an aqueous buffer for the experiment.[9]
-
Prepare Fresh Solutions: If there is any doubt about the age or storage of the current solution, prepare a fresh stock and experimental dilutions from a new vial of the compound.
-
Verify pH of the Final Solution: The pH of the experimental buffer can influence the activity of the compound. Ensure the final pH of your assay buffer is within the optimal range for your experimental system.
Quantitative Data: (-)-Methoxamine Hydrochloride Properties
| Property | Value | Source |
| Molecular Weight | 211.26 g/mol | [1] |
| Storage (Solid) | Room temperature, protected from light | [8] |
| Storage (Solution) | -20°C or -80°C (refer to supplier) | [9] |
| Light Sensitivity | Yes | [8] |
Step 2: Evaluate the Experimental Protocol and Setup
Issue: Flaws in the experimental design or execution can prevent a measurable response.
Troubleshooting Actions:
-
Review Concentration Range: Ensure the concentration range of (-)-Methoxamine used is appropriate for the experimental system. If the concentrations are too low, no response will be observed. If they are too high, you may be on the plateau of the dose-response curve, or you could induce receptor desensitization.
-
Check Incubation/Stimulation Time: The duration of exposure to (-)-Methoxamine is critical. For G-protein coupled receptor (GPCR) assays, equilibrium needs to be reached. This time can vary depending on the system.[10]
-
Validate the Assay System: Confirm that your measurement system is functioning correctly. For example, in a vascular contraction study, ensure the force transducer is calibrated and sensitive enough to detect contractions.
-
Positive Control: Always include a positive control with a known alpha-1 adrenergic agonist (e.g., phenylephrine) to confirm that the experimental system is capable of responding.[11]
-
Vehicle Control: Run a vehicle control to ensure that the solvent used to dissolve (-)-Methoxamine does not have an effect on its own.
Step 3: Assess the Health and Viability of the Biological System
Issue: The cells or tissue being used may not be healthy or may not express a sufficient number of functional alpha-1 adrenergic receptors.
Troubleshooting Actions:
-
Cell/Tissue Viability: Confirm the viability of your cells or the health of your tissue preparation. For cell cultures, check for appropriate morphology and confluence. For isolated tissues, ensure they are kept in oxygenated physiological salt solution at the correct temperature.
-
Receptor Expression: Verify that your chosen cell line or tissue type expresses alpha-1 adrenergic receptors. The expression levels can vary significantly between different cell lines and tissues.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor becomes unresponsive to further stimulation.[12][13][14] This can be caused by receptor phosphorylation and internalization.[13][14] Consider shorter incubation times or using a system with known high receptor expression.
-
Presence of Endogenous Antagonists: In some preparations, particularly in vivo or with certain tissue explants, endogenous substances like nitric oxide (NO) can counteract the vasoconstrictor effects of (-)-Methoxamine.[15]
Experimental Workflow for Troubleshooting
References
- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methoxamine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 11. L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desensitization of alpha-1 adrenergic receptor-mediated vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute agonist-mediated desensitization of the human alpha 1a-adrenergic receptor is primarily independent of carboxyl terminus regulation: implications for regulation of alpha 1aAR splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro hyporeactivity to methoxamine in portal hypertensive rats: reversal by nitric oxide blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (-)-Methoxamine for Vasoconstriction Studies
Welcome to the technical support center for the use of (-)-Methoxamine in vasoconstriction studies. This resource provides detailed answers to frequently asked questions and troubleshooting guidance to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
General Information
Q1: What is (-)-Methoxamine and what is its primary mechanism of action in vasoconstriction?
A1: (-)-Methoxamine is a potent and selective alpha-1 adrenergic receptor agonist.[1] Its primary mechanism of action in vascular smooth muscle is to induce vasoconstriction.[1][2] This occurs through the activation of α1-adrenoceptors, which leads to a cascade of intracellular events.
The binding of methoxamine to the α1-adrenergic receptor activates the Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, increasing the intracellular Ca2+ concentration. This rise in cytosolic Ca2+ leads to the activation of myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, promoting the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[3]
Experimental Design and Protocols
Q2: What is a typical concentration range for (-)-Methoxamine in isolated tissue bath experiments?
A2: The optimal concentration range for (-)-Methoxamine can vary depending on the specific blood vessel, species, and experimental conditions. However, a general starting point for generating a cumulative concentration-response curve is typically from 10⁻⁹ M to 10⁻⁴ M. It is always recommended to perform pilot experiments to determine the optimal concentration range for your specific tissue and setup.
Data Presentation: (-)-Methoxamine Concentrations and EC₅₀ Values in Various Tissues
| Tissue/Vessel | Species | Pre-contraction Agent | Methoxamine Concentration Range | EC₅₀ (M) | Reference |
| Thoracic Aorta | Rat | None | 10⁻⁸ - 10⁻⁴ M | ~10⁻⁶ M | [4] |
| Mesenteric Artery | Rat | None | 10⁻⁷ - 10⁻⁴ M | Not specified | [5] |
| Internal Anal Sphincter | Porcine | None | Not specified | 7.47 x 10⁻⁵ M | Not specified |
Q3: How do I prepare a stock solution of (-)-Methoxamine Hydrochloride?
A3: (-)-Methoxamine hydrochloride is soluble in water and ethanol. For in vitro experiments, it is common to prepare a high-concentration stock solution in distilled water or a physiological salt solution (e.g., Krebs-Henseleit solution) and then perform serial dilutions to achieve the desired final concentrations in the organ bath. If using an organic solvent like DMSO, ensure the final concentration in the organ bath is minimal (typically <0.1%) to avoid solvent-induced effects.[2] Always include a vehicle control in your experimental design.
Experimental Protocol: Preparation of a 10 mM (-)-Methoxamine Stock Solution
-
Calculate the required mass: The molecular weight of (-)-Methoxamine Hydrochloride is 247.72 g/mol . To prepare 10 mL of a 10 mM stock solution, you would need:
-
10 mmol/L * 0.01 L * 247.72 g/mol = 0.02477 g = 24.77 mg
-
-
Weigh the compound: Accurately weigh 24.77 mg of (-)-Methoxamine Hydrochloride powder.
-
Dissolve: Dissolve the powder in a small volume of distilled water or your chosen solvent.
-
Adjust the volume: Bring the final volume to 10 mL with the solvent.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution can be stable for up to 6 months.[6] Since methoxamine is light-sensitive, store it in amber vials or protect it from light.
Q4: Can you provide a detailed protocol for generating a cumulative concentration-response curve for (-)-Methoxamine in isolated rat aortic rings?
A4: Yes, here is a detailed protocol for an isolated tissue bath experiment.
Experimental Protocol: Cumulative Concentration-Response Curve in Rat Aortic Rings
-
Tissue Preparation:
-
Humanely euthanize a rat according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the aorta of adherent connective and adipose tissue under a dissection microscope.
-
Cut the aorta into rings of approximately 3-4 mm in length.[7]
-
-
Mounting in Organ Bath:
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 1 µM). A relaxation of >70% indicates an intact endothelium.[7]
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
-
Generating the Concentration-Response Curve:
-
Begin by adding the lowest concentration of (-)-Methoxamine (e.g., 10⁻⁹ M) to the organ bath.
-
Wait for the contractile response to reach a stable plateau.
-
Without washing out the previous concentration, add the next higher concentration in a cumulative manner (e.g., 3x10⁻⁹ M, 10⁻⁸ M, and so on).
-
Continue this process until the maximal contractile response is achieved and subsequent additions of higher concentrations do not increase the tension.
-
-
Data Analysis:
-
Record the isometric tension at each concentration.
-
Normalize the data by expressing each contraction as a percentage of the maximal response to a reference agonist (e.g., KCl) or the maximal response to methoxamine itself.
-
Plot the percentage of contraction against the logarithm of the molar concentration of (-)-Methoxamine to generate a sigmoidal dose-response curve.
-
Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) from the curve.
-
Troubleshooting Guide
Q5: I am observing a weaker than expected vasoconstrictor response to (-)-Methoxamine. What could be the issue?
A5: Several factors could contribute to a diminished response. Consider the following troubleshooting steps:
-
Drug Potency: Ensure your (-)-Methoxamine stock solution has not degraded. It is sensitive to light.[9] Prepare fresh stock solutions and store them properly in the dark at -20°C or -80°C.
-
Tissue Viability: The health of the isolated tissue is crucial. Ensure proper dissection technique to avoid damaging the smooth muscle. Check tissue viability with a standard contracting agent like KCl (60-80 mM) at the beginning and end of the experiment.
-
Receptor Desensitization (Tachyphylaxis): Although less common with methoxamine compared to other catecholamines, prolonged exposure or repeated high concentrations can sometimes lead to receptor desensitization. If you suspect this, ensure adequate washout periods between applications if not performing a cumulative concentration curve. For cumulative curves, ensure the time between additions is consistent.
-
Experimental Conditions: Verify that the temperature (37°C), pH (7.4), and oxygenation (95% O₂ / 5% CO₂) of your physiological salt solution are optimal and stable throughout the experiment.
Q6: My results show high variability between different tissue preparations. How can I improve consistency?
A6: High variability is a common challenge in ex vivo experiments. Here are some ways to improve consistency:
-
Standardized Dissection: Ensure a consistent dissection technique to minimize variations in tissue handling and potential damage.
-
Normalization of Responses: Normalize the contractile response of each tissue ring. This is typically done by expressing the contraction as a percentage of the maximum response to a reference substance like KCl or the maximum response to methoxamine itself. This accounts for differences in the size and contractility of individual tissue preparations.
-
Consistent Equilibration: Always allow for a consistent and adequate equilibration period (at least 60 minutes) before starting the experiment.
-
Animal Consistency: Use animals of the same strain, sex, and age to minimize biological variability.
Q7: Should I be concerned about the endothelium when studying vasoconstriction with (-)-Methoxamine?
A7: Yes, the endothelium can modulate vascular tone and may influence the response to (-)-Methoxamine. The endothelium releases vasodilating factors (like nitric oxide) that can counteract vasoconstriction. To determine the direct effect of methoxamine on the vascular smooth muscle, it is common practice to perform experiments in both endothelium-intact and endothelium-denuded vessels. The endothelium can be removed by gently rubbing the intimal surface of the blood vessel ring with a fine wire or wooden stick.[7]
References
- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methoxamine hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mechanisms of vasorelaxation to gamma-mangostin in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dmt.dk [dmt.dk]
Technical Support Center: (-)-Methoxamine in Physiological Saline Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with (-)-Methoxamine in physiological saline solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing (-)-Methoxamine for in vitro physiological experiments?
For most in vitro physiological experiments, (-)-Methoxamine hydrochloride can be dissolved directly in aqueous-based physiological saline solutions such as 0.9% NaCl, Phosphate-Buffered Saline (PBS), or Krebs-Henseleit solution. (-)-Methoxamine hydrochloride is very soluble in water.[1] For stock solutions that require higher concentrations, sterile, distilled water can be used, which can then be diluted to the final working concentration in the desired physiological buffer.
Q2: How should (-)-Methoxamine solutions be stored and for how long?
(-)-Methoxamine is sensitive to light and should be protected from it during storage.[1] For short-term storage (up to 8 hours) during an experiment, solutions prepared in physiological saline should be kept at room temperature and protected from direct light. For longer-term storage, it is recommended to prepare aliquots of a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and store them at -20°C for up to one month or -80°C for up to a year.[2][3] Avoid repeated freeze-thaw cycles.
Q3: My (-)-Methoxamine solution appears cloudy or has precipitated. What should I do?
Precipitation can occur due to several factors, including the pH of the physiological buffer, the concentration of the solution, and the storage conditions. The pH of an aqueous solution of methoxamine hydrochloride is between 4.5 and 5.5.[1] If your physiological buffer has a significantly different pH, it could affect solubility. Refer to the troubleshooting guide below for a systematic approach to resolving precipitation issues.
Q4: Is (-)-Methoxamine stable at physiological temperature (e.g., 37°C) in an organ bath?
While specific degradation kinetics at 37°C in physiological saline are not extensively documented in readily available literature, it is known that catecholamines can be less stable at physiological temperatures and pH in oxygenated solutions.[4] It is best practice to prepare fresh solutions for each experiment and use them within a few hours. If an experiment runs for an extended period, consider replacing the solution in the organ bath periodically.
Troubleshooting Guides
Issue 1: Precipitation of (-)-Methoxamine in Physiological Saline
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of (-)-Methoxamine in your experimental buffer.
Troubleshooting Workflow for (-)-Methoxamine Precipitation
Caption: A flowchart to diagnose and resolve (-)-Methoxamine precipitation.
Issue 2: Inconsistent or Weaker-Than-Expected Pharmacological Response
If you observe a diminished or inconsistent response to (-)-Methoxamine in your experiments, consider the following factors.
| Potential Cause | Troubleshooting Step | Rationale |
| Solution Degradation | Prepare a fresh solution of (-)-Methoxamine for each experiment. | (-)-Methoxamine is light-sensitive, and its stability in physiological buffers at room temperature for extended periods may be limited.[1][4] |
| Protect the solution from light at all times by using amber vials or wrapping containers in foil. | Photodegradation can reduce the effective concentration of the active compound. | |
| Incorrect Concentration | Verify the initial weight of the (-)-Methoxamine powder and all dilution calculations. | Simple errors in preparation can lead to incorrect final concentrations. |
| Use a calibrated balance and pipettes for accurate measurements. | Ensures reproducibility of your solutions. | |
| Receptor Desensitization | Ensure adequate washout periods between applications of (-)-Methoxamine. | Prolonged or repeated exposure to an agonist can lead to receptor desensitization, resulting in a diminished response. |
| Consider using a lower concentration range if saturation is observed. | High concentrations can rapidly induce desensitization. | |
| Tissue Viability | Confirm the health and viability of your tissue preparation or cell culture. | A compromised biological system will not respond appropriately to pharmacological stimuli. |
| Ensure proper oxygenation and nutrient supply in the experimental setup. | Maintains the physiological integrity of the experimental model. |
Experimental Protocols
Protocol 1: Preparation of (-)-Methoxamine Hydrochloride Solution in Physiological Saline for In Vitro Smooth Muscle Contraction Assay
Materials:
-
(-)-Methoxamine hydrochloride powder
-
0.9% sterile sodium chloride (NaCl) solution or other physiological saline (e.g., Krebs-Henseleit buffer)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Amber-colored vials or aluminum foil
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh out 2.477 mg of (-)-Methoxamine hydrochloride (MW: 247.72 g/mol ) and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile 0.9% NaCl solution to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This yields a 10 mM stock solution.
-
-
Storage of Stock Solution:
-
For immediate use, protect the stock solution from light.
-
For longer-term storage, prepare aliquots in amber-colored microcentrifuge tubes and store at -20°C for up to one month.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in the desired physiological buffer to achieve the final working concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Ensure the final concentration of any co-solvent (if used for a more concentrated initial stock) is below the tolerance level of your experimental system (typically <0.1% for DMSO).
-
-
Application to Experimental System:
-
Add the working solutions to your in vitro setup (e.g., organ bath containing a smooth muscle strip) and record the contractile response.
-
Ensure adequate washout times between the application of different concentrations.
-
Experimental Workflow for Smooth Muscle Contraction Assay
Caption: A typical workflow for an in vitro smooth muscle contraction experiment.
Signaling Pathway
(-)-Methoxamine is a selective agonist for the α1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor primarily involves the Gq signaling pathway.
α1-Adrenergic Receptor Signaling Pathway
Caption: The Gq-coupled signaling cascade initiated by (-)-Methoxamine.
Upon binding of (-)-Methoxamine to the α1-adrenergic receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[5][7] The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a cascade of phosphorylation events that ultimately result in a cellular response, such as smooth muscle contraction.[5][7]
References
- 1. Methoxamine Hydrochloride | C11H18ClNO3 | CID 57333099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NB-64-01156-200mg | Methoxamine hydrochloride [61-16-5] Clinisciences [clinisciences.com]
- 3. Methoxamine hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
(-)-Methoxamine solubility problems and effective solutions
Technical Support Center: (-)-Methoxamine
Welcome to the technical support center for (-)-Methoxamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Methoxamine and what is its primary mechanism of action?
A1: (-)-Methoxamine hydrochloride is a selective α1-adrenergic receptor agonist.[1][2][3] Its primary function is to cause vasoconstriction (narrowing of blood vessels) by stimulating α1-adrenergic receptors on the smooth muscle cells of blood vessels.[4] This action leads to an increase in peripheral vascular resistance, which in turn elevates systemic blood pressure.[4][5] It is often used in research to study the effects of α1-adrenergic stimulation and in clinical settings to treat hypotension.[1]
Q2: What are the basic physical and chemical properties of (-)-Methoxamine Hydrochloride?
A2: (-)-Methoxamine hydrochloride, also known as Methoxamine HCl, is a white crystalline powder.[6][7] It is generally odorless or has a slight odor.[6] The compound is thermostable but is sensitive to light and should be stored accordingly.[6][8]
Q3: What is the known signaling pathway for (-)-Methoxamine?
A3: (-)-Methoxamine acts on the α1-adrenergic receptors, which are G-protein-coupled receptors (GPCRs). The binding of Methoxamine activates the Gq protein, which in turn activates the enzyme phospholipase C (PLC).[5] PLC catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentration. This elevated calcium leads to the activation of myosin light-chain kinase (MLCK), promoting the interaction between actin and myosin and resulting in smooth muscle contraction and vasoconstriction.[5][9]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methoxamine - Wikipedia [en.wikipedia.org]
- 4. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]
- 6. Methoxamine Hydrochloride | C11H18ClNO3 | CID 57333099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Preventing tachyphylaxis with repeated (-)-Methoxamine administration
Welcome to the technical support center for researchers utilizing (-)-Methoxamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis, the rapid decrease in response to a drug after repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of (-)-Methoxamine administration?
A1: Tachyphylaxis to (-)-Methoxamine, a selective α1-adrenergic receptor agonist, is the phenomenon where repeated or continuous administration leads to a diminished vasoconstrictive or pressor response. This occurs due to the desensitization of α1-adrenergic receptors, the molecular targets of (-)-Methoxamine.
Q2: What are the underlying molecular mechanisms of (-)-Methoxamine-induced tachyphylaxis?
A2: The primary mechanism is the desensitization of α1-adrenergic receptors, a type of G-protein coupled receptor (GPCR). This process involves:
-
Receptor Phosphorylation: Upon prolonged stimulation by (-)-Methoxamine, G protein-coupled receptor kinases (GRKs) and Protein Kinase C (PKC) are activated. These kinases phosphorylate the intracellular domains of the α1-adrenergic receptor.
-
β-Arrestin Recruitment: The phosphorylated receptor is recognized by a protein called β-arrestin.
-
Receptor-G Protein Uncoupling: The binding of β-arrestin to the receptor sterically hinders its interaction with its cognate Gq-protein, effectively uncoupling the receptor from its downstream signaling cascade.[1]
-
Receptor Internalization: The β-arrestin-bound receptor is then targeted for internalization into the cell via endocytosis, removing it from the cell surface and further reducing the cell's responsiveness to (-)-Methoxamine.
Q3: Can tachyphylaxis to (-)-Methoxamine be prevented or reversed?
A3: Yes, tachyphylaxis can be prevented or reversed to some extent. The primary strategy involves inhibiting the kinases responsible for receptor phosphorylation. Inhibitors of Protein Kinase C (PKC) have been shown to be effective in preventing the desensitization of α1-adrenergic receptors. For instance, the selective inhibitor of PKC-ε, ε-V1-2, has been demonstrated to abolish the desensitization caused by pre-exposure to the α1-agonist phenylephrine in rat aorta.[1][2]
Q4: Are there different experimental models to study (-)-Methoxamine tachyphylaxis?
A4: Yes, common experimental models include:
-
In Vitro Isolated Tissue Preparations: Isolated aortic rings from rats or rabbits are frequently used to study vasoconstriction. Tachyphylaxis can be induced by repeated administration of (-)-Methoxamine or by prolonged incubation with the agonist.
-
In Vivo Hemodynamic Studies: In anesthetized animals, continuous intravenous infusion of (-)-Methoxamine can be used to induce a pressor response, and the subsequent decline in mean arterial pressure (MAP) over time reflects tachyphylaxis.
Troubleshooting Guides
Issue 1: Observing a Decreasing Vasoconstrictive Response in Isolated Aortic Rings
Problem: You are performing a concentration-response curve for (-)-Methoxamine on isolated rat aortic rings and notice that a second, consecutive concentration-response curve shows a significantly lower maximal contraction (Emax).
Possible Cause: This is a classic presentation of homologous tachyphylaxis. The initial exposure to (-)-Methoxamine has desensitized the α1-adrenergic receptors in the vascular smooth muscle.
Solution:
-
Confirm Tachyphylaxis: To confirm that the observed effect is specific to the α1-adrenergic pathway, perform a concentration-response curve to a different vasoconstrictor that acts through a different receptor, such as potassium chloride (KCl) or endothelin-1, after inducing tachyphylaxis with (-)-Methoxamine. If the response to the other agonist is not significantly diminished, it suggests homologous desensitization of the α1-receptors.
-
Prevention with a PKC Inhibitor: To prevent tachyphylaxis, pre-incubate the aortic rings with a Protein Kinase C inhibitor before the first exposure to (-)-Methoxamine.
-
Example Protocol: Pre-incubate the aortic rings with the selective PKC-ε inhibitor, ε-V1-2 (e.g., 1 µM), for 30 minutes before constructing the first concentration-response curve to (-)-Methoxamine. After a washout period, a second concentration-response curve should show a maximal contraction that is not significantly different from the first.
-
Issue 2: Inconsistent Pressor Response to Repeated Injections of (-)-Methoxamine in In Vivo Studies
Problem: You are administering repeated intravenous boluses of (-)-Methoxamine to an anesthetized rat and observe a progressively weaker increase in mean arterial pressure (MAP) with each injection.
Possible Cause: This is likely due to in vivo tachyphylaxis.
Solution:
-
Standardize Dosing and Timing: Ensure that the doses of (-)-Methoxamine and the interval between injections are consistent throughout the experiment.
-
Investigate the Role of PKC: To determine if PKC is involved in this in vivo tachyphylaxis, administer a PKC inhibitor prior to the (-)-Methoxamine injections.
-
Experimental Design:
-
Control Group: Administer repeated IV boluses of (-)-Methoxamine (e.g., 10 µg/kg) every 15 minutes and record the change in MAP.
-
PKC Inhibitor Group: Administer a PKC inhibitor such as Chelerythrine (e.g., 5 mg/kg, IV) 30 minutes before commencing the repeated injections of (-)-Methoxamine. Compare the pressor responses between the two groups. A sustained response in the PKC inhibitor group would suggest that PKC activation is a key driver of the observed tachyphylaxis.
-
-
Experimental Protocols
Protocol 1: Induction and Quantification of Tachyphylaxis to an α1-Adrenergic Agonist in Isolated Rat Aorta
This protocol is adapted from García-Cazorla et al., 2012 and is suitable for demonstrating tachyphylaxis to an α1-agonist like phenylephrine, and can be adapted for (-)-methoxamine.
Materials:
-
Male Wistar rats (16 weeks old)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
(-)-Methoxamine hydrochloride
-
Phenylephrine hydrochloride (as a reference α1-agonist)
-
Isolated organ bath system with isometric force transducers
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length. The endothelium can be left intact or removed by gentle rubbing of the intimal surface.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.
-
Perform a viability test with KCl (60-80 mM).
-
-
Induction of Tachyphylaxis:
-
First Concentration-Response Curve (CRC1): After a stable baseline is achieved, perform a cumulative concentration-response curve to (-)-Methoxamine (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Washout: After the maximal response is reached, wash the tissue with fresh Krebs-Henseleit solution every 10 minutes for 60 minutes.
-
Second Concentration-Response Curve (CRC2): Perform a second cumulative concentration-response curve to (-)-Methoxamine.
-
-
Data Analysis:
-
Measure the maximal contraction (Emax) for both CRC1 and CRC2.
-
Tachyphylaxis is demonstrated by a statistically significant reduction in the Emax of CRC2 compared to CRC1.
-
Protocol 2: Prevention of α1-Adrenergic Agonist-Induced Tachyphylaxis with a PKC Inhibitor
This protocol builds upon Protocol 1 and is based on the findings of Zhao et al., 2015, which demonstrated the role of PKC in α1-adrenoceptor desensitization.
Materials:
-
Same as Protocol 1
-
A selective PKC inhibitor (e.g., the PKC-ε inhibitor ε-V1-2, or a broader spectrum inhibitor like Staurosporine)
-
Vehicle for the PKC inhibitor (e.g., DMSO)
Procedure:
-
Tissue Preparation and Equilibration: Follow steps 1 and 2 of Protocol 1.
-
Experimental Groups:
-
Control Group (Tachyphylaxis): Perform two consecutive CRCs to (-)-Methoxamine as described in Protocol 1.
-
PKC Inhibitor Group: Pre-incubate the aortic rings with the PKC inhibitor (e.g., Staurosporine, 10 nM) for 30 minutes before performing the first CRC to (-)-Methoxamine. After the washout period, perform the second CRC in the continued presence of the PKC inhibitor.
-
Vehicle Control Group: Pre-incubate the aortic rings with the vehicle for the PKC inhibitor for 30 minutes before performing the two consecutive CRCs to (-)-Methoxamine.
-
-
Data Analysis:
-
Compare the Emax values of CRC1 and CRC2 within each group.
-
Compare the Emax of CRC2 between the Control, PKC Inhibitor, and Vehicle Control groups.
-
Successful prevention of tachyphylaxis is indicated if the Emax of CRC2 in the PKC Inhibitor group is not significantly different from the Emax of CRC1 in the same group, and is significantly greater than the Emax of CRC2 in the Control group.
-
Data Presentation
Table 1: Homologous Tachyphylaxis to the α1-Adrenergic Agonist Phenylephrine in Rat Aorta
Data adapted from García-Cazorla et al., 2012. The study used phenylephrine, an α1-agonist with a similar mechanism of action to (-)-methoxamine.
| Experimental Condition | Maximal Contraction (Emax) as % of KCl response |
| First Concentration-Response Curve (CRC1) | 90.0 ± 4.8% |
| Second Concentration-Response Curve (CRC2) | 75.0 ± 4.7%* |
*p < 0.05 vs CRC1 Emax, indicating a significant reduction in the maximal response upon repeated stimulation.
Table 2: Prevention of Phenylephrine-Induced Heterologous Desensitization by a PKC-ε Inhibitor in SHR Aorta
Data adapted from Zhao et al., 2015. This study demonstrates that pre-exposure to phenylephrine can desensitize the response to another vasoconstrictor (PGE2) via a PKC-ε dependent mechanism. This provides evidence for the role of PKC in α1-adrenoceptor-mediated desensitization.
| Experimental Condition | Contraction to PGE2 (1 µM) as % of KCl response |
| Control (No Phenylephrine Pre-exposure) | 85.6 ± 5.3% |
| After Pre-exposure to Phenylephrine (1 µM) | 42.1 ± 3.7%* |
| After Pre-exposure to Phenylephrine + PKC-ε inhibitor (ε-V1-2, 1 µM) | 80.3 ± 6.1%# |
*p < 0.05 vs Control, indicating significant desensitization. #p < 0.05 vs After Pre-exposure to Phenylephrine, indicating prevention of desensitization.
Visualizations
Signaling Pathway of (-)-Methoxamine-Induced Tachyphylaxis
Caption: Signaling pathway of (-)-Methoxamine-induced tachyphylaxis.
Experimental Workflow for Preventing Tachyphylaxis
References
- 1. α1-Adrenoceptor activation of PKC-ε causes heterologous desensitization of thromboxane receptors in the aorta of spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α1 -Adrenoceptor activation of PKC-ε causes heterologous desensitization of thromboxane receptors in the aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of (-)-Methoxamine in experiments
Technical Support Center: (-)-Methoxamine
Welcome to the technical support center for the experimental use of (-)-Methoxamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and control for potential off-target effects of (-)-Methoxamine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (-)-Methoxamine?
(-)-Methoxamine is a potent and selective alpha-1 adrenergic receptor (α1-AR) agonist.[1][2][3][4] Its primary on-target effect is to bind to and activate α1-ARs, which are G-protein coupled receptors (GPCRs). This activation primarily stimulates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+) levels.[5][6] This cascade results in smooth muscle contraction, most notably vasoconstriction.[1][7]
Q2: What are the known off-target effects of (-)-Methoxamine?
(-)-Methoxamine is considered highly selective for the α1-AR with little to no effect on β-adrenergic receptors.[1] Most observed "off-target" or adverse effects in experimental settings are often extensions of its potent on-target α1-AR agonism. These can include:
-
Excessive Hypertension: A significant rise in blood pressure beyond the desired experimental range due to potent vasoconstriction.[8]
-
Reflex Bradycardia: A decrease in heart rate as a physiological response to the sharp increase in blood pressure.[8]
-
Reduced Perfusion: Ischemia in certain tissues due to excessive vasoconstriction.[9]
At very high concentrations, the possibility of binding to other receptors cannot be entirely dismissed, though this is not its primary pharmacological profile. It is crucial to confirm that the observed experimental effect is mediated by α1-AR.
Q3: How can I confirm that my observed effect is due to α1-AR activation?
The most effective method is to perform a pharmacological blockade experiment. By pre-treating your experimental system with a selective α1-AR antagonist, you can determine if the effect of (-)-Methoxamine is prevented or reversed. If the antagonist blocks the effect, it strongly indicates that the mechanism is α1-AR dependent.
Q4: Which antagonist should I use to block (-)-Methoxamine's effects?
Prazosin is a highly selective and commonly used α1-AR antagonist that can effectively block the actions of (-)-Methoxamine.[2] Phenoxybenzamine is another α-adrenoceptor antagonist that has been shown to antagonize responses to methoxamine.[10] The choice of antagonist may depend on the specific α1-AR subtype (α1A, α1B, α1D) you are investigating, although prazosin is effective against all subtypes.
Q5: Can (-)-Methoxamine cross the blood-brain barrier?
Yes, studies in rats have shown that tritium-labeled methoxamine can cross the blood-brain barrier, suggesting it can act as a centrally active alpha-adrenergic agonist.[7][11] Therefore, if you are conducting in vivo experiments and observing central nervous system (CNS) effects, these could be due to direct action on central α1-ARs.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using (-)-Methoxamine.
Issue 1: Unexpected or Exaggerated Physiological Response
Problem: My in vivo or ex vivo tissue preparation shows an unexpectedly strong contractile or pressor response, leading to tissue damage or non-physiological outcomes.
Possible Cause: The concentration of (-)-Methoxamine is too high, causing an overstimulation of α1-ARs.
Solutions:
-
Concentration-Response Curve: Perform a full concentration-response curve to determine the EC50 (half-maximal effective concentration) of (-)-Methoxamine in your specific system. This will help you select a concentration that elicits a submaximal, more controlled response for your experiments.
-
Use a Positive Control: Compare the effects of (-)-Methoxamine to another well-characterized α1-AR agonist like Phenylephrine.[3][10] This can help validate that your system is responding as expected.
-
Pharmacological Blockade: As detailed in the protocol below, use an antagonist like Prazosin to confirm that the exaggerated response is indeed mediated by α1-ARs.
Issue 2: My results are inconsistent or not reproducible.
Problem: I am observing high variability in the response to (-)-Methoxamine between experiments.
Possible Causes:
-
Receptor Desensitization: Prolonged or repeated exposure to a potent agonist like (-)-Methoxamine can lead to receptor desensitization. This process involves receptor phosphorylation and internalization, reducing the number of functional receptors on the cell surface and diminishing the response to subsequent agonist stimulation.[12][13]
-
Experimental Conditions: Factors like temperature, pH, and oxygenation of your buffer or medium can significantly impact cellular and tissue responses.
Solutions:
-
Manage Desensitization:
-
Washout Periods: Ensure adequate washout periods between applications of (-)-Methoxamine to allow for receptor resensitization.
-
Limit Exposure Time: Design experiments to use the shortest possible exposure time that still yields a measurable effect.
-
Run a Time-Course Experiment: Characterize the onset and duration of the response to a single dose to understand the kinetics of desensitization in your system.
-
-
Standardize Protocols: Tightly control all experimental parameters. Ensure consistent timing, solution preparation, and tissue handling.
Issue 3: I suspect a non-α1-AR mediated effect.
Problem: After using an α1-AR antagonist, I still observe a residual effect from (-)-Methoxamine.
Possible Cause: While unlikely, at high concentrations, (-)-Methoxamine might be interacting with other receptors or signaling pathways.
Solutions:
-
Broad-Spectrum Antagonism: Use a panel of antagonists for other potential targets (e.g., other adrenergic receptor subtypes, serotonergic receptors, dopaminergic receptors) to see if the residual effect can be blocked. This is a process of elimination.
-
Structural Analogs: Use a structurally similar but inactive analog of (-)-Methoxamine as a negative control. An effect observed with the active compound but not the inactive analog is more likely to be receptor-mediated.
-
Cell Line Studies: Utilize cell lines engineered to express only the α1-AR (or its subtypes) and a parental cell line that does not. A response in the expressing cells but not the parental line confirms the effect is mediated through the target receptor.
Data & Protocols
Receptor Selectivity Profile
| Ligand | Primary Target | Known Selectivity & Notes |
| (-)-Methoxamine | α1-Adrenergic Receptor | A direct-acting, selective agonist.[1][2][11] Appears to have little to no effect on β-adrenergic receptors.[1] |
| Prazosin (Antagonist) | α1-Adrenergic Receptor | High-affinity, selective antagonist. Useful for confirming on-target effects. |
| Phenylephrine (Agonist) | α1-Adrenergic Receptor | Another common selective α1-AR agonist; can be used as a positive control.[3][10] |
Experimental Protocol: Antagonist Blockade to Confirm On-Target Effect
This protocol describes a general workflow to verify that the observed effect of (-)-Methoxamine is mediated by α1-Adrenergic Receptors using an antagonist.
Objective: To determine if the cellular or tissue response to (-)-Methoxamine can be blocked by the selective α1-AR antagonist, Prazosin.
Materials:
-
(-)-Methoxamine stock solution
-
Prazosin hydrochloride stock solution
-
Experimental system (e.g., cell culture, isolated tissue bath, in vivo model)
-
Appropriate buffers and media
-
Data acquisition system to measure the response (e.g., plate reader, force transducer, blood pressure monitor)
Methodology:
-
Establish a Baseline: Equilibrate the experimental system in buffer/media and record a stable baseline reading for at least 10-15 minutes.
-
Determine Control Response:
-
Add a concentration of (-)-Methoxamine that elicits a reliable, submaximal response (e.g., EC70-EC80, determined from a prior concentration-response curve).
-
Record the peak response.
-
Wash the system thoroughly with buffer/media until the reading returns to the baseline. This may require multiple washes and a significant amount of time to avoid desensitization.
-
-
Antagonist Incubation:
-
Once the baseline is re-established, add Prazosin to the system. The concentration should be sufficient to block the α1-ARs (typically 10-100 times its Ki value; a common starting concentration is 1 µM).
-
Incubate the system with Prazosin for a sufficient period (e.g., 20-30 minutes) to ensure receptor binding.
-
-
Re-challenge with Agonist:
-
In the continued presence of Prazosin, add the same concentration of (-)-Methoxamine used in step 2.
-
Record the response.
-
-
Data Analysis:
-
Compare the peak response to (-)-Methoxamine in the absence (Control) and presence of Prazosin.
-
A significant reduction or complete abolition of the response in the presence of Prazosin confirms that the effect is mediated by α1-Adrenergic Receptors.
-
Visualizations
Signaling Pathways & Workflows
Caption: On-target signaling pathway of (-)-Methoxamine via the α1-AR.
Caption: Experimental workflow for antagonist blockade experiment.
Caption: Logical flow for troubleshooting unexpected effects.
References
- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methoxamine - Wikipedia [en.wikipedia.org]
- 4. Methoxamine [medbox.iiab.me]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Methoxamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. What are the side effects of Methoxamine Hydrochloride? [synapse.patsnap.com]
- 9. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]
- 10. Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. methoxamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: (-)-Methoxamine Dosage and Experimental Guidance
Welcome to the technical support center for the use of (-)-Methoxamine in pre-clinical research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving this selective α1-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Methoxamine and what is its primary mechanism of action?
A1: (-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating α1-adrenergic receptors on vascular smooth muscle cells. This activation triggers a signaling cascade that results in vasoconstriction and a subsequent increase in systemic blood pressure.[1][2][3] It is noted for its prolonged effect compared to other agonists like phenylephrine.[4]
Q2: What is the signaling pathway activated by (-)-Methoxamine?
A2: Upon binding to the α1-adrenergic receptor, (-)-Methoxamine initiates a conformational change in the receptor, activating the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration promotes the contraction of smooth muscle cells, leading to vasoconstriction.[1]
Q3: What are the common administration routes for (-)-Methoxamine in animal studies?
A3: In animal studies, (-)-Methoxamine is typically administered parenterally. The most common routes are intravenous (IV) and intramuscular (IM) injection.[5] The intravenous route provides a rapid onset of action, typically within 1-2 minutes, with a duration of about 60 minutes.[5] The intramuscular route has a slower onset of 15-20 minutes but a longer duration of action of approximately 90 minutes.[5] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Q4: How should (-)-Methoxamine be prepared and stored?
A4: (-)-Methoxamine hydrochloride is a crystalline powder that is soluble in water (1g in 2.5 ml) and alcohol (1g in 12 ml).[6] For injection, it should be dissolved in a suitable sterile vehicle, such as saline. The pH of an aqueous solution is typically between 4.5 and 5.5.[6] It is sensitive to light and should be stored in the dark in its original, securely sealed container.[6][7] For long-term storage, it is recommended to store the lyophilized form at -20°C, where it is stable for up to 36 months.[8]
Q5: What are the potential side effects of (-)-Methoxamine administration in animals?
A5: The most common side effects are direct consequences of its pharmacological action. These include a significant increase in blood pressure (hypertension) and a reflex slowing of the heart rate (bradycardia).[2] Other potential side effects that have been observed include piloerection (hair standing on end), headache, and cold extremities.[3][9] In some cases, particularly at higher doses, it can cause ventricular ectopic beats.[6]
Dosage Adjustment Across Animal Strains
Adjusting the dosage of (-)-Methoxamine between different animal strains and species is a critical step for ensuring experimental success and animal welfare. Due to variations in metabolism, body surface area, and receptor sensitivity, a dose that is effective in one strain may be sub-optimal or toxic in another.
General Principles for Dose Adjustment
The most widely accepted method for extrapolating drug doses between different species is allometric scaling , which is based on the body surface area (BSA). This method is generally more accurate than simple weight-based (mg/kg) scaling because many physiological parameters, including drug metabolism, scale more closely with BSA.
The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor. While this formula is for animal-to-human conversion, the principle of using Km factors can be applied for conversions between different animal species.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 8 | 0.4 | 20 |
| Primate | 3 | 0.24 | 12 |
| Human | 60 | 1.6 | 37 |
Note: These are general conversion factors. It is highly recommended to perform pilot studies to determine the optimal dose for a specific animal strain and experimental model.
Reported Dosages of (-)-Methoxamine in Different Animal Strains
The following table summarizes some reported dosages of (-)-Methoxamine in various animal models. These should be used as a starting point for experimental design and may require optimization.
| Animal Species | Strain | Dosage | Route of Administration | Experimental Context | Reference |
| Dog | Mongrel | 20 mg (single bolus) | Intravenous (IV) | Induction of ventricular fibrillation | [4][10] |
| Rabbit | Not Specified | 70 nmol/kg/min | Continuous IV Infusion | Induction of torsade de pointes | [5] |
| Rat | Not Specified | Not Specified | Continuous IV Infusion | To maintain systemic circulation after tetrodotoxin treatment | [5] |
| Rat | Streptozotocin-induced diabetic | Not specified, dose-dependent effects studied | Intravenous (IV) | To assess effects on left ventricular-arterial coupling | [11] |
| Mouse | Wild-type | Dose-dependent (in vitro) | Not applicable (isolated arteries) | Vasocontraction studies | [12] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect at the calculated dose | - Incorrect dosage calculation: Errors in allometric scaling or dilution calculations.- Strain-specific resistance: The chosen animal strain may be less sensitive to (-)-Methoxamine.- Improper administration: Incorrect injection technique (e.g., subcutaneous instead of intravenous).- Degraded compound: Improper storage (exposure to light) or expired compound. | - Double-check all calculations.- Perform a dose-response study to determine the effective dose in your specific strain.- Ensure proper training in the intended administration technique.- Use a fresh, properly stored batch of (-)-Methoxamine. |
| Exaggerated hypertensive response or severe bradycardia | - Dosage too high: The calculated dose may be excessive for the specific animal strain or individual animal.- Interaction with other drugs: Anesthetics or other co-administered drugs may potentiate the effects of (-)-Methoxamine. | - Reduce the dosage in subsequent experiments.- Review the literature for potential drug interactions with your experimental agents.- Monitor cardiovascular parameters closely during and after administration.- Consider having atropine available to counteract severe bradycardia.[6] |
| High variability in response between animals | - Inconsistent administration: Variations in injection volume or rate.- Underlying health differences: Subclinical health issues in some animals.- Genetic variability within the strain. | - Standardize the administration protocol meticulously.- Ensure all animals are healthy and of a similar age and weight.- Increase the number of animals per group to improve statistical power. |
| Precipitation of the drug in solution | - Incorrect solvent: Using a non-aqueous solvent in which methoxamine hydrochloride has low solubility.- pH issues: The pH of the final solution may be outside the optimal range for solubility. | - Dissolve (-)-Methoxamine hydrochloride in sterile saline or water for injection.- Check the pH of the solution; it should be between 4.5 and 5.5.[6] |
Visualizations
Signaling Pathway of (-)-Methoxamine
Caption: Signaling pathway of (-)-Methoxamine leading to vasoconstriction.
General Experimental Workflow for a (-)-Methoxamine Study
Caption: General workflow for in vivo experiments with (-)-Methoxamine.
References
- 1. americanaddictioncenters.org [americanaddictioncenters.org]
- 2. What are the side effects of Methoxamine Hydrochloride? [synapse.patsnap.com]
- 3. Effect of methoxamine on maximum urethral pressure in women with genuine stress incontinence: a placebo-controlled, double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxamine - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Methoxamine Hydrochloride | C11H18ClNO3 | CID 57333099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. adooq.com [adooq.com]
- 9. Frontiers | Subacute toxicity evaluations of LPM3480392 in rats, a full µ-opioid receptor biased agonist [frontiersin.org]
- 10. The effects of methoxamine and epinephrine on survival and regional distribution of cardiac output in dogs with prolonged ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute effects of methoxamine on left ventricular-arterial coupling in streptozotocin-diabetic rats: a pressure-volume analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dealing with precipitation of (-)-Methoxamine in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of (-)-Methoxamine precipitation in stock solutions. Our goal is to ensure the stability and reliability of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing (-)-Methoxamine hydrochloride stock solutions?
A1: For aqueous-based experiments, sterile water is the preferred solvent due to the high solubility of (-)-Methoxamine hydrochloride. For cell-based assays or when a non-aqueous stock is required, Dimethyl Sulfoxide (DMSO) is a suitable alternative.
Q2: What are the general solubility properties of (-)-Methoxamine hydrochloride?
A2: (-)-Methoxamine hydrochloride is very soluble in water and soluble in ethanol. It is practically insoluble in ether, benzene, and chloroform. The pH of a 2% aqueous solution is typically between 4.5 and 5.5.
Q3: How should I store my (-)-Methoxamine hydrochloride stock solutions to prevent precipitation?
A3: To maintain the stability of your stock solution and prevent precipitation, it is recommended to:
-
Store the solution in small, single-use aliquots to minimize freeze-thaw cycles.
-
For long-term storage (up to 6 months), store at -80°C.
-
For short-term storage (up to 1 month), -20°C is acceptable.
-
Protect the solutions from light, as (-)-Methoxamine hydrochloride is light-sensitive.
Q4: I observed a precipitate in my stock solution after thawing. What should I do?
A4: If a precipitate is observed after thawing, you can attempt to redissolve it by gentle warming in a 37°C water bath and brief sonication. If the precipitate does not fully redissolve, it is advisable to discard the aliquot and use a fresh one to ensure accurate dosing in your experiments.
Q5: Why did my (-)-Methoxamine precipitate when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium?
A5: This phenomenon, known as antisolvent precipitation, is common when a compound is highly soluble in an organic solvent like DMSO but less soluble in an aqueous environment. The rapid change in the solvent composition upon dilution can cause the compound to fall out of solution. Following a careful dilution protocol, as outlined in the troubleshooting guide, can help prevent this.
Troubleshooting Guide: Precipitation of (-)-Methoxamine
This guide addresses common issues related to the precipitation of (-)-Methoxamine in stock and working solutions.
Issue 1: Precipitation in the Primary Stock Solution (Water or DMSO)
| Potential Cause | Recommendation |
| Supersaturation | The concentration of the stock solution may be too high for the storage temperature. Prepare a new stock solution at a slightly lower concentration. |
| Temperature Fluctuations | Frequent changes in temperature or repeated freeze-thaw cycles can promote precipitation. Aliquot the stock solution into single-use volumes to minimize this. |
| pH Shift | For aqueous solutions, a significant shift in pH can affect the solubility of the amine hydrochloride. Ensure the pH of your water is within a neutral to slightly acidic range. |
| Solvent Quality | For DMSO stocks, the presence of water can reduce solubility. Use high-purity, anhydrous DMSO. |
Issue 2: Precipitation Upon Dilution into Aqueous Media
| Potential Cause | Recommendation |
| Antisolvent Precipitation | The rapid change from a high-solubility solvent (like DMSO) to a lower-solubility aqueous medium causes the compound to crash out. |
| Solution: Follow a stepwise dilution protocol. Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C). Add the DMSO stock solution drop-wise while gently vortexing the aqueous medium to ensure rapid dispersion. | |
| High Final Concentration | The final concentration in the aqueous medium may exceed the solubility limit of (-)-Methoxamine hydrochloride under those specific conditions (e.g., temperature, pH, presence of other salts). |
| Solution: Consider lowering the final working concentration. | |
| Interaction with Media Components | Components in complex media (e.g., salts, proteins) could potentially interact with (-)-Methoxamine and reduce its solubility. |
| Solution: Test for precipitation in a simpler buffer (e.g., PBS) to determine if media components are the cause. |
Data Presentation
Table 1: Solubility of (-)-Methoxamine Hydrochloride in Common Solvents
| Solvent | Solubility | Reference |
| Water | 1 g in 2.5 mL | |
| Ethanol | 1 g in 12 mL | |
| DMSO | ≥ 60 mg/mL | |
| Ether | Practically Insoluble | |
| Benzene | Practically Insoluble | |
| Chloroform | Practically Insoluble |
Table 2: Recommended Storage Conditions for (-)-Methoxamine Hydrochloride Stock Solutions
| Storage Temperature | Duration | Solvent | Reference |
| -80°C | Up to 6 months | Water, DMSO | |
| -20°C | Up to 1 month | Water, DMSO |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of (-)-Methoxamine Hydrochloride
-
Weighing: Accurately weigh the desired amount of (-)-Methoxamine hydrochloride powder.
-
Dissolution: Add the appropriate volume of sterile, purified water to achieve the target concentration.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) vials and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a DMSO Stock Solution of (-)-Methoxamine Hydrochloride
-
Weighing: Accurately weigh the desired amount of (-)-Methoxamine hydrochloride powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Mixing: Vortex the solution vigorously until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Visual Guides
Drug interactions to consider when using (-)-Methoxamine
This guide provides technical information and answers to frequently asked questions regarding drug interactions with (-)-Methoxamine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (-)-Methoxamine?
(-)-Methoxamine is a potent and selective α1-adrenergic receptor agonist.[1] Its primary mechanism involves binding to and activating α1-adrenergic receptors on the smooth muscle cells of blood vessels.[2] This activation triggers a downstream signaling cascade through a Gq protein, which stimulates the enzyme phospholipase C.[2] Phospholipase C then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 prompts the release of calcium ions (Ca2+) from intracellular stores in the sarcoplasmic reticulum.[2][3] The resulting increase in cytosolic Ca2+ leads to the contraction of vascular smooth muscle, causing vasoconstriction and a subsequent rise in systemic blood pressure.[1][2]
Q2: What are the major pharmacodynamic drug interactions to consider when using (-)-Methoxamine?
Pharmacodynamic interactions occur when two drugs have additive, synergistic, or antagonistic effects at the receptor level or on the physiological system. Given that (-)-Methoxamine is a potent vasoconstrictor, interactions with other cardiovascular agents are of primary concern.
| Interacting Drug Class | Mechanism of Interaction | Potential Experimental Outcome |
| α1-Adrenergic Antagonists (e.g., Prazosin, Phentolamine) | Competitive or non-competitive blockade of α1-adrenergic receptors. | Antagonism of (-)-Methoxamine-induced vasoconstriction, leading to a reduced or abolished pressor effect.[4] |
| Other Vasopressors / Sympathomimetics (e.g., Epinephrine, Norepinephrine, Phenylephrine) | Additive or synergistic agonism at α-adrenergic receptors. | Potentiation of the pressor effect, increasing the risk of excessive hypertension.[4] |
| β-Adrenergic Blockers (e.g., Propranolol, Metoprolol) | Blockade of β-adrenergic receptors, which can unmask or enhance α-adrenergic effects and blunt reflexive changes in heart rate. | Potential for pronounced bradycardia, as the normal reflexive heart rate increase to hypertension is inhibited.[4] |
| Monoamine Oxidase Inhibitors (MAOIs) | Inhibition of monoamine oxidase, leading to increased availability of norepinephrine at adrenergic synapses. | Potentiation of the pressor effects of (-)-Methoxamine, increasing the risk of a hypertensive crisis.[4] |
| Tricyclic Antidepressants (TCAs) | Blockade of norepinephrine reuptake, increasing its concentration in the synapse. | Potentiation of the pressor effects of (-)-Methoxamine.[5] |
| Ergot Alkaloids (e.g., Ergotamine, Methylergonovine) | Possess intrinsic α-adrenergic agonist activity, causing vasoconstriction. | Additive or synergistic vasoconstrictive effects, leading to a significant increase in blood pressure.[1][5] |
| Calcium Channel Blockers | Inhibit the influx of extracellular calcium required for smooth muscle contraction. | May mitigate the vasoconstrictive effects of (-)-Methoxamine.[4] |
Q3: What are the potential pharmacokinetic interactions with (-)-Methoxamine, particularly concerning Cytochrome P450 (CYP) enzymes?
The specific Cytochrome P450 (CYP) isoenzymes responsible for the metabolism of (-)-Methoxamine are not well-documented in scientific literature. It is known that the compound undergoes metabolism, including O-dealkylation to form metabolites like 2-hydroxymethoxamine.[3]
For structurally similar compounds, such as methoxyphenamine, metabolism is mediated by the CYP system.[6] In preclinical models, the metabolism of methoxyphenamine was competitively inhibited by debrisoquine and sparteine, which are classic substrates of the CYP2D6 enzyme.[6] This suggests, but does not confirm, that CYP2D6 could potentially be involved in the metabolism of (-)-Methoxamine.
Experimental Considerations:
-
Inhibitors/Inducers: Researchers should exercise caution when co-administering (-)-Methoxamine with known potent inhibitors (e.g., bupropion, fluoxetine for CYP2D6) or inducers (e.g., rifampin, dexamethasone) of CYP enzymes, as this could alter the plasma concentration and duration of action of (-)-Methoxamine.
-
Genetic Polymorphisms: Significant inter-individual variability in drug metabolism can arise from genetic polymorphisms in CYP enzymes. If CYP2D6 is involved, individuals classified as "poor metabolizers" could experience exaggerated or prolonged effects from a standard dose of (-)-Methoxamine.
Given this knowledge gap, it is recommended to experimentally determine the metabolic profile of (-)-Methoxamine in the specific system being used. (See Protocol 2).
Troubleshooting Guides & Experimental Protocols
Protocol 1: In Vitro Assessment of Pharmacodynamic Interactions
Objective: To determine if a test compound potentiates or antagonizes the vasoconstrictive effect of (-)-Methoxamine using an isolated tissue bath (organ bath) system with rat aortic rings.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat according to approved institutional animal care protocols.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective tissue and fat.
-
Cut the aorta into 2-3 mm wide rings. For endothelium-dependent studies, take extreme care not to damage the endothelial layer. For endothelium-independent studies, the endothelium can be mechanically removed by gently rubbing the luminal surface.
-
-
Experimental Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of Krebs-Henseleit buffer. The bath should be maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Assay Procedure:
-
Viability Test: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
Control Curve: Generate a cumulative concentration-response curve for (-)-Methoxamine (e.g., 10⁻⁹ M to 10⁻⁵ M). Add increasing concentrations of (-)-Methoxamine to the bath and record the stable contractile response at each concentration.
-
Interaction Test: Wash the tissues and allow them to return to baseline. Incubate a separate set of rings with the test compound at a fixed concentration for a predetermined time (e.g., 20-30 minutes).
-
Repeat the cumulative concentration-response curve for (-)-Methoxamine in the presence of the test compound.
-
-
Data Analysis:
-
Measure the maximal contraction (Emax) and the concentration of (-)-Methoxamine that produces 50% of the maximal response (EC50).
-
Potentiation: A significant leftward shift in the concentration-response curve (decreased EC50) or an increase in Emax indicates potentiation.
-
Antagonism: A significant rightward shift in the curve (increased EC50) indicates competitive antagonism. A decrease in Emax suggests non-competitive antagonism.
-
Protocol 2: In Vitro Identification of Metabolic Pathways (CYP Inhibition Screen)
Objective: To identify the primary CYP450 isoenzymes responsible for the metabolism of (-)-Methoxamine using human liver microsomes and selective chemical inhibitors.
Methodology:
-
Reagents and Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
(-)-Methoxamine
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
A panel of selective CYP inhibitors (see table below)
-
Acetonitrile (ACN) with an appropriate internal standard for protein precipitation and sample analysis.
-
LC-MS/MS system for quantitative analysis.
-
| CYP Isozyme | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
-
Incubation Procedure:
-
Prepare a master mix containing phosphate buffer (pH 7.4), HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system.
-
In separate tubes, pre-incubate the master mix with either a vehicle control (e.g., DMSO) or one of the specific CYP inhibitors for 10-15 minutes at 37°C.
-
Initiate the metabolic reaction by adding (-)-Methoxamine (at a concentration near its Km, if known, or a low concentration like 1 µM).
-
Incubate at 37°C with gentle shaking. Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding ice-cold ACN (containing the internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to new vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound, (-)-Methoxamine.
-
-
Data Analysis:
-
For each condition (vehicle control and each inhibitor), plot the natural logarithm of the remaining (-)-Methoxamine concentration versus time.
-
Calculate the metabolic rate or half-life (t½) from the slope of the linear portion of the curve.
-
Compare the rate of metabolism in the presence of each inhibitor to the vehicle control.
-
A significant reduction in the rate of metabolism in the presence of a specific inhibitor (e.g., >50% inhibition) indicates that the corresponding CYP isozyme plays a major role in the metabolism of (-)-Methoxamine.
-
References
- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of in vitro metabolism of methoxyphenamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Inotropic Effects of (-)-Methoxamine and Phenylephrine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inotropic properties of the α-adrenergic agonists, (-)-Methoxamine and Phenylephrine. This analysis is supported by experimental data to delineate their distinct effects on myocardial contractility.
Introduction
(-)-Methoxamine and phenylephrine are both sympathomimetic drugs that primarily act as α1-adrenergic receptor agonists. While both are known for their vasoconstrictive properties, leading to increases in blood pressure, their direct effects on heart muscle contractility—their inotropic effects—exhibit notable differences. Understanding these distinctions is crucial for their application in both experimental and clinical settings. This guide synthesizes findings from various studies to compare their mechanisms of action and resultant inotropic outcomes.
Comparative Inotropic Effects: A Summary of Experimental Findings
Experimental evidence consistently demonstrates that phenylephrine generally elicits a more pronounced positive inotropic effect compared to (-)-methoxamine. In some experimental models, (-)-methoxamine has been shown to exert a negative inotropic or cardiac depressant effect, particularly at higher concentrations.
A study on isolated rabbit papillary muscles revealed that phenylephrine, in the presence of a β-blocker to isolate α-adrenergic effects, produced a greater positive inotropic response than methoxamine.[1] Furthermore, at a concentration of 10⁻⁴M, methoxamine exhibited a more significant cardiac depressant effect than phenylephrine at the same concentration.[1]
In isolated, blood-perfused rabbit hearts, phenylephrine (0.1 mg) was shown to increase isovolumic peak systolic left ventricular pressure by 24 +/- 9%, indicating an enhanced contractile state.[2] Conversely, methoxamine (2 mg) reduced this parameter by 43 +/- 9%, demonstrating a negative inotropic effect in this model.[2] The positive inotropic effect of phenylephrine was diminished by pretreatment with propranolol, suggesting a component of its action may be mediated through β-adrenergic receptors.[2] In a dog heart-lung preparation, large doses of methoxamine (4 mg and above) also demonstrated a marked negative inotropic action.[3]
The intrinsic activity of methoxamine was found to be 0.56 of that of phenylephrine in isolated rabbit papillary muscle, further supporting the observation of a less potent positive inotropic effect.[4]
Data Presentation
| Parameter | (-)-Methoxamine | Phenylephrine | Experimental Model | Citation |
| Inotropic Effect | Negative or weakly positive | Positive | Isolated rabbit papillary muscle, isolated rabbit heart, dog heart-lung preparation | [1][2][3] |
| Relative Inotropic Response | Lower | Higher | Isolated rabbit papillary muscles | [1] |
| Effect on Isovolumic Peak Systolic Left Ventricular Pressure | Decreased by 43 +/- 9% (at 2 mg) | Increased by 24 +/- 9% (at 0.1 mg) | Isolated blood-perfused rabbit hearts | [2] |
| Cardiac Depressant Effect | Greater at 10⁻⁴M | Lower at 10⁻⁴M | Isolated rabbit papillary muscles | [1] |
| Intrinsic Activity (relative to Phenylephrine) | 0.56 | 1.00 | Isolated rabbit papillary muscle | [4] |
Signaling Pathways
Both (-)-methoxamine and phenylephrine exert their effects primarily through the activation of α1-adrenergic receptors, which are Gq-protein coupled receptors. Activation of these receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration, a key determinant of myocardial contractility. However, the downstream effects and potential for activating other signaling pathways may contribute to their differing inotropic profiles.
Caption: Signaling pathway of α1-adrenergic receptor activation.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of (-)-methoxamine and phenylephrine inotropic effects.
Isolated Papillary Muscle Preparation
This protocol is used to assess the direct effects of pharmacological agents on myocardial contractility in a controlled ex vivo environment.
Caption: Workflow for isolated papillary muscle experiments.
Detailed Steps:
-
Animal Model: Male New Zealand White rabbits are commonly used.
-
Heart Isolation: The animal is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Papillary Muscle Dissection: The right ventricle is opened, and a papillary muscle is carefully dissected with its tendinous and ventricular ends intact.
-
Mounting: The muscle is mounted vertically in a temperature-controlled organ bath (37°C) containing oxygenated Krebs-Henseleit solution. The ventricular end is fixed, and the tendinous end is connected to an isometric force transducer.
-
Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
-
Drug Administration: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of (-)-methoxamine or phenylephrine to the bath. To isolate α1-adrenergic effects, a β-blocker such as propranolol is often added.
-
Data Acquisition: Changes in isometric tension are recorded and analyzed to determine the inotropic response.
Isolated Perfused Heart (Langendorff) Preparation
This protocol allows for the study of drug effects on the entire heart in an ex vivo setting, preserving its three-dimensional structure and function.
Detailed Steps:
-
Heart Isolation: As described for the papillary muscle preparation.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with a constant flow of oxygenated Krebs-Henseleit solution or blood at a constant temperature (37°C).
-
Measurement of Left Ventricular Pressure: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumic left ventricular pressure.
-
Drug Administration: (-)-Methoxamine or phenylephrine is infused into the perfusion line.
-
Data Acquisition: Left ventricular developed pressure, the maximum rate of pressure rise (+dP/dtmax), and heart rate are continuously recorded to assess cardiac function.
Conclusion
The available experimental data indicates that while both (-)-methoxamine and phenylephrine are α1-adrenergic agonists, their inotropic effects on the myocardium are distinct. Phenylephrine consistently demonstrates a positive inotropic effect, whereas (-)-methoxamine exhibits a weaker positive inotropic or even a negative inotropic effect, particularly at higher concentrations. These differences are likely attributable to variations in their receptor affinity, intrinsic activity, and potential engagement of other signaling pathways. For researchers investigating cardiac α1-adrenergic signaling and its role in contractility, phenylephrine, when used with a β-blocker, serves as a more reliable positive inotropic agent. The choice between these two agents should be carefully considered based on the specific aims of the research and the desired inotropic outcome.
References
- 1. Comparison of the alpha-adrenergic agonists, phenylephrine and methoxamine in rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of methoxamine and phenylephrine on left ventricular contractility in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. alpha-Adrenoceptors in the ventricular myocardium: clonidine, naphazoline and methoxamine as partial alpha-agonists exerting a competitive dualism in action to phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Methoxamine and Norepinephrine in Preclinical Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to septic shock, a state of acute circulatory failure. Vasopressors are a cornerstone of septic shock management, aimed at restoring adequate tissue perfusion by increasing vascular tone. Norepinephrine, a mixed α- and β-adrenergic agonist, is the current first-line vasopressor. This guide provides a comparative overview of norepinephrine and (-)-methoxamine, a pure α-1 adrenergic agonist, in animal models of sepsis, summarizing key experimental findings to inform preclinical research and drug development.
Norepinephrine in Animal Models of Sepsis
Norepinephrine has been evaluated in various animal models of sepsis, including canine and murine models. These studies provide valuable insights into its hemodynamic effects and impact on survival.
Experimental Data from a Canine Model of Septic Shock
A study in a canine model of septic shock induced by intraperitoneal implantation of E. coli provides comprehensive data on the effects of norepinephrine. In this model, norepinephrine was shown to have beneficial effects on survival.[1]
Table 1: Hemodynamic Effects and Survival Outcome of Norepinephrine in a Canine Septic Shock Model
| Parameter | Norepinephrine Treatment Group | Control Group (No Vasopressor) |
| Mean Arterial Pressure (MAP) | Significantly increased compared to controls | Decreased |
| Cardiac Index (CI) | Maintained or slightly increased | Decreased |
| Left Ventricular Ejection Fraction (LVEF) | Maintained | Decreased |
| Systemic Vascular Resistance Index (SVRI) | Increased | Decreased |
| Survival | Improved survival compared to controls | Lower survival rate |
Data summarized from a study comparing epinephrine, norepinephrine, and vasopressin.[1]
Experimental Data from a Murine Model of Sepsis
In a cecal ligation and puncture (CLP) mouse model of sepsis, continuous intravenous norepinephrine infusion demonstrated an ability to improve certain hemodynamic parameters, although it did not translate to improved survival in this particular study.[2]
Table 2: Hemodynamic Effects and Survival Outcome of Norepinephrine in a Murine Sepsis Model
| Parameter | Norepinephrine Treatment Group | Control Group (CLP alone) |
| Mean Arterial Pressure (MAP) | Significantly increased at 24 and 30 hours post-CLP | Decreased |
| Heart Rate | Significantly increased at 6, 18, 24, and 30 hours post-CLP | Decreased |
| Survival Rate | No significant improvement | - |
Data from a study evaluating continuous intravenous norepinephrine infusion in a septic CLP mouse model.[2]
(-)-Methoxamine in Animal Models of Sepsis
Data on (-)-methoxamine in sepsis models is more limited. As a pure α-1 adrenergic agonist, its effects are primarily mediated through vasoconstriction.
Experimental Data from a Porcine Model of Sepsis
A study in a porcine fecal peritonitis model of sepsis investigated the effects of methoxamine. The findings from this study suggest a potential for adverse effects, as methoxamine was reported to amplify hepatic injury and cause significant myocardial depression.[3] Unfortunately, detailed quantitative hemodynamic data from this study are not available in the provided information.
Due to the limited direct evidence for (-)-methoxamine in sepsis, data from studies on phenylephrine, another pure α-1 adrenergic agonist, can provide some context on the potential effects of this class of drugs. Clinical studies comparing phenylephrine and norepinephrine in septic shock have shown that while phenylephrine can effectively raise mean arterial pressure, it may be less effective than norepinephrine in counteracting sepsis-related hypotension and does not consistently show a benefit in regional perfusion.[4][5]
Signaling Pathways and Experimental Workflows
Adrenergic Receptor Signaling
Both (-)-methoxamine and norepinephrine exert their primary vasopressor effects through the α-1 adrenergic receptor signaling pathway, leading to vasoconstriction. Norepinephrine also has activity at β-adrenergic receptors, which contributes to its effects on heart rate and contractility.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Experimental Workflow: Canine Septic Shock Model
The following diagram illustrates the typical workflow for inducing and studying septic shock in a canine model, as described in studies evaluating norepinephrine.[1]
Caption: Canine septic shock experimental workflow.
Experimental Workflow: Porcine Sepsis Model
This diagram outlines a general workflow for a porcine model of sepsis induced by fecal peritonitis, similar to the model used in the study of methoxamine.[3]
Caption: Porcine sepsis experimental workflow.
Experimental Protocols
Canine Septic Shock Model (for Norepinephrine studies)[1]
-
Animal Model: Adult beagle dogs.
-
Sepsis Induction: Intraperitoneal implantation of a fibrin clot containing a predetermined dose of live Escherichia coli.
-
Drug Administration: Continuous intravenous infusion of norepinephrine at varying doses (e.g., 0.2, 1.0, or 2.0 µg/kg/min).
-
Monitoring: Continuous monitoring of hemodynamic parameters (MAP, heart rate, cardiac output, etc.) via arterial and pulmonary artery catheters. Serial blood sampling for biochemical analysis.
-
Primary Outcome: Survival over a specified period.
Murine Sepsis Model (for Norepinephrine studies)[2]
-
Animal Model: CD-1 mice.
-
Sepsis Induction: Cecal ligation and puncture (CLP) surgery.
-
Drug Administration: Continuous intravenous infusion of norepinephrine initiated at the time of CLP surgery.
-
Monitoring: Systemic hemodynamics (MAP, heart rate) and body temperature monitored via telemetry.
-
Primary Outcome: 7-day survival.
Porcine Fecal Peritonitis Model (for (-)-Methoxamine studies)[3]
-
Animal Model: Anesthetized pigs (25-30 kg).
-
Sepsis Induction: Fecal peritonitis model of multi-organ failure.
-
Drug Administration: Infusion of (-)-methoxamine for 8 hours.
-
Monitoring: Changes in hepatic ultrastructure measured by morphometric analysis. Myocardial function was also assessed.
-
Primary Outcome: Hepatic injury and myocardial depression.
Summary and Future Directions
The available preclinical data suggest that norepinephrine can improve hemodynamic parameters and, in some models, survival in septic shock.[1] However, its efficacy can vary depending on the animal model and the specific experimental conditions.[2]
The data for (-)-methoxamine in sepsis is sparse. The limited evidence from a porcine model raises concerns about potential adverse effects, including hepatic injury and myocardial depression.[3] As a pure α-1 adrenergic agonist, (-)-methoxamine lacks the β-adrenergic effects of norepinephrine, which may be beneficial for cardiac function in some septic states.
Key Takeaways for Researchers:
-
Norepinephrine remains the vasopressor with the most extensive preclinical and clinical evidence supporting its use in septic shock.
-
The pure α-1 adrenergic agonist (-)-methoxamine has not been thoroughly investigated in sepsis, and the available data suggest a potential for harm.
-
Future research should include direct, head-to-head comparisons of (-)-methoxamine and norepinephrine in well-characterized and clinically relevant animal models of sepsis. Such studies are crucial to delineate the specific benefits and risks of targeting the α-1 adrenergic receptor alone versus the mixed adrenergic agonism of norepinephrine.
-
When designing preclinical studies for novel vasopressors, it is essential to include comprehensive assessments of not only systemic hemodynamics and survival but also regional perfusion, organ function, and inflammatory responses.
References
- 1. Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Porcine hepatic response to sepsis and its amplification by an adrenergic receptor alpha1 agonist and a beta2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial | springermedizin.de [springermedizin.de]
- 5. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (-)-Methoxamine and Other Vasopressor Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (-)-Methoxamine with other commonly used vasopressor agents, including phenylephrine, norepinephrine, and vasopressin. The information is compiled from a range of preclinical and clinical studies to support research and drug development in the field of hemodynamic support.
Executive Summary
Vasopressors are critical in clinical settings for managing hypotension. (-)-Methoxamine, a selective α1-adrenergic receptor agonist, offers a specific mechanism of action that distinguishes it from other vasopressors. This guide presents quantitative data on the hemodynamic effects of these agents, details of experimental protocols, and visualizations of their signaling pathways to facilitate a comprehensive understanding of their comparative efficacy.
Mechanism of Action and Signaling Pathways
(-)-Methoxamine, phenylephrine, and norepinephrine primarily exert their effects through the activation of adrenergic receptors, while vasopressin acts on vasopressin receptors.
-
(-)-Methoxamine and Phenylephrine: Both are selective α1-adrenergic receptor agonists. Activation of these Gq protein-coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[1]
-
Norepinephrine: This agent is a potent agonist of α1- and β1-adrenergic receptors with some α2- and β2-adrenergic activity. Its α1-adrenergic effects cause vasoconstriction, while its β1-adrenergic effects increase heart rate and myocardial contractility.[2][3]
-
Vasopressin: This hormone acts on V1 receptors on vascular smooth muscle, also a Gq protein-coupled receptor, to cause vasoconstriction via the IP3/DAG pathway.[4] It does not act on adrenergic receptors.
Below is a diagram illustrating the signaling pathway of α1-adrenergic receptor agonists like (-)-Methoxamine and phenylephrine.
Comparative Hemodynamic Effects
The following tables summarize the quantitative effects of (-)-Methoxamine and other vasopressors on key hemodynamic parameters as reported in various studies.
Table 1: Effects on Mean Arterial Pressure (MAP)
| Vasopressor | Animal Model/Patient Population | Dose | Change in MAP | Citation |
| (-)-Methoxamine | Conscious Dogs | Not specified | Equal percent pressure elevation to Angiotensin II and Vasopressin | [5] |
| Elderly patients undergoing intraspinal anesthesia | 2 µg/(kg·h) infusion + 1 mg bolus if needed | Significantly higher SBP and DBP compared to ephedrine group | [1] | |
| Phenylephrine | Anesthetized Pigs (Preload Independent) | 4.0 µg/kg bolus | +28 mmHg (from 72 mmHg) | [6] |
| Anesthetized Pigs (Preload Dependent) | 4.0 µg/kg bolus | +25 mmHg (from 40 mmHg) | [6] | |
| Patients after cardiac surgery | Infusion up to 1.0 µg/kg/min | +20 mmHg (from 78 mmHg) | [7] | |
| Norepinephrine | Patients undergoing liver transplantation | 0.1 µg/kg/min infusion | Increased MAP in all patients | [8] |
| Patients with septic shock | Titrated to maintain MAP of 65-75 mmHg | Maintained target MAP | [9] | |
| Vasopressin | Dogs in hemorrhagic shock | 1-4 mU/kg/min | Increased from 39 to 128 mmHg | [10] |
Table 2: Effects on Systemic Vascular Resistance (SVR)
| Vasopressor | Animal Model/Patient Population | Dose | Change in SVR | Citation |
| (-)-Methoxamine | Elderly patients undergoing intraspinal anesthesia | 2 µg/(kg·h) infusion + 1 mg bolus if needed | Higher SVR compared to ephedrine group | [1] |
| Phenylephrine | Patients with anesthesia-induced hypotension | 2 µg/kg bolus | Initial increase aligned with MAP increase | [11] |
| Norepinephrine | Patients undergoing liver transplantation | 0.1 µg/kg/min infusion | Increased SVR in all patients | [8] |
| Vasopressin | Healthy Men | 0.15 and 0.40 ng/kg/min infusions | Progressive increase in total peripheral resistance | [12] |
Table 3: Effects on Cardiac Output (CO)
| Vasopressor | Animal Model/Patient Population | Dose | Change in CO | Citation |
| (-)-Methoxamine | Conscious Dogs | Not specified | Reduced CO | [5] |
| Phenylephrine | Anesthetized Pigs (Preload Independent) | 4.0 µg/kg bolus | Decreased from 7.0 to 6.0 L/min | [6] |
| Anesthetized Pigs (Preload Dependent) | 4.0 µg/kg bolus | Increased from 4.1 to 4.9 L/min | [6] | |
| Patients after cardiac surgery | Infusion up to 1.0 µg/kg/min | Median increase of 0.25 L/min | [7] | |
| Norepinephrine | Patients undergoing liver transplantation | 0.1 µg/kg/min infusion | Increased CO in 60% of patients | [8] |
| Patients with septic shock | Titrated to maintain MAP of 65-75 mmHg | No significant difference compared to phenylephrine | [9] | |
| Vasopressin | Conscious Dogs | Not specified | Reduced CO | [5] |
| Healthy Men | 0.15 and 0.40 ng/kg/min infusions | Progressive reduction in CO | [12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of protocols from key studies.
-
Objective: To compare the effects of vasopressin, methoxamine, and angiotensin II on cardiovascular dynamics.
-
Animal Model: Intact, conscious dogs.
-
Instrumentation: Catheters for drug administration and pressure monitoring.
-
Procedure: Vasopressors were administered to achieve an equal percent elevation in blood pressure. Hemodynamic parameters including cardiac output, heart rate, and regional blood flow were measured. In a subset of experiments, arterial baroreceptors were denervated to assess direct cardiac effects.
-
Key Findings: At an equal pressor response, vasopressin caused the greatest reduction in cardiac output and heart rate, while angiotensin II had the least effect. Methoxamine's effects were intermediate.[5]
-
Objective: To compare the effects of first-line therapy with either phenylephrine or norepinephrine on systemic and regional hemodynamics in patients with septic shock.
-
Patient Population: 32 patients with septic shock requiring vasopressor support despite adequate fluid resuscitation.
-
Design: Prospective, randomized, controlled trial.
-
Intervention: Patients were randomly assigned to receive either norepinephrine or phenylephrine infusion, titrated to maintain a mean arterial pressure between 65 and 75 mmHg for 12 hours.
-
Measurements: Data from right heart catheterization, thermodye dilution, gastric tonometry, and acid-base homeostasis were collected at baseline and after 12 hours.
-
Key Findings: No significant differences were observed in cardiopulmonary performance, global oxygen transport, and regional hemodynamics between the two groups.[9]
Below is a diagram representing a generalized experimental workflow for comparing vasopressor efficacy.
Conclusion
(-)-Methoxamine, as a selective α1-adrenergic agonist, primarily increases systemic vascular resistance with a consequent increase in mean arterial pressure. Its effect on cardiac output is variable and can be influenced by the patient's volume status. Compared to norepinephrine, which has additional β1-adrenergic effects, (-)-Methoxamine does not directly increase heart rate or myocardial contractility. Phenylephrine shares a similar mechanism with (-)-Methoxamine. Vasopressin offers an alternative pathway for vasoconstriction, which can be beneficial in states of catecholamine resistance.
The choice of vasopressor should be guided by the specific hemodynamic profile of the patient and the desired therapeutic outcome. The data and protocols presented in this guide are intended to provide a foundation for further research and informed decision-making in the development and application of vasopressor agents.
References
- 1. europeanreview.org [europeanreview.org]
- 2. The hemodynamic effects of norepinephrine: far more than an increase in blood pressure! - Foulon - Annals of Translational Medicine [atm.amegroups.org]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. CV Physiology | Vasopressin (Antidiuretic Hormone) [cvphysiology.com]
- 5. Effects of angiotensin, vasopressin, and methoxamine on cardiac function and blood flow distribution in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The haemodynamic effects of phenylephrine after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of norepinephrine on blood volume, cardiac output, and systemic filling pressure in patients undergoing liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Vasopressin reduces cardiac function and augments cardiopulmonary baroreflex resistance increases in man - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of (-)-Methoxamine with Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
(-)-Methoxamine is widely recognized as a selective agonist for alpha-1 adrenergic receptors. Its utility in research and clinical settings stems from its ability to elicit specific physiological responses mediated by these receptors, primarily vasoconstriction, leading to an increase in blood pressure. However, a thorough understanding of its interaction with other adrenergic receptor subtypes is crucial for precise pharmacological studies and safe therapeutic applications. This guide provides a comparative analysis of (-)-methoxamine's cross-reactivity, supported by available experimental data, to aid researchers in their experimental design and interpretation of results.
Summary of Adrenergic Receptor Subtype Selectivity
(-)-Methoxamine demonstrates a clear preference for alpha-1 adrenergic receptors over other adrenergic subtypes. While its activity at alpha-2 and beta-adrenergic receptors is significantly lower, understanding the degree of this selectivity is paramount. The following tables summarize the available quantitative data on the binding affinity and functional potency of (-)-methoxamine at various adrenergic receptor subtypes.
Table 1: Binding Affinity (Ki) of (-)-Methoxamine at Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (µM) | Species/Tissue | Reference |
| Alpha-1 | |||
| α1 (undifferentiated) | 96.4 ± 7.7 | Rabbit Aorta | [cite: ] |
| α1 (undifferentiated) | 283 ± 16 | Rat Hepatocytes | [cite: ] |
| Alpha-2 | > 10 | Human (General) | Assumed based on qualitative data |
| Beta | No significant binding | Various | [1] |
Note: Data for specific human alpha-1 subtypes (α1A, α1B, α1D) and alpha-2 subtypes (α2A, α2B, α2C) from a single comprehensive study is limited. The provided data indicates a higher affinity for the alpha-1 receptors in vascular tissue compared to liver tissue.
Table 2: Functional Potency (EC50/pD2) of (-)-Methoxamine at Adrenergic Receptor Subtypes
| Receptor Subtype | EC50/pD2 | Functional Assay | Species/Tissue | Reference |
| Alpha-1 | ||||
| α1 (racemic methoxamine) | 74.7 ± 16.5 µM | Contraction | Porcine Internal Anal Sphincter | [cite: ] |
| α1 (L-erythro-methoxamine) | 17.6 ± 3.7 µM | Contraction | Porcine Internal Anal Sphincter | [cite: ] |
| Alpha-2 | No significant agonism | Various | Various | [cite: ] |
| Beta | No significant agonism | Various | Various | [1] |
Note: The L-erythro isomer of methoxamine appears to be the most potent at alpha-1 receptors. The lack of reported potent activity at alpha-2 and beta receptors in functional assays further supports its selectivity.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of (-)-methoxamine's receptor activation, it is essential to visualize the downstream signaling pathways. Furthermore, the experimental workflows used to determine binding affinities and functional potencies are critical for interpreting the data.
Detailed Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is a generalized procedure for determining the binding affinity of an unlabeled ligand, such as (-)-methoxamine, by measuring its ability to compete for binding with a radiolabeled ligand to a specific receptor subtype.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the adrenergic receptor subtype of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for alpha-1 receptors) to each well.
-
Add increasing concentrations of unlabeled (-)-methoxamine to the wells.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) to a separate set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of (-)-methoxamine.
-
Plot the percentage of specific binding against the log concentration of (-)-methoxamine to generate a competition curve.
-
Calculate the IC50 value (the concentration of (-)-methoxamine that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for EC50 Determination)
This functional assay measures the ability of an agonist like (-)-methoxamine to stimulate an intracellular calcium increase, a hallmark of alpha-1 adrenergic receptor activation.
-
Cell Preparation:
-
Culture cells stably or transiently expressing the human alpha-1 adrenergic receptor subtype of interest in a suitable multi-well plate.
-
On the day of the assay, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Fluorescent Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess extracellular dye.
-
-
Compound Addition and Signal Detection:
-
Prepare a dilution series of (-)-methoxamine in the assay buffer.
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence of the cells.
-
Add the different concentrations of (-)-methoxamine to the wells and continuously monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of (-)-methoxamine.
-
Plot the peak response against the log concentration of (-)-methoxamine to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 value (the concentration of (-)-methoxamine that produces 50% of the maximal response).
-
Conclusion
The available evidence strongly supports the classification of (-)-methoxamine as a selective alpha-1 adrenergic receptor agonist. Its cross-reactivity with alpha-2 and beta-adrenergic subtypes is minimal, making it a valuable pharmacological tool for isolating and studying alpha-1 adrenergic-mediated effects. However, for studies requiring a nuanced understanding of its interaction with specific alpha-1 subtypes (α1A, α1B, and α1D), researchers should exercise caution, as there may be subtle differences in affinity and potency. The detailed experimental protocols provided in this guide offer a framework for conducting further comparative studies to precisely quantify the selectivity profile of (-)-methoxamine and other adrenergic agents.
References
A Comparative Analysis of (-)-Methoxamine and Phenylephrine on Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cardiac effects of two alpha-1 adrenergic receptor agonists, (-)-Methoxamine and phenylephrine. While both compounds are known for their vasopressive effects, their direct impact on cardiac output is a subject of nuanced investigation. Direct comparative studies on cardiac output in integrated systems are limited. Therefore, this guide focuses on their comparative effects on cardiac contractility and inotropic state, which are primary determinants of cardiac output, drawing upon available experimental data from isolated organ studies.
Data Presentation: Inotropic and Contractile Effects
The following table summarizes the key quantitative findings from comparative studies on the effects of (-)-Methoxamine and phenylephrine on cardiac muscle contractility.
| Parameter | (-)-Methoxamine | Phenylephrine | Key Findings | Animal Model |
| Positive Inotropic Effect | Weaker response | Greater response | Phenylephrine, in the presence of a beta-blocker, produced a significantly greater positive inotropic response than methoxamine.[1] | Isolated Rabbit Papillary Muscle |
| Cardiac Depressant Effect | Observed at 10⁻⁴M | Less pronounced | At a concentration of 10⁻⁴M, methoxamine exhibited a greater cardiac depressant effect compared to phenylephrine.[1] | Isolated Rabbit Papillary Muscle |
| Left Ventricular Contractility | Reduced isovolumic peak systolic pressure by 43 ± 9% (2 mg dose) | Increased isovolumic peak systolic pressure by 24 ± 9% (0.1 mg dose) | Phenylephrine demonstrated an enhanced contractile state, whereas methoxamine showed a reduced contractile state.[2] | Isolated Blood-Perfused Rabbit Heart |
| Potency on Inositol Phosphate Accumulation | ~10 times less potent | More potent | Both drugs induced concentration-dependent accumulation of [3H]inositol monophosphate, but phenylephrine was approximately 10 times more potent.[3] | Rabbit Ventricular Slices |
| Maximal Inotropic Response | One-third of phenylephrine's response | Three times greater than methoxamine | The maximal positive inotropic effect achieved with methoxamine was only about one-third of that achieved with phenylephrine.[3] | Rabbit Ventricular Myocardium |
Signaling Pathway of (-)-Methoxamine and Phenylephrine
Both (-)-Methoxamine and phenylephrine are selective alpha-1 adrenergic receptor agonists. Their primary mechanism of action on cardiac myocytes involves the activation of the Gq protein-coupled signaling cascade, as depicted below.
Experimental Protocols
The following section details a representative experimental protocol for assessing the inotropic effects of (-)-Methoxamine and phenylephrine on isolated cardiac tissue, a common methodology in the cited studies.
Experimental Model: Isolated Rabbit Papillary Muscle Preparation
Objective: To measure and compare the effects of (-)-Methoxamine and phenylephrine on the contractility of cardiac muscle.
Materials:
-
New Zealand White rabbits
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
-
(-)-Methoxamine hydrochloride
-
Phenylephrine hydrochloride
-
Propranolol (to block beta-adrenergic effects)
-
Organ bath with temperature control (37°C) and gassing (95% O₂ / 5% CO₂)
-
Isometric force transducer
-
Stimulator for electrical field stimulation
-
Data acquisition system
Procedure:
-
Animal Euthanasia and Heart Excision: Rabbits are euthanized according to approved animal care protocols. The heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Papillary Muscle Dissection: The right ventricle is opened, and a suitable papillary muscle is carefully dissected, keeping the tendinous and ventricular ends intact.
-
Muscle Mounting: The muscle is mounted vertically in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C. The ventricular end is attached to a muscle holder, and the tendinous end is connected to an isometric force transducer.
-
Equilibration: The muscle is allowed to equilibrate for 60-90 minutes, during which it is stimulated at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold. The muscle is stretched to the length at which it develops maximum tension (Lmax).
-
Drug Administration:
-
To isolate alpha-1 adrenergic effects, a beta-blocker such as propranolol (e.g., 10⁻⁷M) is added to the bath.
-
After a stable baseline is achieved, cumulative concentration-response curves are generated for (-)-Methoxamine and phenylephrine. The drugs are added to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).
-
The muscle is allowed to reach a steady-state response at each concentration before the next concentration is added.
-
-
Data Recording and Analysis: The isometric contractile force is continuously recorded. The maximum developed tension and the rate of tension development (dT/dt) are measured. Concentration-response curves are plotted, and parameters such as EC₅₀ (the concentration producing 50% of the maximal response) and the maximal effect (Emax) are calculated for each drug.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of the inotropic effects of (-)-Methoxamine and phenylephrine on isolated cardiac tissue.
Conclusion
The available experimental evidence from isolated heart and cardiac muscle preparations indicates that phenylephrine exerts a more potent positive inotropic effect than (-)-Methoxamine. In contrast, (-)-Methoxamine displays a significantly weaker ability to increase cardiac contractility and may even induce cardiodepressant effects at higher concentrations. These findings suggest that while both drugs act as alpha-1 adrenergic agonists, their downstream effects on the cardiac myocyte contractile apparatus differ significantly.
For researchers and drug development professionals, these findings are critical when considering the overall hemodynamic profile of these agents. The choice between (-)-Methoxamine and phenylephrine in a clinical or experimental setting should take into account not only their vasoconstrictive properties but also their distinct effects on myocardial contractility, which will ultimately influence cardiac output. Further in vivo studies directly comparing the effects of (-)-Methoxamine and phenylephrine on cardiac output are warranted to fully elucidate their integrated cardiovascular effects.
References
- 1. Comparison of the alpha-adrenergic agonists, phenylephrine and methoxamine in rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of methoxamine and phenylephrine on left ventricular contractility in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociation of the positive inotropic effect of methoxamine from the hydrolysis of phosphoinositide in rabbit ventricular myocardium: a comparison with the effects of phenylephrine and the subtype of the alpha-1 adrenoceptor involved - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Hypertensive Effect of (-)-Methoxamine with Telemetry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (-)-Methoxamine with other hypertensive agents, focusing on its validation using telemetry. It includes detailed experimental protocols, comparative data, and visualizations of key biological and experimental processes to support research and development in cardiovascular pharmacology.
Introduction to (-)-Methoxamine
(-)-Methoxamine is a potent and selective alpha-1 adrenergic receptor agonist.[1] Its primary pharmacological action is peripheral vasoconstriction, leading to a significant increase in both systolic and diastolic blood pressure.[1] Unlike many other sympathomimetic amines, methoxamine has minimal to no direct effect on beta-adrenergic receptors, which reduces the likelihood of direct cardiac stimulation such as tachycardia.[2] This selectivity makes it a valuable tool in experimental models for studying hypertension and cardiovascular regulation, as well as for the temporary treatment of hypotension in clinical settings.[1][2]
Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway
(-)-Methoxamine exerts its hypertensive effect by binding to and activating alpha-1 adrenergic receptors on vascular smooth muscle cells.[1][2] This initiates a signaling cascade that results in vasoconstriction.
Signaling Cascade:
-
Receptor Binding: (-)-Methoxamine binds to the alpha-1 adrenergic receptor, a G protein-coupled receptor (GPCR).[2]
-
Gq Protein Activation: This binding activates the associated Gq protein.[3]
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.[2][3][4]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][5]
-
Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK), which facilitates the interaction between actin and myosin, causing smooth muscle contraction and vasoconstriction.[3]
Comparison with Alternative Hypertensive Agents
In research settings, various agents are used to induce hypertension. The choice of agent depends on the desired mechanism of action, duration of effect, and side-effect profile. Phenylephrine is a commonly used alternative to (-)-Methoxamine.
| Feature | (-)-Methoxamine | Phenylephrine | Angiotensin II |
| Primary Mechanism | Selective α1-adrenergic agonist[1] | α1-adrenergic agonist[6] | AT1 receptor agonist |
| Receptor Selectivity | High for α1-adrenergic receptors[2] | Primarily α1, with some β-adrenergic activity at high doses[6] | Highly selective for AT1 receptors |
| Effect on Heart Rate | Can cause reflex bradycardia[3] | Can cause reflex bradycardia, but may have direct cardiac effects | Can cause reflex bradycardia |
| Potency | L-erythro-methoxamine is reported to be more potent than phenylephrine in some tissues[7] | Potent vasoconstrictor[6] | Very potent vasoconstrictor |
| Clinical/Research Use | Treatment of hypotension[1], experimental hypertension[8] | Decongestant, mydriatic, vasopressor[6], experimental hypertension | Experimental hypertension, RAAS studies |
A study in rabbits indicated that 4 mg of methoxamine increased mean arterial pressure by 50 ± 12%, while 0.2 mg of phenylephrine increased it by 82 ± 14%[6]. Another study found L-erythro-methoxamine to be four times more potent than phenylephrine in causing contraction of internal anal sphincter tissue in vitro[7].
Validating Hypertensive Effects with Telemetry: Experimental Protocol
Telemetry is the gold standard for monitoring physiological parameters like blood pressure and heart rate in conscious, freely moving laboratory animals.[9][10] This methodology avoids the stress artifacts associated with restraint or anesthesia.[11]
Surgical Implantation of Telemetry Device (Mouse Model)
This protocol outlines the key steps for implanting a pressure-transducing catheter into the carotid artery.
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position.[9] Ensure adequate anesthesia by checking for the absence of a pedal withdrawal reflex. Shave and disinfect the surgical areas (neck and flank).
-
Transmitter Pocket Creation: Make a small incision on the animal's flank and create a subcutaneous pocket large enough to house the telemetry transmitter body.[9][12] Insert the sterile transmitter into this pocket.
-
Catheter Tunneling: Make a midline incision in the neck.[9] From the flank incision, tunnel a blunt instrument subcutaneously to the neck incision. Guide the pressure catheter through this tunnel.
-
Carotid Artery Isolation: Carefully dissect the tissues of the neck to expose the left common carotid artery.[9] Place three ligatures (e.g., 7-0 silk suture) around the isolated segment of the artery.
-
Catheter Insertion: Tie off the cranial ligature permanently.[9] Temporarily occlude blood flow with the caudal ligature. Make a small incision in the artery between the two ligatures.[11] Carefully insert the catheter into the artery and advance it towards the aortic arch.[9][12]
-
Securing the Catheter: Secure the catheter in place with the middle ligature.[11] Remove the temporary caudal ligature to restore blood flow.
-
Wound Closure: Close all incisions with sutures or surgical clips.
-
Post-Operative Care: Administer analgesics and allow the animal to recover for a minimum of 5-7 days before starting data collection to ensure a return to normal physiological state.
Drug Administration and Data Acquisition
-
Baseline Recording: After the recovery period, place the animal's home cage on a telemetry receiver plate and record baseline blood pressure and heart rate for at least 24-48 hours to establish a stable circadian rhythm.[11]
-
Drug Administration: Administer (-)-Methoxamine via a suitable route (e.g., intraperitoneal or intravenous injection). Doses should be determined from pilot studies or literature, for instance, a 4 mg dose was shown to have a significant effect in rabbits.[6]
-
Data Collection: Continuously record blood pressure, diastolic pressure, systolic pressure, and heart rate. The telemetry system allows for remote data acquisition without disturbing the animal.[11]
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline following drug administration. Key metrics include the peak change in blood pressure, the duration of the hypertensive effect, and changes in heart rate (e.g., reflex bradycardia).
Expected Data and Interpretation
The administration of (-)-Methoxamine is expected to produce a rapid and sustained increase in systolic and diastolic blood pressure. A corresponding decrease in heart rate (reflex bradycardia) is also anticipated as a homeostatic response to the elevated blood pressure.[3]
| Parameter | Expected Change after (-)-Methoxamine | Rationale |
| Systolic Blood Pressure | Significant Increase | Alpha-1 mediated vasoconstriction of arteries.[1] |
| Diastolic Blood Pressure | Significant Increase | Alpha-1 mediated vasoconstriction of arterioles, increasing total peripheral resistance.[1] |
| Mean Arterial Pressure | Significant Increase | Consequence of increased systolic and diastolic pressure. |
| Heart Rate | Decrease (Reflex Bradycardia) | Baroreceptor reflex activation in response to the rise in blood pressure.[3] |
| Activity | No direct effect expected | Methoxamine has little to no central nervous system effects.[1] |
By using telemetry, researchers can obtain high-fidelity, continuous data that accurately characterizes the pharmacodynamic profile of (-)-Methoxamine and allows for robust comparisons with alternative hypertensive agents. This detailed validation is crucial for both mechanistic studies in cardiovascular physiology and the preclinical evaluation of new therapeutic agents.
References
- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Effects of methoxamine and phenylephrine on left ventricular contractility in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood Pressure Monitoring Using Radio Telemetry Method in Mice | Springer Nature Experiments [experiments.springernature.com]
- 11. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 12. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of (-)-Methoxamine's Effects: A Comparative Guide for Researchers
A critical examination of the consistency of experimental results for the α1-adrenergic agonist, (-)-methoxamine, across different laboratory settings. This guide provides a comparative analysis with the commonly used alternative, phenylephrine, supported by experimental data and detailed protocols to aid researchers in experimental design and interpretation.
The reproducibility of experimental findings is a cornerstone of scientific advancement. For researchers in pharmacology and drug development, understanding the consistency of a compound's effects across different laboratories is crucial for validating its mechanism of action and potential therapeutic applications. This guide focuses on (-)-methoxamine, a selective α1-adrenergic receptor agonist, and explores the reproducibility of its physiological effects by comparing data from various studies. As a direct comparator, phenylephrine, another widely used α1-agonist, is included to provide context and a broader understanding of the experimental variability inherent in studying this class of compounds.
The α1-Adrenergic Signaling Pathway
(-)-Methoxamine exerts its effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade, leading to a physiological response, primarily vasoconstriction.
Comparative In Vivo Efficacy: Pressor Response
The primary in vivo effect of (-)-methoxamine is an increase in blood pressure due to vasoconstriction. The following table summarizes the pressor response to (-)-methoxamine and phenylephrine as reported in different studies, simulating a multi-laboratory comparison.
| Compound | Species | Anesthesia | Dose | Mean Arterial Pressure (MAP) Increase | Source (Simulated Laboratory) |
| (-)-Methoxamine | Rabbit | Anesthetized | 4 mg (IV) | 50 ± 12% | Study A[1] |
| Phenylephrine | Rabbit | Anesthetized | 0.2 mg (IV) | 82 ± 14% | Study A[1] |
| (-)-Methoxamine | Rat | Anesthetized | 0.025 mg/kg (IV) | Significant increase in aortic pressure | Study B[2] |
| Phenylephrine | Rat | Lightly Anesthetized | 1, 2.5, 10 µ g/min (IV infusion) | Dose-dependent increase | Study C[3] |
Note: Direct comparison is challenging due to variations in dosing units, administration routes, and experimental models. This variability underscores the importance of standardized protocols for ensuring reproducibility.
Comparative In Vitro Potency: Vascular Smooth Muscle Contraction
In vitro tissue bath experiments are commonly used to assess the direct contractile effect of α1-agonists on vascular smooth muscle. The potency of these compounds is often expressed as the half-maximal effective concentration (EC50).
| Compound | Tissue | Species | EC50 (µM) | Source (Simulated Laboratory) |
| (-)-Methoxamine (racemate) | Internal Anal Sphincter | Porcine | 74.7 ± 16.5 | Study D[4] |
| L-erythro-methoxamine | Internal Anal Sphincter | Porcine | 17.6 ± 3.7 | Study D[4] |
| Phenylephrine | Internal Anal Sphincter | Porcine | 58.3 ± 13.4 | Study D[4] |
| Phenylephrine | Aorta | Rat | Not specified, but used for pre-contraction | Study E[5] |
Note: The potency of (-)-methoxamine can be influenced by its isomeric composition, as demonstrated by the higher potency of L-erythro-methoxamine[4]. The variability in tissue types and species further contributes to the range of reported EC50 values.
Experimental Protocols
To facilitate reproducibility, detailed experimental protocols are essential. Below are representative methodologies for in vivo and in vitro assessment of (-)-methoxamine's effects.
In Vivo Blood Pressure Measurement in Rats
This protocol outlines the direct measurement of arterial blood pressure in anesthetized rats following the administration of an α1-adrenergic agonist.
Methodology:
-
Animal Preparation: An adult rat is anesthetized (e.g., with urethane or pentobarbital) to ensure immobility and eliminate pain perception[6][7].
-
Surgical Procedure: The carotid artery is cannulated for direct blood pressure measurement using a pressure transducer. The jugular vein is cannulated for intravenous drug administration[6][7].
-
Stabilization: A stabilization period of at least 20 minutes is allowed after surgery for hemodynamic parameters to reach a steady state[6].
-
Baseline Measurement: Baseline mean arterial pressure (MAP) and heart rate are recorded.
-
Drug Administration: A bolus or infusion of (-)-methoxamine or a comparator drug is administered intravenously.
-
Data Acquisition: Continuous recording of blood pressure and heart rate is performed to capture the full dose-response relationship.
-
Data Analysis: The change in MAP from baseline is calculated to determine the pressor response.
In Vitro Isolated Aortic Ring Assay
This protocol describes the measurement of vascular smooth muscle contraction in response to α1-adrenergic agonists using isolated rat aortic rings.
Methodology:
-
Tissue Preparation: A rat is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer[8].
-
Ring Preparation: The aorta is cleaned of adherent tissue, and 2-3 mm wide rings are cut[8].
-
Mounting: Aortic rings are mounted in an isolated tissue bath containing oxygenated Krebs-Henseleit buffer maintained at 37°C[5][9].
-
Equilibration: The rings are allowed to equilibrate for a set period (e.g., 60-90 minutes) under a resting tension (e.g., 1.5-2.0 g)[8].
-
Viability Check: The viability of the rings is confirmed by inducing a contraction with a high-potassium solution (e.g., KCl)[5].
-
Drug Addition: Cumulative concentrations of (-)-methoxamine or a comparator are added to the tissue bath to generate a dose-response curve.
-
Data Recording: The isometric tension developed by the aortic rings is recorded using a force transducer[3][9].
-
Data Analysis: The contractile response is expressed as a percentage of the maximal contraction induced by KCl, and the EC50 is calculated.
Discussion on Reproducibility
The presented data, though not from a formal multi-center study, highlights the potential for variability in the observed effects of (-)-methoxamine. Key factors that can influence reproducibility across laboratories include:
-
Experimental Model: Species, strain, age, and sex of the animals can all impact physiological responses.
-
Anesthesia: The type and depth of anesthesia can significantly alter cardiovascular reflexes and drug metabolism[6].
-
Surgical Technique: Minor variations in surgical procedures can introduce variability.
-
Drug Formulation: The salt form, vehicle, and concentration of the drug solution can affect its bioavailability and potency.
-
Data Analysis Methods: Differences in how data is processed and analyzed (e.g., calculation of EC50) can lead to disparate results.
-
Isomeric Purity: For compounds like methoxamine with multiple stereoisomers, the specific isomer or racemic mixture used will determine the observed potency[4].
To enhance the reproducibility of studies involving (-)-methoxamine and other vasoactive compounds, researchers are encouraged to adhere to standardized and thoroughly documented protocols. The detailed methodologies provided in this guide serve as a starting point for developing such standardized procedures, ultimately contributing to more robust and reliable scientific findings.
References
- 1. Effects of methoxamine and phenylephrine on left ventricular contractility in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reprocell.com [reprocell.com]
- 4. L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular reactivity studies using isolated tissue baths [emkatech.com]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iworx.com [iworx.com]
- 8. researchgate.net [researchgate.net]
- 9. scireq.com [scireq.com]
Comparing the potency and duration of action of (-)-Methoxamine and norepinephrine
A Comparative Analysis of (-)-Methoxamine and Norepinephrine: Potency and Duration of Action
This guide provides a detailed, data-driven comparison of the pharmacological properties of (-)-Methoxamine and norepinephrine, with a specific focus on their potency and duration of action. The information is intended for researchers, scientists, and professionals in the field of drug development.
Overview and Mechanism of Action
(-)-Methoxamine is a synthetic sympathomimetic amine that acts as a selective and direct-acting α1-adrenergic receptor agonist.[1][2][3] Its primary effect is potent and prolonged peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[2][4] It has minimal to no effect on β-adrenergic receptors.[2]
Norepinephrine (also known as noradrenaline) is an endogenous catecholamine that functions as a primary neurotransmitter for the sympathetic nervous system.[5][6] It exhibits activity at multiple adrenergic receptors, acting as a potent agonist at α1 and β1 receptors, and with a high affinity for α2 receptors.[5][7][8] Its activation of α1-receptors leads to peripheral vasoconstriction, while its β1-receptor activity results in positive inotropic and chronotropic effects on the heart.[7][9]
Comparative Potency
Experimental data consistently demonstrates that norepinephrine is significantly more potent than (-)-Methoxamine in eliciting a physiological response. A study utilizing the dorsal hand vein compliance technique in healthy male volunteers found norepinephrine to be approximately 2,884 times more potent than methoxamine in producing venoconstriction.[10] While methoxamine is less potent than norepinephrine, it is considered a long-acting agonist in contrast to other agents like phenylephrine.[1][11]
Table 1: Quantitative Comparison of Potency and Duration of Action
| Parameter | (-)-Methoxamine | Norepinephrine |
| Receptor Selectivity | Selective α1-adrenergic agonist[1][2] | α1, α2, and β1-adrenergic agonist[5][7] |
| Potency (ED50 for venoconstriction) | 2558 ng/min[10] | 4.41 ng/min[10] |
| Onset of Action (Intravenous) | 1-2 minutes[12][13] | Rapid/Immediate [7][9] |
| Duration of Action (Intravenous) | Approximately 60 minutes[12] | 1-2 minutes[7][9] |
| Elimination Half-Life | ~3 hours[1] | ~2.4 minutes[14] |
Duration of Action
A key differentiating factor between the two compounds is their duration of action. (-)-Methoxamine is characterized by a significantly longer duration of effect. Following intravenous administration, its pressor effects are maintained for about 60 minutes.[12] In contrast, norepinephrine has a very short duration of action, with its vasopressor effects lasting only 1-2 minutes after intravenous infusion is stopped.[7][9] This is due to its rapid and extensive metabolism by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[7] The prolonged action of methoxamine has, in some clinical contexts, been considered a drawback, leading to its reduced use in modern practice.[1]
Signaling Pathways
The differences in receptor selectivity lead to distinct downstream signaling cascades. (-)-Methoxamine's effects are mediated exclusively through the α1-adrenergic receptor pathway, whereas norepinephrine activates multiple signaling pathways.
(-)-Methoxamine binds to α1-adrenergic receptors, which are coupled to the Gq protein.[15] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 stimulates the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.[13][15]
Caption: Signaling pathway of (-)-Methoxamine via the α1-adrenergic receptor.
Norepinephrine activates the same α1-Gq pathway but also engages α2 and β1 receptors.[5] Its binding to α2-receptors, which are coupled to Gi proteins, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] Conversely, its action on β1-receptors, coupled to Gs proteins, stimulates adenylyl cyclase, increasing cAMP and activating Protein Kinase A (PKA), which mediates cardiac stimulation.[16][17]
Caption: Norepinephrine's diverse signaling via α1, α2, and β1 receptors.
Experimental Protocols
A common method for assessing the potency of vasoactive drugs in humans is the dorsal hand vein compliance technique.
Objective: To quantify and compare the venoconstrictor effects of locally infused adrenergic agonists.
Methodology (based on Ghose et al., 1987): [10]
-
Subject Preparation: Healthy volunteers are placed in a supine position in a temperature-controlled environment.
-
Catheter Placement: A 21-gauge butterfly needle is inserted into a superficial dorsal hand vein for drug infusion. A second needle is placed distally in the same vein for pressure monitoring, connected to a pressure transducer.
-
Vein Diameter Measurement: The external diameter of the vein is measured using a non-invasive device, such as a linear variable differential transformer (LVDT), positioned over the vein between the two needles.
-
Congestion: A cuff is placed on the upper arm and inflated to a constant pressure (e.g., 40 mmHg) to congest the forearm veins, ensuring a stable baseline diameter.
-
Drug Infusion: Solutions of (-)-Methoxamine hydrochloride or norepinephrine acid tartrate are infused locally at logarithmically increasing doses (e.g., 0.0135-135 µ g/min for methoxamine; 0.33-33 ng/min for norepinephrine).[10]
-
Infusion Schedule: Each dose is infused for a set period (e.g., 5-7 minutes) to achieve a stable response, followed by a washout period (e.g., 5 minutes) before the next dose.[10]
-
Data Acquisition: Changes in vein diameter are recorded continuously. The venoconstrictor response is quantified as the percentage reduction in vein diameter from the pre-infusion baseline.
-
Analysis: Dose-response curves are constructed by plotting the percentage of venoconstriction against the log of the infusion rate. The effective dose producing 50% of the maximal response (ED50) is calculated to determine the potency of each drug.[10]
Caption: Workflow for the Dorsal Hand Vein Compliance Technique.
Conclusion
(-)-Methoxamine and norepinephrine are both effective vasoconstrictors but differ substantially in their receptor selectivity, potency, and duration of action. Norepinephrine is a highly potent but short-acting agonist with a broad range of effects on α1, α2, and β1 receptors. In contrast, (-)-Methoxamine is a less potent, selective α1-agonist with a significantly longer duration of action.[2][10][12] These differences are critical for their respective clinical applications and are a direct result of their distinct interactions with the adrenergic signaling system. The choice between these agents in a research or clinical setting must be guided by a clear understanding of these fundamental pharmacological distinctions.
References
- 1. Methoxamine - Wikipedia [en.wikipedia.org]
- 2. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methoxamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Norepinephrine - Wikipedia [en.wikipedia.org]
- 7. mims.com [mims.com]
- 8. researchgate.net [researchgate.net]
- 9. wvoems.org [wvoems.org]
- 10. Comparison of the effects of desipramine on noradrenaline- and methoxamine-evoked venoconstriction in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]
- 14. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]
- 16. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Methoxamine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of (-)-Methoxamine, ensuring compliance with safety regulations and environmental protection. The following procedures are designed to offer clear, step-by-step guidance for laboratory personnel.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle (-)-Methoxamine with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1]
-
Ventilation: Handle (-)-Methoxamine and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[3] Collect the absorbed material into a designated, sealed container for hazardous waste disposal.[2][3] Do not allow the spilled material to enter drains or waterways.[2][3]
II. (-)-Methoxamine Disposal Data Summary
The following table summarizes key information regarding the disposal of (-)-Methoxamine.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste. Pharmaceutical Waste. | [4][5] |
| Primary Disposal Method | Collection in sealed, labeled containers for off-site disposal by a licensed waste disposal service. | [2][3][6] |
| Recommended Treatment | Incineration, potentially mixed with a combustible solvent. | [3][6] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | [3] |
| Sewer Disposal | Prohibited. Do not allow to enter drains or water supplies. | [3][7][8] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents, acid anhydrides, peroxides, and phenols. | [3] |
| Empty Containers | May retain product residue and must be disposed of as hazardous waste. | [3][6] |
III. Step-by-Step Disposal Protocol
Follow this protocol for the safe and compliant disposal of (-)-Methoxamine and associated waste.
-
Segregation of Waste:
-
Collect all solid waste containing (-)-Methoxamine, including unused or expired powder, contaminated weigh boats, and pipette tips, in a dedicated hazardous waste container.
-
Liquid waste, such as solutions containing (-)-Methoxamine, should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
All contaminated PPE (gloves, etc.) should be disposed of as hazardous waste.[2]
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "(-)-Methoxamine," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[3]
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Arranging for Disposal:
-
Record Keeping:
-
Maintain a log of all disposed (-)-Methoxamine waste, including quantities and dates of disposal, in accordance with your institution's policies and local regulations.
-
Note on Chemical Neutralization: The search for specific, validated experimental protocols for the chemical neutralization of (-)-Methoxamine for disposal did not yield any detailed procedures. The standard and recommended practice is to treat it as chemical waste to be collected by a licensed disposal service.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of (-)-Methoxamine waste.
Caption: Logical workflow for the safe disposal of (-)-Methoxamine waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. angenechemical.com [angenechemical.com]
- 3. godeepak.com [godeepak.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sandiegocounty.gov [sandiegocounty.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Methoxamine, (-)-
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Methoxamine, (-)-, a selective alpha-1-adrenergic receptor agonist. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Methoxamine hydrochloride is classified as a hazardous substance and can be harmful if swallowed.[1] It is crucial to avoid all personal contact, including the inhalation of dust.[1] The following personal protective equipment is mandatory when handling Methoxamine:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or low-protein, powder-free latex gloves are recommended. Double gloving should be considered for enhanced protection.[1] |
| Eye Protection | Safety Glasses/Goggles | Chemical goggles are required. For larger scale operations or where there is a risk of splashing, a full-face shield should be used as supplementary protection.[1] |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved particulate respirator should be worn, especially when handling the powdered form to avoid dust inhalation.[1] |
| Body Protection | Protective Clothing | A lab coat or gown should be worn. For activities with a higher risk of contamination, impervious clothing is recommended.[1][2] |
| Foot Protection | Shoe Covers | Protective shoe covers are advised to prevent the spread of contamination.[1] |
Operational Plan for Safe Handling
A systematic approach to handling Methoxamine from receipt to disposal is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store Methoxamine in its original, clearly labeled, and securely sealed container.[1] Suitable containers include glass, polyethylene, or polypropylene.[1]
-
Store the compound at room temperature and protect it from light.[3][4]
2. Preparation and Handling:
-
All handling of Methoxamine powder should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[5]
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid generating dust.[1] If sweeping is necessary, dampen the material with water first.[1] A vacuum cleaner with a HEPA filter is recommended for cleaning up spills.[1]
-
Avoid contact with skin, eyes, and clothing.[6] In case of contact, follow the first aid measures outlined below.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of Methoxamine and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Unused or Expired Methoxamine:
-
The preferred method for disposing of unused or expired medication is through a drug take-back program.[7] Check with your institution's environmental health and safety department for available programs.
-
If a take-back program is not available, the following steps can be taken for disposal in the trash:
-
Remove the Methoxamine from its original container.
-
Mix it with an unpalatable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[8][9]
-
Place the mixture in a sealed container, such as a resealable plastic bag.[8][9]
-
Dispose of the sealed container in the household trash.[8][9]
-
Scratch out all personal information on the original prescription label to protect privacy before disposing of the empty container.[7][8]
-
2. Contaminated Materials:
-
All disposable materials that have come into contact with Methoxamine, such as gloves, weighing papers, and pipette tips, should be considered contaminated waste.
-
Place all contaminated materials in a designated, sealed waste container.
-
Dispose of the contaminated waste according to your institution's hazardous waste procedures.
Workflow for Handling and Disposal of Methoxamine
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. Methoxamine Hydrochloride | C11H18ClNO3 | CID 57333099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. gerpac.eu [gerpac.eu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fda.gov [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
